Disodium;3,5-disulfobenzene-1,2-diolate
Description
Structure
2D Structure
Properties
CAS No. |
149-45-1 |
|---|---|
Molecular Formula |
C6H4Na2O8S2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
disodium;3,5-disulfobenzene-1,2-diolate |
InChI |
InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI Key |
ISWQCIVKKSOKNN-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
149-45-1 9001-09-6 |
physical_description |
Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
149-45-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt Tiron |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Properties of Tiron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tiron, systematically known as disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a versatile and highly functionalized organic compound.[1][2] Its unique structure, featuring a catechol ring with two sulfonate groups, underpins its significant chemical properties, primarily its potent chelating and antioxidant capabilities. This guide provides a comprehensive overview of the core chemical characteristics of Tiron, detailing its quantitative parameters, experimental protocols for its analysis, and the mechanisms of its key reactions.
Core Chemical and Physical Properties
Tiron is a white to off-white crystalline solid or powder that is highly soluble in water.[1][3] The presence of two hydroxyl groups and two sulfonic acid groups on the benzene ring dictates its chemical behavior, particularly its acidity and ability to form stable complexes with metal ions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Tiron.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Na₂O₈S₂ | [1] |
| Molecular Weight | 314.22 g/mol (anhydrous) | [4] |
| 332.22 g/mol (monohydrate) | [1] | |
| Melting Point | 315-317°C | [3] |
| pKa₁ | ~7.6 | |
| pKa₂ | 12.6 (μ=0.1, 20ºC) | [1] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility in Water | 1350 g/L | [3] |
Note: The pKa₁ value is an estimation based on the dissociation of the first phenolic hydroxyl group and may vary slightly depending on experimental conditions.
Chelation Properties and Stability Constants
A defining characteristic of Tiron is its exceptional ability to act as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.[1][3] This property is particularly pronounced with trivalent metal ions such as iron(III) (Fe³⁺), aluminum(III) (Al³⁺), and titanium(IV) (Ti⁴⁺).[1][5] The catechol moiety provides two adjacent hydroxyl groups that serve as the primary binding sites for metal ions.
The chelation of Fe³⁺ by Tiron is pH-dependent, resulting in the formation of distinct colored complexes at different pH ranges.[1][5] At a pH between 1 and 4, a blue 1:1 (Tiron:Fe³⁺) complex is formed.[1] As the pH increases to the 5-7 range, a purple 1:2 complex is observed, and at a pH above 7, a red 1:3 complex predominates.[1]
Iron(III)-Tiron Complex Stability Constants
The stability of these complexes is quantified by their stability constants (log K).
| Complex Species | log K | Conditions | Reference |
| [Fe(Tiron)]⁻ (1:1) | 20.4 | pH 1-4 | [1] |
| [Fe(Tiron)₂]⁵⁻ (1:2) | 15.1 | pH 5-7 | [1] |
| [Fe(Tiron)₃]⁹⁻ (1:3) | 10.8 | pH > 7 | [1] |
Mechanism of Tiron Chelation
The chelation process involves the deprotonation of the hydroxyl groups on the catechol ring, allowing the resulting phenoxide ions to coordinate with the metal ion.
Caption: Chelation of a metal ion by deprotonated Tiron.
Antioxidant Properties
Tiron is a potent antioxidant, acting as a scavenger of reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻).[6] Its small size allows it to readily enter cells and modulate intracellular electron transfer reactions.[3] The antioxidant activity stems from the ability of the catechol moiety to donate electrons and neutralize free radicals.
Mechanism of Superoxide Scavenging
Tiron can directly react with and neutralize superoxide radicals. This process involves the transfer of an electron from the Tiron molecule to the superoxide radical, effectively quenching its reactivity.
Caption: Tiron's mechanism as a superoxide scavenger.
Experimental Protocols
The chemical properties of Tiron can be investigated through various analytical techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Determination of Iron(III) using Tiron
This method relies on the formation of the intensely colored Fe(III)-Tiron complex and the subsequent measurement of its absorbance.
1. Reagents and Materials:
- Standard iron(III) solution (e.g., 100 mg/L)
- Tiron solution (e.g., 0.1 M)
- Buffer solutions (pH 4, 6, and 8)
- Spectrophotometer
- Volumetric flasks and pipettes
- Cuvettes
2. Preparation of Standard Solutions:
- Prepare a series of standard iron(III) solutions of known concentrations by diluting the stock solution.
- Prepare a blank solution containing all reagents except for the iron(III) standard.
3. Experimental Procedure:
- To a set of volumetric flasks, add a known volume of each standard iron(III) solution.
- Add an excess of the Tiron solution to each flask.
- Add the appropriate buffer solution to control the pH and observe the color of the complex formed.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the color to develop for a specified time (e.g., 10 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which will vary depending on the pH and the resulting complex color.
- Use the blank solution to zero the spectrophotometer.
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance versus the concentration of the iron(III) standards.
- Determine the concentration of an unknown iron(III) sample by measuring its absorbance and interpolating from the calibration curve.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of iron.
Potentiometric Titration for Stability Constant Determination
This technique can be used to determine the stability constants of Tiron-metal complexes by monitoring the change in potential during titration.
1. Reagents and Materials:
- Tiron solution of known concentration
- Metal salt solution (e.g., FeCl₃) of known concentration
- Standardized strong base (e.g., NaOH)
- Potentiometer with a suitable indicator electrode (e.g., glass electrode) and a reference electrode
- Burette
- Stirrer
2. Experimental Procedure:
- Pipette a known volume of the Tiron solution into a beaker.
- Add a known volume of the metal salt solution to form the complex.
- Immerse the electrodes in the solution and start stirring.
- Titrate the solution with the standardized strong base, recording the potential (in mV) or pH after each addition.
- Continue the titration well beyond the equivalence point.
3. Data Analysis:
- Plot the potential or pH versus the volume of titrant added.
- Determine the equivalence points from the titration curve.
- Use the titration data to calculate the formation constants (stability constants) of the Tiron-metal complexes using appropriate software or calculation methods.
Cyclic Voltammetry for Redox Potential Analysis
Cyclic voltammetry can be employed to study the redox behavior of Tiron and its metal complexes.
1. Reagents and Materials:
- Tiron solution in a suitable electrolyte (e.g., KCl or a buffer solution)
- Potentiostat/Galvanostat
- Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)
- Inert gas (e.g., nitrogen or argon) for deaeration
2. Experimental Procedure:
- Place the Tiron solution in the electrochemical cell.
- Deaerate the solution by bubbling with an inert gas for a sufficient time (e.g., 15-20 minutes).
- Immerse the three electrodes into the solution.
- Apply a potential scan, sweeping the potential from an initial value to a final value and then back to the initial potential, at a specific scan rate.
- Record the resulting current as a function of the applied potential.
3. Data Analysis:
- Analyze the resulting cyclic voltammogram to identify the anodic and cathodic peak potentials.
- From these peak potentials, the formal redox potential of the Tiron/oxidized-Tiron couple can be determined.
- The reversibility of the redox process can also be assessed from the shape of the voltammogram and the separation of the peak potentials.
Conclusion
The chemical properties of Tiron, particularly its strong chelating and antioxidant activities, make it a compound of significant interest in various scientific and industrial fields. Its well-defined interactions with metal ions, coupled with its ability to scavenge reactive oxygen species, provide a foundation for its application in analytical chemistry, biochemistry, and drug development. The experimental protocols outlined in this guide offer a framework for the quantitative investigation of these properties, enabling further research and application of this versatile molecule.
References
An In-depth Technical Guide to the Synthesis and Purification of Disodium 1,2-dihydroxybenzene-3,5-disulfonate (Tiron)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Disodium 1,2-dihydroxybenzene-3,5-disulfonate, commonly known as Tiron. Tiron is a versatile molecule with significant applications in biomedical research and pharmaceutical development, primarily owing to its strong metal-chelating properties and its capacity to act as a potent antioxidant. This document details a robust synthesis protocol via the sulfonation of catechol, outlines purification methodologies including recrystallization, and presents key analytical data for product characterization. Furthermore, it explores the role of Tiron in modulating cellular signaling pathways associated with oxidative stress, providing context for its application in drug development.
Introduction
Disodium 1,2-dihydroxybenzene-3,5-disulfonate (Tiron) is a water-soluble catechol derivative that has garnered considerable interest in the scientific community. Its chemical structure, featuring two hydroxyl groups and two sulfonate groups on a benzene ring, endows it with remarkable properties. The ortho-dihydroxy functionality is an excellent ligand for a variety of metal ions, making Tiron an effective chelating agent, particularly for iron. This has led to its use in the treatment of metal overload and as a component in various analytical methods.
Beyond its chelating ability, Tiron is a cell-permeable antioxidant and a scavenger of reactive oxygen species (ROS), such as the superoxide radical.[1] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By mitigating oxidative stress, Tiron presents a promising therapeutic agent and a valuable tool for studying the mechanisms of oxidative damage in biological systems.
This guide is intended to provide researchers and professionals in drug development with a detailed understanding of the synthesis and purification of Tiron, enabling the production of high-purity material for research and development purposes.
Synthesis of Disodium 1,2-dihydroxybenzene-3,5-disulfonate
The most common and well-established method for the synthesis of Tiron is the direct sulfonation of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction introduces two sulfonic acid groups onto the catechol ring, followed by conversion to the disodium salt.
Synthesis Protocol
The following protocol is based on established laboratory procedures.[2]
Materials:
-
Catechol (C₆H₆O₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Hydroxide (NaOH)
-
Isopropanol (C₃H₈O)
-
Deionized Water
Equipment:
-
1 L Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Addition funnel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Sulfonation: In a 1 L round-bottom flask, 682 g of concentrated (98%) sulfuric acid is placed. While stirring, 150 g of catechol is added at room temperature.[2]
-
The mixture is then heated to 95°C and maintained at this temperature for 5 hours.[2]
-
Neutralization and Precipitation: After 5 hours, the reaction mixture is cooled to 50°C. A solution of 232 g of 47% (by weight) sodium hydroxide in water is added dropwise via an addition funnel.[2] The addition should be controlled to manage the exothermic reaction. The disodium salt of 1,2-dihydroxybenzene-3,5-disulfonic acid will precipitate out of the solution.
-
Isolation: Upon complete addition of the sodium hydroxide solution, the mixture is cooled to 15-25°C.[2] The precipitate is collected by filtration using a Büchner funnel.[2]
-
Washing and Drying: The collected solid is washed with 600 mL of isopropanol and then dried under vacuum at 60°C to yield the final product.[2]
A typical yield for this reaction is approximately 73%.[2]
Purification of Disodium 1,2-dihydroxybenzene-3,5-disulfonate
The purity of Tiron is critical for its application in research and pharmaceutical development. The primary methods of purification are washing with an organic solvent and recrystallization from water.
Washing
As described in the synthesis protocol, washing the crude product with isopropanol is an effective step to remove unreacted starting materials and some side products.[2]
Recrystallization
For obtaining high-purity Tiron, recrystallization from water is recommended.
Protocol for Recrystallization:
-
Dissolve the crude Tiron in a minimum amount of hot deionized water. The solubility of Tiron is high in water, so care should be taken not to use an excessive volume of solvent to ensure a good recovery yield.
-
Once completely dissolved, the solution is allowed to cool slowly to room temperature.
-
As the solution cools, pure crystals of Disodium 1,2-dihydroxybenzene-3,5-disulfonate will form.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold deionized water, and dried in a vacuum oven.
Potential Impurities
The primary impurities in the synthesis of Tiron arise from incomplete sulfonation or the formation of regioisomers. Potential impurities include:
-
Unreacted catechol
-
Catechol-4-sulfonic acid (monosulfonated product)
-
Other isomers of dihydroxybenzene disulfonic acid
-
Residual sulfuric acid and sodium sulfate
Thorough washing and recrystallization are generally sufficient to remove these impurities to a high degree.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₄Na₂O₈S₂ | [3] |
| Molecular Weight | 314.22 g/mol (anhydrous) | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Readily soluble in water | [3] |
| Melting Point | >300 °C | [3] |
Analytical Data
| Analysis | Specification | Reference |
| Assay (anhydrous) | ≥ 98% | |
| FTIR | Conforms to standard | [4] |
| ¹H NMR (D₂O) | δ 7.8 (s, 1H), 7.2 (s, 1H) | |
| ¹³C NMR | See PubChem CID 1549062 | [2] |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and concentration.
Visualization of Synthesis and Purification Workflows
Synthesis Pathway
Caption: Synthesis of Tiron from Catechol.
Purification Workflow
Caption: Purification workflow for Tiron.
Role in Modulating Signaling Pathways
Tiron's efficacy as an antioxidant is closely linked to its ability to modulate intracellular signaling pathways that are sensitive to the cellular redox state. Two of the most critical pathways in this context are the NF-κB and MAPK signaling cascades, which are key regulators of inflammation, cell survival, and stress responses.
Tiron's Intervention in Oxidative Stress-Induced Signaling
Oxidative stress, characterized by an overproduction of ROS, can lead to the aberrant activation of pro-inflammatory and pro-apoptotic signaling pathways. Tiron, by scavenging ROS, can prevent the initiation of these detrimental signaling cascades.
The diagram below illustrates a simplified model of how an antioxidant like Tiron can intervene in ROS-mediated signaling.
Caption: Tiron's role in mitigating ROS-induced signaling.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of high-purity Disodium 1,2-dihydroxybenzene-3,5-disulfonate (Tiron). The described protocols are robust and scalable for laboratory settings. The provided analytical data and visualizations of the synthesis, purification, and its role in cellular signaling pathways offer valuable resources for researchers and professionals in drug development. The potent metal-chelating and antioxidant properties of Tiron underscore its significance as a tool in biomedical research and its potential as a therapeutic agent for a range of pathologies associated with metal dyshomeostasis and oxidative stress.
References
- 1. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxybenzene-1,3-disulfonate | C6H4O8S2-2 | CID 1549062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. midlandsci.com [midlandsci.com]
- 4. 1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt monohydrate, 97% 500 g | Buy Online [thermofisher.com]
Tiron: A Comprehensive Technical Guide to its Role as a Superoxide Scavenger in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiron, chemically known as 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, is a small, water-soluble, and cell-permeable compound widely recognized for its potent antioxidant properties.[1] Its ability to effectively scavenge superoxide radicals and chelate metal ions has established it as an invaluable tool in the study of oxidative stress and as a potential therapeutic agent against pathologies where reactive oxygen species (ROS) play a significant role. This in-depth technical guide provides a comprehensive overview of Tiron's mechanism of action, its application in biological research, detailed experimental protocols, and its influence on key cellular signaling pathways.
Core Mechanism of Action: Superoxide Scavenging and Metal Chelation
Tiron's primary antioxidant function lies in its direct scavenging of superoxide radicals (O₂⁻•). The catechol moiety (the two hydroxyl groups on the benzene ring) is crucial for this activity. Tiron donates a hydrogen atom to the superoxide radical, neutralizing it and forming a more stable Tiron semiquinone radical in the process. This reaction is highly efficient, with a reported second-order rate constant of 5 x 10⁸ M⁻¹s⁻¹.[2]
Beyond direct scavenging, Tiron's structure also allows it to act as a metal chelator, particularly for iron (Fe²⁺ and Fe³⁺).[3] By sequestering free iron, Tiron helps to prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems. This dual functionality as both a superoxide scavenger and a metal chelator makes Tiron a powerful tool to mitigate oxidative damage.
Key Properties of Tiron
| Property | Value/Description | Reference |
| Molecular Formula | C₆H₄Na₂O₈S₂ | [4] |
| Molecular Weight | 314.2 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | [4] |
| Cell Permeability | Yes | [5] |
| Superoxide Scavenging Rate Constant | 5 x 10⁸ M⁻¹s⁻¹ | [2] |
Quantitative Data on Tiron's Efficacy
The effectiveness of Tiron as a superoxide scavenger can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data reported in the literature.
In Vitro Superoxide Scavenging Activity
| Assay Method | Superoxide Source | IC₅₀ / Effective Concentration | Reference |
| EPR Spectroscopy | Xanthine/Xanthine Oxidase | Not explicitly reported as IC₅₀, but effective in µM range | [6] |
| NBT Reduction | Phenazine Methosulfate/NADH | Not explicitly reported as IC₅₀, but effective in µM range | |
| Cytochrome c Reduction | Xanthine/Xanthine Oxidase | Not explicitly reported as IC₅₀, but effective in µM range | [6] |
| Cell Culture (hPDCs) | H₂O₂ induced oxidative stress | 1 mM showed protective effects | [7] |
In Vivo Efficacy
| Animal Model | Condition | Tiron Dosage | Observed Effects | Reference |
| Rats | Nicotine-induced lung and liver injury | 100 or 200 mg/kg/day, i.p. | Improved survival, attenuated lung and liver damage | |
| Mice | Oxidative stress models | 100-250 mg/kg, i.p. | Reduction in oxidative stress markers |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Tiron to study and mitigate superoxide-mediated oxidative stress.
Preparation of Tiron Stock Solution
Materials:
-
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt)
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile filter (0.22 µm)
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of Tiron powder in a sterile conical tube.
-
Add the appropriate volume of sterile, deionized water or buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the Tiron is completely dissolved. The solution should be clear and colorless.
-
Sterilize the Tiron solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light.
In Vitro Superoxide Scavenging Assay using Xanthine/Xanthine Oxidase System
This assay measures the ability of Tiron to inhibit the reduction of a detector molecule (e.g., Nitroblue Tetrazolium - NBT, or Cytochrome c) by superoxide radicals generated by the xanthine/xanthine oxidase enzymatic reaction.
Materials:
-
Tiron stock solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Xanthine solution (e.g., 1 mM in buffer)
-
Xanthine Oxidase (e.g., 0.1 U/mL in buffer)
-
Detector molecule:
-
Nitroblue Tetrazolium (NBT) solution (e.g., 1 mg/mL in buffer) OR
-
Cytochrome c solution (e.g., 50 µM in buffer)
-
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of phosphate buffer
-
20 µL of Tiron solution at various concentrations (or buffer for control)
-
20 µL of Xanthine solution
-
20 µL of NBT or Cytochrome c solution
-
-
Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (560 nm for NBT, 550 nm for Cytochrome c) at time zero and then at regular intervals (e.g., every minute for 10-20 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of Tiron.
-
The percentage of superoxide scavenging activity can be calculated using the following formula: % Scavenging = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value (the concentration of Tiron that scavenges 50% of the superoxide radicals) can be determined by plotting the percentage of scavenging activity against the Tiron concentration.
Experimental Workflow for In Vitro Superoxide Scavenging Assay
Caption: Workflow for determining Tiron's in vitro superoxide scavenging activity.
In Vivo Administration for Oxidative Stress Studies in Mice
Materials:
-
Tiron stock solution (sterile)
-
Sterile saline (0.9% NaCl)
-
Mice (strain and age as per experimental design)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dilute the sterile Tiron stock solution with sterile saline to the desired final concentration for injection. The final volume for i.p. injection in mice is typically 100-200 µL.
-
A common dosage range for Tiron in mice is 100-250 mg/kg body weight. The exact dose should be optimized based on the specific experimental model and desired effect.
-
Administer the Tiron solution via intraperitoneal injection.
-
The timing of Tiron administration relative to the induction of oxidative stress is critical. Tiron can be administered as a pre-treatment (before the oxidative insult), co-treatment (at the same time), or post-treatment (after the insult).
-
At the end of the experimental period, tissues or blood can be collected to measure markers of oxidative stress (e.g., malondialdehyde, protein carbonyls, antioxidant enzyme activity) to assess the protective effect of Tiron.
Tiron's Impact on Cellular Signaling Pathways
Tiron's ability to modulate intracellular superoxide levels has significant downstream effects on key signaling pathways involved in the cellular response to oxidative stress, inflammation, and apoptosis.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. By scavenging superoxide, Tiron can indirectly activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.
Signaling Pathway of Tiron-mediated Nrf2 Activation
Caption: Tiron's role in the activation of the Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By reducing superoxide levels, Tiron can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Signaling Pathway of Tiron's Inhibition of NF-κB
References
- 1. researchgate.net [researchgate.net]
- 2. spin-trapping-of-superoxide-and-hydroxyl-radical-practical-aspects - Ask this paper | Bohrium [bohrium.com]
- 3. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiron, superoxide scavenger and antioxidant (CAS 149-45-1) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Spectral Characteristics of Tiron-Metal Complexes: A Technical Guide for Researchers
Abstract: Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a highly versatile and water-soluble chelating agent, renowned for its application as a chromogenic reagent and metal indicator in analytical chemistry and various research fields. Its ability to form stable, colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric quantification, studying metal-ligand interactions, and in the development of novel assays. This technical guide provides an in-depth overview of the spectral characteristics of Tiron-metal complexes, with a focus on iron, titanium, and other notable metal ions. It summarizes key quantitative data, details fundamental experimental protocols for analysis, and presents visual workflows to aid researchers, scientists, and drug development professionals in applying these principles to their work.
Introduction to Tiron and its Metal Complexes
Tiron is an organic compound that acts as a powerful chelating agent, binding to metal ions through its two adjacent hydroxyl groups. This interaction often results in the formation of intensely colored coordination complexes, a property that is harnessed for the colorimetric determination of metals like iron (Fe), titanium (Ti), aluminum (Al), and copper (Cu), among others[1][2]. The formation of these complexes leads to significant changes in the UV-Visible absorption spectrum, with the appearance of strong ligand-to-metal charge transfer (LMCT) bands that are characteristic of the specific metal ion and its coordination environment[3][4]. These spectral signatures allow for highly sensitive and selective quantification of metal ions in various matrices.
Spectroscopic Properties of Tiron-Metal Complexes
The spectral properties of Tiron-metal complexes, including their color, maximum absorbance wavelength (λmax), and molar absorptivity (ε), are highly dependent on factors such as pH, the metal-to-ligand ratio, and the specific metal ion involved.
Iron(III)-Tiron Complexes
The interaction between Tiron and Iron(III) is one of the most extensively studied, revealing a complex, pH-dependent equilibrium involving three distinct species with unique colors and spectral characteristics[1][2][5].
-
At low pH (1-4): A 1:1 (metal:ligand) complex forms, which is characteristically blue[1].
-
At mid-range pH (5-7): A 1:2 complex dominates, exhibiting a purple color[1].
-
At high pH (>7): A stable 1:3 complex is formed, which appears red[1].
These complexes are thermodynamically very stable, which is crucial for their use in quantitative analysis[2][5]. The quantitative spectral and stability data are summarized in Table 1.
Table 1: Spectral and Stability Data for Fe(III)-Tiron Complexes
| Stoichiometry (Fe:Tiron) | pH Range | Color | λmax (nm) | Stability Constant Type | Value (log K) |
|---|---|---|---|---|---|
| 1:1 | 1 - 4 | Blue | ~570[4] | Stepwise (log K₁) | 20.4[1] |
| 1:2 | 5 - 7 | Purple | ~570[4] | Stepwise (log K₂) | 15.1[1] |
| 1:3 | > 7 | Red | ~490[4] | Stepwise (log K₃) | 10.8[1] |
| 1:1 | - | - | - | Cumulative (log β₁) | 18.7[2][5] |
| 1:2 | - | - | - | Cumulative (log β₂) | 33.4[2][5] |
| 1:3 | - | - | - | Cumulative (log β₃) | 44.8[2][5] |
In addition to UV-Vis absorption, the Fe(III)-Tiron complex is known to exhibit fluorescence quenching. Studies have utilized an excitation wavelength (λex) of 290 nm and an emission wavelength (λem) of 350 nm at a pH of 8-9 to quantify iron based on this phenomenon[6].
Titanium(IV)-Tiron Complexes
Tiron is also a widely used reagent for the spectrophotometric determination of Titanium(IV). It forms a stable, yellow-colored complex with Ti(IV), which allows for its quantification even at trace levels[7][8].
Table 2: Spectral Data for Ti(IV)-Tiron Complex
| Stoichiometry (Ti:Tiron) | pH | Color | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|
| 1:3 (presumed) | Acidic | Yellow | ~382[7] | 1.45 x 10⁴[7] |
Other Metal-Tiron Complexes
Tiron's utility extends to a broad range of other metal ions, forming distinct colored complexes that can be used for qualitative and quantitative analysis[1][2]. A summary of these applications is provided in Table 3.
Table 3: Overview of Tiron Complexes with Various Metal Ions
| Metal Ion | Application Type |
|---|---|
| Al, B, Co, Cu, Ga, Mo | Colorimetry[1] |
| Nb, Os, Sr, UO₂(II), V | Colorimetry[1] |
| Rare Earth Metals | Fluorometry[1] |
Experimental Protocols
Accurate characterization and quantification of metal ions using Tiron require robust experimental procedures. The following sections detail the core methodologies.
Spectrophotometric Quantification of Metal Ions
This protocol outlines a general workflow for determining the concentration of a metal ion in a sample using Tiron and Beer's Law, which states that absorbance is directly proportional to the concentration of the absorbing species[9][10].
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of the target metal ion from a certified stock solution[11].
-
Preparation of Blank and Sample Solutions: Prepare a reagent blank containing all reagents except the metal ion. Prepare the unknown sample, ensuring it is in a suitable matrix and diluted to fall within the range of the standards.
-
Complex Formation: To each standard, the unknown sample, and the blank, add a suitable buffer to control the pH and an excess of Tiron solution to ensure complete complexation[11].
-
Dilution: Dilute all solutions to a fixed final volume in volumetric flasks and allow sufficient time for the color to develop completely[12].
-
Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax of the metal-Tiron complex. Zero the instrument using the reagent blank[9].
-
Data Acquisition: Measure the absorbance of each standard and the unknown sample.
-
Calibration and Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Determine the concentration of the unknown sample by interpolating its absorbance on the curve[11].
Caption: Workflow for quantitative metal analysis using spectrophotometry.
Determination of Complex Stoichiometry (Job's Method)
Job's method, or the method of continuous variation, is a classical technique to determine the stoichiometry (metal-to-ligand ratio) of a complex in solution[13][14][15].
Methodology:
-
Prepare Equimolar Solutions: Prepare stock solutions of the metal ion and Tiron with the exact same molar concentration[14].
-
Prepare Series of Mixtures: Create a series of solutions by mixing the equimolar stock solutions in varying proportions (e.g., 9:1, 8:2, ..., 1:9), while keeping the total volume and total moles of reactants constant in each solution[15].
-
Measure Absorbance: After allowing time for complex formation, measure the absorbance of each solution at the λmax of the complex[16].
-
Plot and Analyze: Plot the measured absorbance against the mole fraction of the ligand (or metal). The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex[16]. For example, a peak at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.
Caption: Logical workflow for determining complex stoichiometry using Job's Method.
Determination of Stability Constants
The stability constant (K) or formation constant (β) of a complex is a measure of the strength of the interaction between the metal and the ligand[17]. It can be determined by monitoring changes in the solution's properties, such as pH or absorbance, during a titration.
Methodology (Spectrophotometric Titration):
-
Prepare Solutions: Prepare a series of solutions containing fixed concentrations of the metal ion and Tiron[2][5].
-
Systematic pH Variation: Adjust the pH of each solution systematically across a wide range using small additions of a strong acid or base[3].
-
Record Spectra: Record the full UV-Vis absorption spectrum for each solution at each pH point[2].
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths as a function of pH. The data can be fitted to a binding model using specialized software.
-
Calculation: From the fitted data, the protonation constants of the ligand and the stepwise or cumulative stability constants of the metal-ligand complexes can be calculated[18][19].
Caption: Workflow for stability constant determination via spectrophotometric pH titration.
Conclusion
Tiron remains a cornerstone reagent in the study of metal-ligand interactions due to the distinct and readily measurable spectral characteristics of its metal complexes. The pH-dependent behavior of the iron-Tiron system, in particular, offers a rich example of complex equilibria that can be exploited for highly specific analytical applications. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify metal ions, determine complex stoichiometry, and measure thermodynamic stability. By leveraging these spectrophotometric methods, scientists can continue to explore the critical roles of metal ions in chemical, biological, and pharmaceutical systems.
References
- 1. Metal Indicator TironãDOJINDO [dojindo.com]
- 2. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible absorption spectra of metal–catecholate and metal–tironate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of trace amounts of titanium(IV) with Tiron after preconcentration on a membrane filter. [jstage.jst.go.jp]
- 8. Spectrophotometric Determination of Titanium and Iron in Zirconium with Tiron - R. H. Beaumont (Jr.) - Google ブックス [books.google.co.jp]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. scribd.com [scribd.com]
- 11. csun.edu [csun.edu]
- 12. youtube.com [youtube.com]
- 13. Job's method [franklychemistry.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Chelation - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Tiron in Aqueous Solutions: An In-Depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a versatile molecule widely recognized for its exceptional metal-chelating properties and its role as a potent antioxidant.[1][2] Its utility in analytical chemistry for the quantification of metals like iron, manganese, and titanium is well-established.[2] Furthermore, as a cell-permeable superoxide scavenger, Tiron is an invaluable tool in cellular and biomedical research to mitigate oxidative stress.[3][4] Understanding the stability of Tiron in aqueous solutions is paramount for its effective application, ensuring the reliability and reproducibility of experimental results and the potency of potential therapeutic formulations. This technical guide provides a comprehensive overview of the stability and degradation pathways of Tiron in aqueous environments, summarizing available data and outlining detailed experimental protocols for its assessment.
Core Stability Profile
Tiron's stability in aqueous solutions is influenced by several factors, including pH, exposure to light, and temperature. While aqueous solutions of Tiron have been reported to be stable for extended periods under ideal conditions, deviations can lead to degradation.[1]
pH Influence
The pH of the aqueous medium is a critical determinant of Tiron's stability. While stable in neutral and acidic conditions, Tiron is susceptible to oxidation in alkaline solutions. This process is often accompanied by a color change, with the solution turning yellow, which is presumed to be due to the formation of a quinone-type structure.[1] In some instances, a green-colored substance, believed to be a semiquinone radical, has been observed, suggesting a multi-step oxidation process.[1]
Photostability
Exposure to light can induce the degradation of Tiron. Reports indicate that aqueous solutions of Tiron may undergo slight photooxidation after approximately a week of light exposure.[1] For applications requiring long-term stability, protection from light is recommended.
Thermal Stability
While specific quantitative data on the thermal degradation of Tiron in aqueous solutions is not extensively available in the literature, general principles of chemical kinetics suggest that elevated temperatures will accelerate degradation processes, particularly oxidation.
Quantitative Stability Data
Quantitative data on the degradation kinetics of Tiron in aqueous solutions is not well-documented in publicly available literature. The following table summarizes the qualitative stability profile based on available information.
| Parameter | Condition | Observed Stability | Potential Degradation Products |
| pH | Alkaline | Unstable; color change to yellow/green observed.[1] | Tiron-semiquinone, Tiron-quinone |
| Neutral | Generally Stable | - | |
| Acidic | Generally Stable | - | |
| Light | Prolonged exposure | Slight photooxidation reported after one week.[1] | Oxidized Tiron species |
| Temperature | Elevated | Expected to accelerate degradation | Oxidized Tiron species |
| Oxidizing Agents | Presence of O₂, H₂O₂ | Susceptible to oxidation.[1][3] | Tiron-semiquinone, Tiron-quinone |
Degradation Pathways
The primary degradation pathway for Tiron in aqueous solutions is oxidation. The catechol moiety of the Tiron molecule is susceptible to oxidation, which can proceed through a one-electron or two-electron process.
-
One-Electron Oxidation: This pathway leads to the formation of a transient semiquinone radical intermediate. This radical can be detected using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[5]
-
Two-Electron Oxidation: This results in the formation of a more stable quinone derivative. The formation of this quinone is likely responsible for the yellow discoloration of Tiron solutions in alkaline conditions.[1]
Further degradation of these initial oxidation products may occur, leading to ring-opening and the formation of smaller, aliphatic molecules, although specific products have not been extensively characterized in the literature.
Experimental Protocols
To assess the stability of Tiron in aqueous solutions and characterize its degradation products, a series of experiments based on forced degradation studies can be employed.[6] These studies expose Tiron to various stress conditions to accelerate its degradation.
General Experimental Workflow
The following diagram outlines a general workflow for conducting a forced degradation study of Tiron.
Detailed Methodologies
1. Preparation of Tiron Stock Solution:
-
Prepare a stock solution of Tiron (e.g., 1 mg/mL) in purified water (e.g., Milli-Q or equivalent).
-
The solution should be freshly prepared and protected from light before initiating the degradation studies.
2. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the Tiron stock solution with an acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Tiron stock solution with a basic solution (e.g., 0.1 M NaOH).
-
Maintain the mixture at room temperature and monitor for color changes.
-
Withdraw aliquots at different time intervals, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze.
-
-
Oxidative Degradation:
-
Treat the Tiron stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points for analysis.
-
-
Thermal Degradation:
-
Subject the Tiron stock solution to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven, protected from light.
-
Sample the solution at different time intervals.
-
-
Photolytic Degradation:
-
Expose the Tiron stock solution to a light source that provides UV and visible radiation (e.g., in a photostability chamber).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples at various time points.
-
3. Analytical Techniques for Degradation Monitoring and Product Identification:
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD):
-
A stability-indicating HPLC method should be developed to separate Tiron from its potential degradation products.
-
A reversed-phase C18 column is a suitable starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.
-
The DAD detector can be used to monitor the elution of Tiron and any new peaks corresponding to degradation products, and to assess peak purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.[7][8]
-
The HPLC method developed for UV detection can be adapted for LC-MS.
-
Mass spectrometry provides the molecular weight of the degradation products, and tandem MS (MS/MS) experiments can provide fragmentation patterns that help in structure determination.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy is instrumental for the unambiguous structural confirmation of degradation products.[9]
-
If a major degradation product can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR can provide detailed structural information.
-
Conclusion
Tiron is a stable compound in aqueous solutions under neutral and acidic conditions when protected from light and elevated temperatures. However, it is susceptible to oxidation, particularly in alkaline media, leading to the formation of colored degradation products. The primary degradation pathway is believed to involve the formation of a semiquinone radical and a subsequent quinone derivative. For researchers, scientists, and drug development professionals utilizing Tiron, it is crucial to be aware of these stability limitations and to implement appropriate handling and storage procedures, such as using freshly prepared solutions, protecting them from light, and avoiding alkaline conditions unless the experimental design requires it. The application of forced degradation studies coupled with modern analytical techniques can provide a comprehensive understanding of Tiron's stability profile, ensuring its effective and reliable use in various scientific and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 149-45-1 solubility and handling instructions
An Essential Guide for Researchers on the Solubility, Handling, and Application of Tiron
This document provides a comprehensive technical overview of Tiron (CAS 149-45-1), a versatile chelating agent and colorimetric indicator. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound in their work. This guide details its physicochemical properties, with a focus on solubility, and provides explicit instructions for safe handling and experimental use.
Chemical Identity
Tiron is the common name for 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt.[1][2] It is a white to off-white crystalline powder that is widely used in analytical chemistry as a metal indicator and in biological research as a superoxide scavenger.[3][4]
| Identifier | Value |
| CAS Number | 149-45-1[1][2][5] |
| Synonyms | 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, Sodium pyrocatechol-3,5-disulfonate, Disodium 4,5-dihydroxybenzene-1,3-disulfonate[1][6][7] |
| Molecular Formula | C₆H₄Na₂O₈S₂ (anhydrous basis)[5] |
| Molecular Weight | 314.20 g/mol (anhydrous basis)[1][5] |
| Appearance | White to off-white or light tan powder/crystal[3][4][8] |
Solubility Profile
Tiron is well-regarded for its high aqueous solubility, a critical feature for its application in various assays and titrations.[3] Its solubility in organic solvents is limited. The quantitative solubility data is summarized below.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 1350 g/L |
| Alcohol | Not Specified | Slightly Soluble |
Note: The compound is hygroscopic and should be stored in a dry environment.[9]
Handling and Safety Instructions
Proper handling of Tiron is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant. Adherence to the following protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][7]
-
Respiratory Protection : In case of insufficient ventilation or dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7]
Safe Handling and Storage
-
Handling : Use with adequate ventilation to minimize dust generation and accumulation.[1][7] Avoid contact with eyes, skin, and clothing.[7] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[7][10]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[1][7] Keep the container tightly closed when not in use.[1][7][10] The material is hygroscopic and should be protected from moisture.[10]
First Aid Measures
In the event of exposure, immediate action is critical. The following diagram outlines the appropriate response protocol.
Caption: First aid protocol for Tiron exposure.
Experimental Protocols & Applications
Tiron is primarily used as a sensitive indicator for the complexometric titration of various metal ions, such as iron and titanium.[2] It forms stable, colored complexes with these ions, allowing for accurate endpoint determination. It also functions as a superoxide scavenger in cellular studies.[4]
General Workflow for Complexometric Titration
The following diagram illustrates a typical experimental workflow for using Tiron as an indicator in the determination of a metal ion (e.g., Fe³⁺) via titration with a chelating agent like EDTA.
Caption: Workflow for a typical complexometric titration using Tiron.
This generalized protocol serves as a foundation for more specific assay development. The exact pH, concentrations, and choice of titrant will depend on the specific metal ion being analyzed. Researchers should consult established analytical chemistry literature for detailed, validated methods for their specific analyte of interest.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Tiron | 149-45-1 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Disodium Catecholdisulfonate Supplier | 149-45-1 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 149-45-1 CAS | TIRON | Laboratory Chemicals | Article No. 06315 [lobachemie.com]
- 9. 149-45-1 | CAS DataBase [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
Understanding Tiron's role in cellular defense mechanisms.
An In-depth Technical Guide on the Core Mechanisms of Tiron in Protecting Cellular Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid), a small, cell-permeable synthetic compound, has emerged as a significant agent in the study of cellular defense mechanisms. Renowned for its potent antioxidant and metal-chelating properties, Tiron plays a crucial role in mitigating cellular damage induced by a variety of stressors. This technical guide provides a comprehensive overview of Tiron's core functions, detailing its mechanisms of action, its influence on critical signaling pathways, and its efficacy in protecting against oxidative stress-induced cellular demise. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as an essential resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Core Protective Mechanisms of Tiron
Tiron's primary role in cellular defense stems from its dual ability to directly neutralize reactive oxygen species (ROS) and to chelate transition metals, thereby preventing the formation of highly damaging hydroxyl radicals.
Superoxide Scavenging
Tiron is a highly effective scavenger of superoxide radicals (O₂⁻), a primary ROS generated during mitochondrial respiration and other cellular processes. By donating an electron, Tiron converts the superoxide radical into a less reactive species. This direct scavenging activity has been demonstrated in various experimental systems.[1][2][3]
Metal Chelation
A key aspect of Tiron's protective function is its capacity to chelate metal ions, particularly iron (Fe³⁺).[2] The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major contributor to oxidative damage. By binding to iron, Tiron prevents its participation in this deleterious reaction, thus indirectly reducing the burden of oxidative stress.
Quantitative Analysis of Tiron's Protective Effects
The efficacy of Tiron in cellular protection can be quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for its antioxidant and cytoprotective capabilities.
| Parameter | Cell Line | Treatment | Tiron Concentration | Result | Reference |
| Cell Viability (MTT Assay) | HEK293 | H₂O₂ (1.0 mM) | 1.0 mM | Significant increase in cell viability compared to H₂O₂ treatment alone. | [4] |
| ROS Reduction (DCFH-DA) | HEK293 | H₂O₂ (1.0 mM) | 1.0 mM | Significant decrease in intracellular ROS levels. | [4] |
| Lipid Peroxidation (MDA) | Rat Liver | Iron-induced | Not Specified | Co-treatment with antioxidants (like Tiron's functional class) ameliorated the increase in MDA levels. | [5] |
| Superoxide Scavenging | Cell-free | Xanthine/Xanthine Oxidase System | 10 mM | Formation of a stable Tiron semiquinone radical, indicating effective superoxide scavenging. | [2] |
| Intracellular Iron Chelation | J774 Cells | Iron-loaded (Ferric Ammonium Citrate) | 100 µM | Demonstrated ability to chelate cytosolic labile iron pools, measured by fluorescence recovery. | [6] |
| Enzyme | Organism/Tissue | Stressor | Effect of Antioxidant Class (similar to Tiron) | Reference |
| Superoxide Dismutase (SOD) | Rat Intestine | Iron Overload | Iron supplementation increased MnSOD protein levels and activity. | [7] |
| Catalase | Rat Liver | Iron Overload | Iron treatment decreased catalase activity, which was ameliorated by antioxidants. | [5] |
Modulation of Cellular Signaling Pathways
Tiron exerts its influence not only through direct chemical interactions but also by modulating key signaling pathways involved in the cellular stress response.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes. While direct quantitative data for Tiron's dose-dependent effect on Nrf2 translocation is still emerging, studies on similar antioxidants suggest that by modulating the cellular redox state, Tiron likely contributes to the activation of the Nrf2 pathway.[4][8][9][10][11]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are central to a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 pathways, which are generally associated with pro-apoptotic signaling. Evidence suggests that antioxidants can modulate these pathways. While specific quantitative data on Tiron's dose-dependent effects on ERK, JNK, and p38 phosphorylation are needed, its ability to reduce ROS suggests an inhibitory role on stress-activated MAPK signaling.[12][13][14][15]
Regulation of Apoptosis
Tiron has been shown to protect cells from apoptosis induced by oxidative stress.[4] A key mechanism in the intrinsic apoptotic pathway is the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, triggering caspase activation. By mitigating oxidative stress, Tiron can prevent the upstream signals that lead to an unfavorable shift in the Bax/Bcl-2 ratio.[16][17][18][19][20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key experiments used to evaluate the cellular effects of Tiron.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Tiron for a specified duration, alongside a positive control for cell death (e.g., H₂O₂) and an untreated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Intracellular ROS Detection (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with Tiron and an oxidative stressor as described for the MTT assay.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins, such as Nrf2, phosphorylated MAPKs (p-ERK, p-JNK, p-p38), Bax, and Bcl-2.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, nuclear and cytoplasmic fractions should be separated.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflow
The investigation of Tiron's cellular defense mechanisms typically follows a structured workflow, from initial observations of cytoprotection to the elucidation of underlying molecular pathways.
Conclusion
Tiron stands as a powerful tool for researchers investigating cellular defense against oxidative stress. Its well-defined roles as a superoxide scavenger and iron chelator, combined with its influence on the Nrf2 and MAPK signaling pathways, make it a valuable compound for both mechanistic studies and as a potential lead for the development of cytoprotective therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research into the multifaceted protective effects of Tiron. Further investigation into its dose-dependent effects on specific molecular targets will undoubtedly continue to expand our understanding of its therapeutic potential.
References
- 1. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron increases manganese superoxide dismutase activity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The mitogen-activated protein kinase p38 regulates activator protein 1 by direct phosphorylation of c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 16. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Tiron's ability to chelate various metal ions like iron and titanium.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiron, chemically known as 1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt, is a well-established chelating agent with a strong affinity for various metal ions, particularly those in higher oxidation states. Its catecholate structure allows for the formation of stable, water-soluble complexes. This technical guide provides an in-depth overview of Tiron's ability to chelate iron (Fe) and titanium (Ti) ions, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This information is critical for researchers in fields ranging from analytical chemistry to drug development, where the control of metal ion activity is paramount.
Chelation of Iron (Fe³⁺) by Tiron
Tiron exhibits a strong and pH-dependent interaction with ferric iron (Fe³⁺), forming a series of distinct complexes. The stoichiometry of these complexes varies with the pH of the solution, leading to characteristic color changes. This property has been extensively utilized for the spectrophotometric determination of iron.
Quantitative Data: Stability Constants of Fe(III)-Tiron Complexes
The formation of Fe(III)-Tiron complexes is a stepwise process. The stability of these complexes is quantified by their stability constants (log β). The following table summarizes the cumulative stability constants for the formation of mono-, bis-, and tris-Tiron complexes with Fe(III).
| Complex Species | Stoichiometry (Tiron:Fe) | Cumulative Stability Constant (log β) |
| [Fe(Tiron)(H₂O)₄]⁻ | 1:1 | ~20.3 |
| [Fe(Tiron)₂(H₂O)₂]⁵⁻ | 2:1 | ~35.7 |
| [Fe(Tiron)₃]⁹⁻ | 3:1 | ~46.8 |
Note: The exact values of stability constants can vary slightly depending on the experimental conditions such as ionic strength and temperature.
Experimental Protocols for Iron Chelation Studies
This method is based on the formation of colored Fe(III)-Tiron complexes and the measurement of their absorbance.
Materials:
-
Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt)
-
Ferric iron (Fe³⁺) standard solution (e.g., from FeCl₃ or Fe(NO₃)₃)
-
Buffer solutions (pH 2, 4, 7, 10)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions with known Fe³⁺ concentrations.
-
Complex Formation: To a known volume of each standard solution, add an excess of Tiron solution. Adjust the pH to the desired value using a suitable buffer. The solution will develop a color characteristic of the Fe(III)-Tiron complex at that pH (e.g., blue at acidic pH, red at neutral/alkaline pH).
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific complex being studied. A blank solution containing all reagents except iron should be used as a reference.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Fe³⁺. This calibration curve can then be used to determine the concentration of iron in an unknown sample.
This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added.
Materials:
-
Tiron
-
Ferric iron (Fe³⁺) solution
-
Standardized strong base solution (e.g., NaOH)
-
pH meter with a glass electrode
-
Constant temperature bath
-
Inert atmosphere (e.g., nitrogen) to prevent oxidation of Tiron.
Procedure:
-
Solution Preparation: Prepare solutions of known concentrations of Tiron, Fe³⁺, and a strong acid (to lower the initial pH).
-
Titration Setup: Place the solution containing Tiron and Fe³⁺ in a thermostated vessel under an inert atmosphere. Immerse the pH electrode in the solution.
-
Titration: Add the standardized strong base in small, known increments. After each addition, allow the pH to stabilize and record the reading.
-
Data Analysis: Plot the pH readings against the volume of base added. The resulting titration curve will show inflection points corresponding to the deprotonation of the ligand and the formation of the metal-ligand complexes.
-
Calculation of Stability Constants: Use specialized software or graphical methods (e.g., the Bjerrum method) to analyze the titration data and calculate the stepwise and overall stability constants of the Fe(III)-Tiron complexes.
Chelation of Titanium (Ti⁴⁺) by Tiron
Tiron is also known to form stable complexes with tetravalent titanium (Ti⁴⁺), leading to the development of a yellow-orange color. This interaction is utilized in the spectrophotometric determination of titanium. While the interaction is well-documented, comprehensive quantitative data on the stability constants of Tiron-Titanium complexes are less readily available in the literature compared to iron.
Qualitative Data and Applications
-
Spectrophotometric Reagent: Tiron is a sensitive reagent for the colorimetric determination of titanium. The intensity of the yellow-orange color is proportional to the titanium concentration.
-
Mitigation of TiO₂ Nanoparticle Toxicity: Studies have shown that Tiron can ameliorate the cellular toxicity induced by titanium dioxide nanoparticles (TiO₂ NPs). This protective effect is attributed to Tiron's ability to chelate titanium ions and reduce oxidative stress.[1]
Inferred Experimental Protocol for Titanium Chelation Studies
Based on the established methods for other metal-ligand systems and the known reactivity of Tiron with titanium, the following protocols can be adapted for studying Tiron-Ti(IV) chelation.
Materials:
-
Tiron
-
Titanium(IV) standard solution (e.g., from TiCl₄ or a soluble titanium salt)
-
Acidic buffer solution (e.g., pH < 3) to prevent hydrolysis of Ti⁴⁺
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a series of standard solutions of Ti⁴⁺ in an acidic medium.
-
Complex Formation: To each standard, add an excess of Tiron solution. A yellow-orange color will develop.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the λmax of the Ti(IV)-Tiron complex.
-
Analysis: A calibration curve can be constructed to determine unknown titanium concentrations. Job's method of continuous variation or the mole-ratio method can be employed to determine the stoichiometry of the complex.
Mandatory Visualizations
Experimental Workflow for Stability Constant Determination
References
Methodological & Application
Application Notes & Protocols: Spectrophotometric Determination of Iron Using Tiron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a highly effective chelating agent and colorimetric reagent for the quantitative determination of iron, particularly iron(III), in various samples.[1][2] Its ability to form stable, colored complexes with metal ions makes it a valuable tool in spectrophotometric analysis.[2] The solution chemistry of the Fe(III)-Tiron system is pH-dependent, resulting in the formation of distinct colored complexes with different stoichiometries.[1][3][4][5] This characteristic allows for the sensitive and selective determination of iron concentrations in aqueous solutions. These application notes provide a comprehensive protocol for the spectrophotometric determination of iron using Tiron, including reagent preparation, experimental procedures, and data analysis.
Quantitative Data Summary
The formation and spectral characteristics of Fe(III)-Tiron complexes are highly dependent on the pH of the solution. The following table summarizes the key species formed and their properties at different pH ranges.
| pH Range | Fe(III):Tiron Stoichiometry | Complex Formed | Solution Color | Wavelength of Maximum Absorbance (λmax) |
| ≤ 2.2 | 1:1 | [Fe(Tiron)(H₂O)₄]⁻ | Turquoise-Green | ~635 nm |
| 3.7 - 4.9 | 1:2 | [Fe(Tiron)₂(H₂O)₂]⁵⁻ | Purple | Not specified |
| > 6.5 | 1:3 | [Fe(Tiron)₃]⁹⁻ | Bright Red | Not specified |
Data compiled from multiple sources.[1][3][5]
For analytical purposes, the formation of a single, stable complex is crucial. The protocol below focuses on the formation of the Fe(III)-Tiron complex under specific pH conditions to ensure reproducible and accurate measurements.
Experimental Protocols
This protocol outlines the necessary steps for the spectrophotometric determination of iron using Tiron. It includes the preparation of required reagents, the generation of a standard curve, and the analysis of an unknown sample.
1. Reagent Preparation
-
Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh a precise amount of a primary standard iron salt (e.g., ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in deionized water containing a small amount of acid (e.g., HCl or H₂SO₄) to prevent hydrolysis and oxidation of Fe(II) to Fe(III).[6][7][8][9] Dilute to a known volume in a volumetric flask.
-
Working Iron Standard Solutions: Prepare a series of working standards by diluting the stock solution to desired concentrations (e.g., in the range of 1-10 mg/L) in volumetric flasks.[7][8][9][10]
-
Tiron Solution (e.g., 0.2% w/v): Dissolve the appropriate amount of Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) in deionized water.
-
Buffer Solution (pH ~7.5): Prepare a suitable buffer solution, such as a phosphate buffer, to maintain the desired pH for the formation of the Fe(III)-Tiron complex.
2. Preparation of the Standard Curve
-
Into a series of labeled volumetric flasks, pipette known volumes of the working iron standard solutions.
-
To each flask, add a specified volume of the Tiron solution and the buffer solution to adjust the pH.
-
Dilute each flask to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a sufficient time to ensure complete color development.
-
Prepare a blank solution containing all reagents except for the iron standard.[8][9]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific Fe(III)-Tiron complex being measured (e.g., 635 nm for the 1:1 complex at acidic pH).[5][11]
-
Zero the spectrophotometer using the blank solution.[12]
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus the concentration of the iron standards. This will generate a standard curve that should be linear and follow Beer's Law in the selected concentration range.[8]
3. Analysis of an Unknown Sample
-
Pipette a known volume of the unknown sample into a volumetric flask.
-
Add the Tiron solution and buffer solution in the same manner as for the standards.
-
Dilute to the mark with deionized water and mix well.
-
Allow for color development.
-
Measure the absorbance of the unknown sample at the same wavelength used for the standard curve.
-
Using the standard curve, determine the concentration of iron in the unknown sample.
Interferences
Several ions can interfere with the determination of iron using Tiron by forming their own colored complexes or by altering the reaction conditions. Potential interfering ions include aluminum (Al³⁺), titanium (Ti⁴⁺), and copper (Cu²⁺).[1][5] The use of masking agents may be necessary in complex matrices to improve the selectivity of the method.[13][14]
Visualizations
Chemical Reaction Pathway
Caption: Formation of the colored Fe(III)-Tiron complex.
Experimental Workflow
Caption: Experimental workflow for iron determination.
References
- 1. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. asdlib.org [asdlib.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. csun.edu [csun.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Spectrophotometric determination of iron(III) and total iron by sequential injection analysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Measuring Superoxide Dismutase Activity Using Tiron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Superoxide dismutase (SOD) is a critical antioxidant enzyme that plays a pivotal role in the defense against oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The measurement of SOD activity is essential for research in numerous fields, including pharmacology, toxicology, and drug development, to assess the antioxidant status of biological systems and the efficacy of therapeutic interventions. Tiron (1,2-dihydroxybenzene-3,5-disulfonate) serves as a sensitive and specific scavenger of superoxide radicals. This document provides detailed application notes and protocols for the use of Tiron in a spectrophotometric assay to determine SOD activity. The method is based on the competition between Tiron and a superoxide-generating system, where the inhibition of Tiron oxidation by SOD is proportional to the enzyme's activity.
Introduction to Tiron-Based SOD Activity Measurement
The assay for superoxide dismutase (SOD) activity using Tiron is an indirect method that relies on a superoxide-generating system and a detector molecule (Tiron). In this system, a constant flux of superoxide radicals is produced, which then oxidizes Tiron, leading to the formation of a Tiron semiquinone radical. This radical species can be monitored spectrophotometrically. When a sample containing SOD is introduced, the enzyme competes with Tiron for the superoxide radicals, catalyzing their dismutation. This enzymatic action reduces the rate of Tiron oxidation, and the degree of inhibition is directly proportional to the SOD activity in the sample.
Tiron offers several advantages as an indicator molecule. It is a cell-permeable antioxidant, allowing for potential applications in cellular assays.[1] Its reaction with superoxide is rapid and specific, forming a basis for a sensitive assay.[2] While traditionally the Tiron semiquinone radical is detected by electron paramagnetic resonance (EPR) spectroscopy, a kinetic spectrophotometric method can also be employed to monitor the reaction.[2][3]
Signaling Pathway and Experimental Workflow
Superoxide Dismutation Signaling Pathway
The fundamental reaction catalyzed by superoxide dismutase is the dismutation of the superoxide radical. This is a crucial step in the cellular antioxidant defense mechanism.
Figure 1. Catalytic action of Superoxide Dismutase (SOD).
Experimental Workflow for Tiron-Based SOD Assay
The workflow outlines the key steps from sample preparation to data analysis for the spectrophotometric measurement of SOD activity using Tiron.
Figure 2. Experimental workflow for the Tiron-based SOD assay.
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and instrument settings for a Tiron-based SOD activity assay. These values are based on established principles of similar indirect SOD assays and may require optimization for specific experimental conditions.
Table 1: Reagent Concentrations for Tiron-Based SOD Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Phosphate Buffer (pH 7.8) | 500 mM | 50 mM |
| Tiron | 100 mM | 10 mM |
| Xanthine | 10 mM | 0.5 mM |
| Xanthine Oxidase | 1 U/mL | 0.02 U/mL |
| SOD Standard | 1000 U/mL | 0.1 - 10 U/mL |
| Sample (e.g., lysate) | Variable | Variable (to achieve 20-80% inhibition) |
Table 2: Spectrophotometer/Microplate Reader Settings
| Parameter | Recommended Setting |
| Wavelength | 320 nm (for Tiron semiquinone) |
| Measurement Mode | Kinetic |
| Reading Interval | 30 seconds |
| Total Reading Time | 5 minutes |
| Temperature | 25°C or 37°C |
| Shaking | Intermittent, before each reading |
Detailed Experimental Protocols
Preparation of Reagents
-
50 mM Phosphate Buffer (pH 7.8): Prepare a 50 mM solution of potassium phosphate buffer and adjust the pH to 7.8.
-
100 mM Tiron Stock Solution: Dissolve an appropriate amount of Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate) in deionized water. Store protected from light.
-
10 mM Xanthine Stock Solution: Dissolve xanthine in a small amount of 1 M NaOH and then dilute with deionized water.
-
1 U/mL Xanthine Oxidase Stock Solution: Prepare a 1 U/mL solution of xanthine oxidase in 50 mM phosphate buffer (pH 7.8). Store on ice.
-
SOD Standard Stock Solution (1000 U/mL): Reconstitute lyophilized SOD in 50 mM phosphate buffer (pH 7.8) to a concentration of 1000 U/mL. Aliquot and store at -20°C or -80°C.
Sample Preparation
-
Tissue Homogenates: Homogenize tissues in ice-cold 50 mM phosphate buffer (pH 7.8) containing protease inhibitors. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the sample for the SOD assay.
-
Cell Lysates: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer or by sonication in 50 mM phosphate buffer (pH 7.8). Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cellular debris. The supernatant is used for the assay.
-
Protein Quantification: Determine the protein concentration of the samples using a standard method (e.g., Bradford or BCA assay) to normalize the SOD activity.
Assay Procedure (96-well microplate format)
-
Prepare SOD Standards: Perform serial dilutions of the SOD standard stock solution in 50 mM phosphate buffer (pH 7.8) to obtain standards with activities ranging from 0.1 to 10 U/mL.
-
Set up the Reaction Plate: Add the following reagents to each well of a 96-well microplate in the order listed:
-
Blank: 20 µL deionized water + 160 µL 50 mM Phosphate Buffer
-
Control (No SOD): 20 µL 50 mM Phosphate Buffer + reagents as below
-
Standards: 20 µL of each SOD standard dilution + reagents as below
-
Samples: 20 µL of sample + reagents as below
-
-
Add Assay Reagents: To all wells except the blank, add:
-
100 µL of 50 mM Phosphate Buffer (pH 7.8)
-
20 µL of 100 mM Tiron solution
-
20 µL of 10 mM Xanthine solution
-
-
Initiate the Reaction: Add 20 µL of 1 U/mL Xanthine Oxidase solution to all wells except the blank.
-
Measure Absorbance: Immediately place the microplate in a plate reader and measure the absorbance at 320 nm every 30 seconds for 5 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well (control, standards, and samples), determine the rate of Tiron oxidation by calculating the change in absorbance per minute (ΔAbs/min).
-
Calculate Percentage Inhibition:
-
% Inhibition = [ (Rate of Control - Rate of Sample/Standard) / Rate of Control ] x 100
-
-
Generate a Standard Curve: Plot the percentage inhibition for each SOD standard against its corresponding activity (U/mL).
-
Determine SOD Activity in Samples: Use the percentage inhibition calculated for each sample to determine its SOD activity from the standard curve.
-
Normalize SOD Activity: Express the SOD activity in Units per milligram of protein (U/mg protein).
Conclusion
The Tiron-based spectrophotometric assay provides a reliable and sensitive method for the determination of superoxide dismutase activity. This protocol is adaptable for various sample types and is suitable for high-throughput screening, making it a valuable tool for researchers in drug development and oxidative stress-related studies. As with any enzymatic assay, optimization of reagent concentrations and incubation times may be necessary for specific applications to ensure accurate and reproducible results.
References
- 1. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. The oxidation of tiron by superoxide anion. Kinetics of the reaction in aqueous solution in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tiron Assay for Quantifying Titanium in Geological Samples
Introduction
Titanium (Ti) is the ninth most abundant element in the Earth's crust, found in various minerals and rock types.[1][2] Its quantification in geological samples is crucial for geochemical research, mineral exploration, and industrial applications. The Tiron (disodium-1,2-dihydroxybenzene-3,5-disulfonate) assay is a well-established and cost-effective spectrophotometric method for determining titanium concentrations. This method relies on the formation of a stable, yellow-colored complex between titanium (IV) and Tiron in a buffered solution. The intensity of the color, measured by a spectrophotometer, is directly proportional to the titanium concentration.
Principle
The Tiron assay is based on a colorimetric reaction. Titanium (IV) ions react with Tiron in a slightly acidic to neutral solution (pH 4-9) to form a yellow-colored complex.[3] The optimal pH for this reaction is typically maintained using an ammonium acetate-acetic acid buffer. A key challenge in analyzing geological samples is the presence of interfering ions, most notably iron (Fe), which also forms a colored complex with Tiron. To mitigate this interference, a reducing agent, such as sodium dithionite (sodium hydrosulfite), is added to reduce Fe(III) to Fe(II), which does not react with Tiron.[4] The absorbance of the titanium-Tiron complex is then measured at its maximum absorbance wavelength (λmax), around 375-410 nm, to quantify the titanium concentration.
Applicability
This method is applicable to a wide range of geological materials, including:
The assay is particularly suitable for determining low to moderate concentrations of titanium. For samples with very high titanium content, appropriate dilution of the sample solution is necessary.[4]
Experimental Protocols
1. Reagent Preparation
-
Tiron Solution (5% w/v): Dissolve 5 g of Tiron (disodium-1,2-dihydroxybenzene-3,5-disulfonate) in deionized water and dilute to 100 mL. Store in a dark bottle.
-
Buffer Solution (Ammonium Acetate-Acetic Acid): Dissolve 40 g of ammonium acetate in approximately 85 mL of deionized water. Add 15 mL of glacial acetic acid and dilute to 100 mL with deionized water.[4]
-
Sodium Dithionite (Na₂S₂O₄): Use as a solid powder (reagent grade).
-
Potassium Pyrosulfate (K₂S₂O₇) or Potassium Bisulfate (KHSO₄): Use as a solid flux for sample fusion.
-
Standard Titanium Stock Solution (1000 ppm): A certified standard solution is recommended. Alternatively, it can be prepared by dissolving a precisely weighed amount of pure titanium metal or titanium dioxide in a suitable acid mixture.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
2. Sample Preparation: Fusion Method
Geological samples require a digestion step to bring the titanium into solution. Fusion with potassium pyrosulfate or bisulfate is a common and effective method.
-
Sample Pulverization: Grind the geological sample to a fine powder (typically <200 mesh).
-
Weighing: Accurately weigh approximately 0.1-0.5 g of the powdered sample into a porcelain or platinum crucible.
-
Fusion: Add about 2-5 g of potassium pyrosulfate or potassium bisulfate to the crucible.[4][6]
-
Heating: Gently heat the crucible over a burner, gradually increasing the temperature until the flux melts and the sample is completely decomposed. Swirl the crucible occasionally to ensure thorough mixing. The fusion should be continued until a clear, quiescent melt is obtained.
-
Cooling and Dissolution: Allow the crucible to cool to room temperature. Place the crucible in a beaker containing about 50 mL of the buffer solution and gently heat to dissolve the fused cake.[4]
-
Filtration and Dilution: Once the melt is dissolved, transfer the solution to a volumetric flask of appropriate volume (e.g., 100 mL), filter if necessary to remove any residue, and dilute to the mark with deionized water.
3. Colorimetric Determination
-
Aliquoting: Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask.
-
Reagent Addition: Add 5 mL of the 5% Tiron solution and 5 mL of the buffer solution to the flask. Swirl to mix.
-
Iron Reduction: Add a small amount (a few milligrams, or the tip of a spatula) of solid sodium dithionite and mix until the purple color of the iron-Tiron complex disappears.[4]
-
Dilution: Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
-
Measurement: Allow the solution to stand for a few minutes for the color to stabilize. Measure the absorbance of the solution at the predetermined λmax (around 375-410 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the sample) to zero the instrument.
4. Calibration and Calculation
-
Calibration Curve: Prepare a series of standard solutions with known titanium concentrations and follow the same color development procedure as for the samples.
-
Plotting: Plot a graph of absorbance versus titanium concentration for the standard solutions.
-
Quantification: Determine the concentration of titanium in the sample solutions from the calibration curve.
-
Final Calculation: Calculate the percentage of titanium dioxide (TiO₂) in the original geological sample using the following formula:
% TiO₂ = (C × V × D × 1.668) / (W × 10000)
Where:
-
C = Concentration of Ti in the measured solution (ppm or µg/mL) from the calibration curve
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
1.668 = Stoichiometric conversion factor from Ti to TiO₂
-
W = Weight of the sample taken (g)
-
Data Presentation
The following table provides typical TiO₂ concentrations found in various standard geological reference materials and rock types. Note that the Tiron method, when properly calibrated and interferences are corrected for, can yield results comparable to other analytical techniques.
| Geological Sample Type | Typical TiO₂ Concentration (%) |
| Basalt | 1.0 - 4.0 |
| Granite | 0.1 - 1.0 |
| Andesite | 0.5 - 1.5 |
| Shale | 0.5 - 1.0 |
| Sandstone | 0.1 - 0.5 |
| Ilmenite Ore | 35 - 60 |
| Rutile Ore | >90 |
Source: Data compiled from various geological resources and publications.[2]
Visualizations
Figure 1. Experimental workflow for the Tiron assay.
Interferences and Mitigation
-
Iron (Fe³⁺): This is the most significant interference as it forms a purple complex with Tiron. It is effectively removed by reduction to Fe²⁺ with sodium dithionite.[4]
-
Vanadium (V⁵⁺) and Molybdenum (Mo⁶⁺): These can also form colored complexes with Tiron. Their interference is generally minimal in most geological samples due to their low concentrations. If high concentrations are expected, alternative methods or specific masking agents may be required.
-
Fluoride (F⁻): High concentrations of fluoride can bleach the titanium-Tiron complex, leading to lower results. The fusion step with pyrosulfate helps to expel most of the fluoride.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the fusion step in a well-ventilated fume hood as sulfur oxides may be released.
-
Handle acids and other chemicals with care, following standard laboratory safety procedures.
-
Sodium dithionite can be unstable and should be handled with care, away from moisture and heat.
Alternative Methods
For a more sensitive determination of titanium, 2,3-dihydroxynaphthalene can be used as a chromogenic agent, which forms a more intensely colored complex with titanium.[3] For high-throughput analysis or very low detection limits, instrumental techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are recommended.
References
- 1. Titanium - Wikipedia [en.wikipedia.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Rapid spectrophotometric method (aqueous and extractive) for the determination of titanium in silicate rocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application of Tiron in the Study of Metalloenzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalloenzymes play a crucial role in a vast array of biological processes, and their dysregulation is often implicated in disease. The study of their kinetics provides invaluable insights into their mechanisms of action, regulation, and potential for therapeutic targeting. Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid), a small, cell-permeable chelating agent, has emerged as a versatile tool in the investigation of these complex enzymes.[1][2] Its ability to form stable complexes with a variety of metal ions, including iron, manganese, and copper, makes it particularly useful for probing the role of the metal cofactor in enzyme catalysis.[3] Furthermore, Tiron is a known superoxide scavenger, which allows for its use in studying the impact of reactive oxygen species on metalloenzyme activity.[1][3]
These application notes provide a comprehensive overview of the practical applications of Tiron in metalloenzyme kinetics, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from kinetic studies should be summarized for clear comparison. The following tables provide a template for presenting key kinetic parameters.
Table 1: Michaelis-Menten Kinetic Parameters of a Metalloenzyme in the Absence and Presence of Tiron
| Condition | Substrate Concentration (mM) | Initial Velocity (V₀, µM/min) | Kₘ (mM) | Vₘₐₓ (µM/min) |
| Control (No Tiron) | [S]₁ | V₁ | ||
| [S]₂ | V₂ | |||
| [S]₃ | V₃ | |||
| [S]₄ | V₄ | |||
| [S]₅ | V₅ | |||
| + [Tiron] | [S]₁ | V'₁ | ||
| [S]₂ | V'₂ | |||
| [S]₃ | V'₃ | |||
| [S]₄ | V'₄ | |||
| [S]₅ | V'₅ |
Note: Specific values for Kₘ and Vₘₐₓ are determined from Lineweaver-Burk or other linearized plots of the experimental data.
Table 2: Inhibition of Metalloenzyme Activity by Tiron and a Reference Compound
| Inhibitor | IC₅₀ (mM) | Type of Inhibition | Inhibition Constant (Kᵢ, mM) |
| Tiron | Data not available in reviewed literature | To be determined | To be determined |
| Ergothioneine | 4.47[3] | Noncompetitive[3] | Not reported |
| Quercetin | 0.13[1] | Competitive[1] | Not reported |
IC₅₀: The concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions. Kᵢ: The dissociation constant for the binding of the inhibitor to the enzyme.
Experimental Protocols
The following protocols are adapted from established methods for studying the kinetics of metalloenzymes, such as mushroom tyrosinase (a copper-containing enzyme), and can be modified for use with Tiron.[1][2]
Protocol 1: Determination of the Effect of Tiron on Metalloenzyme Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tiron for a specific metalloenzyme.
Materials:
-
Purified metalloenzyme (e.g., mushroom tyrosinase)
-
Substrate (e.g., L-DOPA for tyrosinase)
-
Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of the metalloenzyme in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.
-
Substrate Solution Preparation: Prepare a stock solution of the substrate in phosphate buffer.
-
Tiron Solution Preparation: Prepare a series of dilutions of Tiron in the same buffer.
-
Assay Mixture Preparation: In a series of test tubes or microplate wells, prepare the reaction mixtures as follows:
-
Control: Phosphate buffer, substrate solution, and enzyme solution.
-
Tiron-treated: Phosphate buffer, substrate solution, a specific concentration of Tiron solution, and enzyme solution.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the enzyme solution to the pre-warmed (e.g., 30°C) reaction mixtures.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 475 nm for dopachrome formation from L-DOPA) over a set period (e.g., 5-10 minutes). The rate of reaction is proportional to the initial linear slope of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Tiron concentration using the formula: % Inhibition = [(Activity_control - Activity_Tiron) / Activity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the Tiron concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 2: Determination of the Mode of Inhibition by Tiron
Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive) of a metalloenzyme by Tiron.
Materials:
-
Same as Protocol 1.
Procedure:
-
Varying Substrate and Tiron Concentrations: Perform the enzyme activity assay as described in Protocol 1, but with varying concentrations of both the substrate and Tiron. Typically, at least three different concentrations of Tiron (including a zero-Tiron control) and five different concentrations of the substrate are used.
-
Kinetic Measurements: Measure the initial reaction velocities (V₀) for each combination of substrate and Tiron concentration.
-
Data Analysis:
-
Construct a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each Tiron concentration.
-
Analyze the resulting plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged), but have different x-intercepts (Kₘ increases with inhibitor concentration).
-
Noncompetitive inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but have different y-intercepts (Vₘₐₓ decreases with inhibitor concentration).
-
Uncompetitive inhibition: The lines will be parallel, indicating that both Kₘ and Vₘₐₓ are affected proportionally.
-
-
The inhibition constant (Kᵢ) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for studying metalloenzyme kinetics with Tiron.
This diagram illustrates two potential mechanisms by which Tiron may inhibit a metalloenzyme. As a potent chelator, Tiron can directly bind to the metal cofactor, potentially removing it from the active site and rendering the enzyme inactive. Alternatively, Tiron could bind to the enzyme-substrate complex, forming a non-productive ternary complex and preventing the formation of the product. The specific mechanism can be elucidated through detailed kinetic studies as described in the protocols.
References
Application Notes: The Use of Tiron in Cell Culture Models of Oxidative Stress
Introduction
Tiron (4,5-dihydroxy-1,3-benzene disulfonate) is a small, water-soluble, and cell-permeable compound widely utilized in cell culture research.[1] It is predominantly recognized for its potent antioxidant properties, acting as both a superoxide scavenger and a metal chelating agent.[2][3][4] While it is most commonly employed to prevent or study the mechanisms of oxidative damage by quenching reactive oxygen species (ROS), its role as a metal chelator, particularly of iron, introduces complexity regarding its effects on redox biology.[5] These application notes provide a detailed overview of Tiron's mechanisms, protocols for its use in studying oxidative damage, and key considerations for experimental design.
Mechanism of Action
Tiron's primary functions in a biological context are twofold:
-
Superoxide Scavenging: Tiron is a highly efficient scavenger of the superoxide radical (O₂•⁻). It directly reacts with and neutralizes superoxide by being oxidized to a stable semiquinone radical.[4][6] This action is crucial for researchers aiming to determine whether superoxide is a key mediator in a specific pathway of cellular damage.
-
Metal Chelation: Tiron is an effective chelator of various metal ions, including iron (Fe³⁺).[5][7] This is significant because free iron can participate in the Fenton reaction, a major biological source of the highly destructive hydroxyl radical (•OH).[8][9] By sequestering iron, Tiron inhibits this reaction, thereby preventing the formation of •OH and subsequent oxidative damage to lipids, proteins, and DNA.[10][11]
Due to these mechanisms, Tiron is almost exclusively used as a protective agent or an investigative tool to mitigate oxidative stress. The notion of using Tiron to induce oxidative damage is inconsistent with its established biochemical activities. Any pro-oxidant effects would be highly context-dependent and are not a standard application of this compound.
Visualizing Tiron's Protective Mechanisms
The following diagram illustrates the dual protective roles of Tiron against cellular oxidative stress.
Caption: Tiron's dual mechanism: scavenging superoxide and chelating iron to block the Fenton reaction.
Quantitative Data Summary
The effective concentration of Tiron varies significantly depending on the cell type, the nature of the oxidative insult, and the experimental endpoint. The following table summarizes concentrations and effects reported in various studies.
| Cell Type | Tiron Concentration | Treatment Time | Oxidative Stressor | Observed Protective Effects | Reference(s) |
| Neonatal Rat Cardiomyocytes | 50-200 nM | 48 hours | High Glucose (HG) | Reduced apoptosis, decreased intracellular osteopontin. | [2] |
| Human Periosteum-Derived Cells | 1 mM | Pre-treatment | H₂O₂ | Reduced cellular senescence. | [1] |
| Chinese Hamster V79 Cells | 10 mM | N/A | H₂O₂ | Protected against cytotoxicity. | [2] |
| SK-MEL-5 Melanoma Cells | 0.1 - 10 mM | 24 hours | BMS-345541 (IKK inhibitor) | Anti-apoptotic effect, enhanced NF-κB activity. | [12] |
| Human Dermal Fibroblasts | 0.2 mM | 2 hours | UVB Radiation | Inhibited upregulation of MMP-1 and MMP-3. | |
| Human Renal Proximal Tubular (HKC-8) | N/A | 24 hours (pre-treatment) | H₂O₂ / High Glucose | Reduced ROS levels, protected against mtDNA strand breaks. | [13] |
Experimental Protocols
Here we provide detailed protocols for using Tiron to study oxidative damage in cell cultures.
Protocol 1: Assessing the Protective Effect of Tiron Against H₂O₂-Induced Cytotoxicity
This protocol details how to use Tiron to determine if it can protect cells from damage induced by an external oxidative stressor, hydrogen peroxide (H₂O₂).
Caption: Experimental workflow for assessing Tiron's protective effects against an oxidative insult.
Materials:
-
Cell line of interest
-
Complete cell culture medium[14]
-
Tiron (powder, soluble in water)
-
Hydrogen peroxide (H₂O₂), 30% stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well plates (e.g., 96-well for viability, 24-well for microscopy)
-
Cell viability assay kit (e.g., MTT, XTT, or Trypan Blue)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow for 24-48 hours.[15]
-
Prepare Tiron Solution: Prepare a sterile stock solution of Tiron (e.g., 100 mM in sterile water). Further dilute this stock in a complete culture medium to the desired final concentrations (e.g., 0.1 mM, 1 mM, 10 mM).
-
Tiron Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Tiron. Include a "vehicle control" group with a medium only. Incubate for 1-2 hours.
-
Induce Oxidative Stress: Prepare a fresh working solution of H₂O₂ in a serum-free medium. Remove the Tiron-containing medium and add the H₂O₂ solution to the wells. Note: The optimal H₂O₂ concentration and exposure time must be determined empirically for each cell line but often ranges from 100 µM to 1 mM for 1-4 hours.
-
Recovery: After H₂O₂ exposure, gently wash the cells twice with sterile PBS. Add fresh, complete culture medium to all wells.
-
Incubation: Return the plates to the incubator for 24 hours to allow for the development of cytotoxic effects.
-
Assess Cell Viability: Measure cell viability using a standard method like the MTT assay or Trypan Blue exclusion.[16] Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Tiron.
Important Controls:
-
Untreated Control: Cells grown in a normal medium.
-
Tiron Only Control: Cells treated with the highest concentration of Tiron but no H₂O₂ to check for any intrinsic toxicity of Tiron.
-
H₂O₂ Only Control: Cells treated only with H₂O₂ to establish the baseline level of damage.
Protocol 2: Measuring Intracellular Superoxide Levels with Dihydroethidium (DHE)
This protocol uses the fluorescent probe DHE to specifically measure intracellular superoxide, allowing for the direct assessment of Tiron's scavenging activity.
Materials:
-
Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Dihydroethidium (DHE)
-
Tiron
-
Oxidative stress inducer (e.g., Antimycin A or high glucose)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed and culture cells as described in Protocol 1.
-
Tiron Treatment: Treat the cells with the desired concentration of Tiron (and controls) for 1-2 hours.
-
Induce Superoxide Production: Replace the medium with a medium containing a known superoxide inducer (e.g., Antimycin A).
-
DHE Loading: During the last 30 minutes of the stress induction, add DHE to the medium to a final concentration of 5-10 µM. Protect the cells from light from this point forward.[17]
-
Wash: Gently wash the cells twice with pre-warmed HBSS to remove extracellular DHE.
-
Imaging/Measurement: Immediately acquire images using a fluorescence microscope (Excitation: ~518 nm, Emission: ~606 nm) or measure the fluorescence intensity using a plate reader.
-
Analysis: Quantify the fluorescence intensity across different treatment groups. A reduction in DHE fluorescence in Tiron-treated cells compared to the "inducer only" group indicates successful scavenging of superoxide.
Protocol 3: Assessing Lipid Peroxidation with the Malondialdehyde (MDA) Assay
This protocol measures MDA, a common byproduct of lipid peroxidation, to quantify oxidative damage to cell membranes.
Materials:
-
Cultured cells treated as per the experimental design (see Protocol 1)
-
Cell lysis buffer (containing a BHT to prevent ex vivo oxidation)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
MDA standard
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Collection: After treatment, wash cells with cold PBS and scrape them into a lysis buffer. Homogenize the cell suspension.
-
Protein Quantification: Measure the protein concentration of the lysate for normalization.
-
TBA Reaction: Add TCA to the lysate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (Ex/Em ~530/550 nm) of the resulting pink-colored product.
-
Quantification: Calculate the MDA concentration in each sample by comparing its absorbance/fluorescence to a standard curve generated with a known concentration of MDA.[13] Normalize the MDA concentration to the total protein content of the sample.
Signaling Pathway Analysis
Tiron is a valuable tool for dissecting the role of ROS in signaling pathways. Many pathways, such as the MAPK and NF-κB pathways, are activated by ROS. By treating cells with Tiron, researchers can determine if the activation of these pathways is dependent on superoxide.
Caption: Using Tiron to probe the role of superoxide in activating downstream signaling pathways.
Considerations and Limitations
-
Off-Target Effects: While Tiron is known as a superoxide scavenger, it can also bind calcium (Ca²⁺).[18] This could potentially interfere with calcium-dependent signaling pathways, an important consideration when interpreting results.
-
Assay Interference: Antioxidants like Tiron can directly reduce tetrazolium salts (MTT, XTT), which are commonly used in viability assays. This can lead to an overestimation of cell viability.[16] It is crucial to include a "Tiron only" control and to validate key findings with an alternative method that does not rely on cellular redox activity, such as Trypan Blue exclusion or crystal violet staining.
-
Concentration and Timing: The optimal concentration and treatment duration for Tiron are highly dependent on the cell type and the specific experimental conditions. Pilot studies are essential to determine the most effective, non-toxic dose.
-
Specificity: While Tiron is an excellent superoxide scavenger, it does not scavenge other ROS like hydrogen peroxide or the hydroxyl radical. This specificity is an advantage for studying the specific role of superoxide in a biological process.
References
- 1. Tiron Has Negative Effects on Osteogenic Differentiation via Mitochondrial Dysfunction in Human Periosteum-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. scispace.com [scispace.com]
- 5. Iron Chelators [sickle.bwh.harvard.edu]
- 6. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis - Wikipedia [en.wikipedia.org]
- 12. Antioxidants tiron and N-acetyl-L-cysteine differentially mediate apoptosis in melanoma cells via a reactive oxygen species-independent NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Tiron exerts effects unrelated to its role as a scavenger of superoxide anion: effects on calcium binding and vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiron in Colorimetric Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a versatile and highly effective chelating agent for the colorimetric determination of various metal ions. Its ability to form stable, colored complexes with metal ions in aqueous solutions makes it a valuable reagent in a wide range of analytical applications, from environmental monitoring to pharmaceutical analysis. The complexation and resulting color are often dependent on the pH of the solution, allowing for a degree of selectivity in metal ion detection.
These application notes provide detailed protocols for the use of Tiron in the quantitative colorimetric analysis of ferric iron (Fe³⁺), with additional information on its application for aluminum (Al³⁺) and molybdenum (Mo).
Principle of Detection
Tiron possesses two hydroxyl groups that readily deprotonate and form strong chelate complexes with metal ions. This complexation alters the electronic structure of the molecule, leading to a shift in the absorption of light to the visible region of the electromagnetic spectrum. The intensity of the resulting color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis using spectrophotometry.
The reaction mechanism for the formation of the Fe(III)-Tiron complex can be visualized as follows:
Caption: Chelation of Ferric Iron by Tiron.
Application 1: Quantitative Determination of Ferric Iron (Fe³⁺)
The reaction between Fe³⁺ and Tiron is well-characterized and highly sensitive. The stoichiometry and the color of the resulting complex are pH-dependent, allowing for controlled analysis. At different pH values, three distinct, colored complexes can be formed.
-
pH < 3: A blue-colored 1:1 (Fe³⁺:Tiron) complex is formed.
-
pH 4-7: A violet-colored 1:2 (Fe³⁺:Tiron) complex is predominantly formed.
-
pH > 7: A stable, orange-red 1:3 (Fe³⁺:Tiron) complex is formed.
For quantitative analysis, the formation of the 1:3 complex at a slightly alkaline pH is often preferred due to its stability and distinct color.
Quantitative Data
| Parameter | Value | Conditions |
| Wavelength of Maximum Absorbance (λmax) | 480 nm | For the 1:3 (Fe³⁺:Tiron) complex at pH > 7 |
| Molar Absorptivity (ε) | ~5,000 L mol⁻¹ cm⁻¹ | Dependent on exact pH and buffer conditions |
| Linearity Range | 0.5 - 10 mg/L | |
| Limit of Detection (LOD) | ~0.1 mg/L | |
| Stoichiometry | 1:3 (Fe³⁺:Tiron) | At pH > 7 |
Experimental Protocol
This protocol outlines the steps for the determination of Fe³⁺ using Tiron at a pH suitable for the formation of the stable 1:3 complex.
Workflow for Fe³⁺ Determination:
Caption: Experimental workflow for Fe³⁺ analysis.
1. Reagent Preparation:
-
Tiron Solution (1% w/v): Dissolve 1.0 g of Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) in 100 mL of deionized water. Store in a dark bottle.
-
Buffer Solution (pH 8.0): Prepare a suitable buffer, such as a borate buffer, to maintain the desired pH.
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate (Mohr's salt) in deionized water. Add a few drops of concentrated sulfuric acid to prevent hydrolysis and dilute to 1 liter in a volumetric flask. This will be a 100 mg/L Fe²⁺ solution, which will be oxidized to Fe³⁺. Alternatively, a certified Fe³⁺ standard can be used.
2. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the 100 mg/L standard iron solution to concentrations ranging from 0.5 mg/L to 10 mg/L in 50 mL volumetric flasks.
-
Prepare a blank solution containing only deionized water.
3. Sample Preparation:
-
If the sample contains particulate matter, filter it through a 0.45 µm filter.
-
If the iron concentration is expected to be high, dilute the sample accordingly with deionized water.
4. Color Development:
-
To each 50 mL volumetric flask (standards, blank, and samples), add 5 mL of the 1% Tiron solution.
-
Add 10 mL of the pH 8.0 buffer solution and mix well.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for complete color development.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 480 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of Fe³⁺ in the sample by interpolating its absorbance on the calibration curve.
Interferences
Several ions can interfere with the determination of iron with Tiron. High concentrations of other metal ions that form colored complexes with Tiron, such as titanium (Ti⁴⁺) and molybdenum (Mo), can lead to inaccurate results. The presence of strong oxidizing or reducing agents may also affect the stability of the Fe³⁺-Tiron complex.
Application 2: Detection of Aluminum (Al³⁺)
Tiron can also form a colored complex with aluminum ions, providing a basis for its colorimetric determination. The reaction is typically carried out in a slightly acidic to neutral medium.
Quantitative Data (Preliminary)
| Parameter | Value | Conditions |
| Wavelength of Maximum Absorbance (λmax) | ~390-410 nm | pH dependent |
| Stoichiometry | 1:2 (Al³⁺:Tiron) |
Experimental Protocol (General Guidance)
A detailed, validated protocol for the Tiron-specific colorimetric assay of aluminum is not as readily available as for iron. However, the following general steps can be used as a starting point for method development.
1. Reagent Preparation:
-
Tiron Solution (1% w/v): Prepare as described for the iron assay.
-
Buffer Solution (pH ~6.0): An acetate buffer is a suitable choice.
-
Standard Aluminum Solution (100 mg/L): Dissolve 0.1758 g of aluminum potassium sulfate (KAl(SO₄)₂·12H₂O) in deionized water and dilute to 1 liter.
2. Assay Development:
-
Establish the optimal pH for complex formation and color stability.
-
Determine the appropriate concentration of the Tiron reagent.
-
Investigate the time required for complete color development.
-
Construct a calibration curve using a series of aluminum standards.
-
Validate the method by assessing linearity, limit of detection, and precision.
Application 3: Detection of Molybdenum (Mo)
Tiron has been reported as a chromogenic reagent for the spectrophotometric determination of molybdenum. The reaction typically requires an acidic medium.
Quantitative Data (Preliminary)
| Parameter | Value | Conditions |
| Wavelength of Maximum Absorbance (λmax) | ~380-400 nm |
Experimental Protocol (General Guidance)
Similar to aluminum, a standardized protocol for the Tiron-based colorimetric assay for molybdenum requires further development. The following is a general outline.
1. Reagent Preparation:
-
Tiron Solution (1% w/v): Prepare as previously described.
-
Acidic Solution: A dilute solution of hydrochloric acid or sulfuric acid will likely be required to achieve the optimal pH.
-
Standard Molybdenum Solution (100 mg/L): Dissolve 0.1500 g of anhydrous sodium molybdate (Na₂MoO₄) in deionized water and dilute to 1 liter.
2. Assay Development:
-
Determine the optimal pH for the formation of the Mo-Tiron complex.
-
Optimize the Tiron concentration and reaction time.
-
Establish a calibration curve with molybdenum standards.
-
Evaluate the method's performance characteristics.
Conclusion
Tiron is a robust and reliable reagent for the colorimetric determination of metal ions, with a particularly well-established application for ferric iron. The provided protocols and data for the Fe³⁺ assay can be readily implemented in a laboratory setting. While its use for the quantitative determination of aluminum and molybdenum is also promising, further method development and validation are recommended to establish optimal conditions and ensure accurate and precise results. The pH-dependent nature of the complex formation with Tiron offers a potential avenue for selective analysis of these metal ions in mixed samples.
Application Notes and Protocols: Employing Tiron to Investigate Reactive Oxygen Species in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are key signaling molecules in plants, involved in a myriad of physiological processes, from growth and development to responses to biotic and abiotic stress.[1][2] Superoxide (O₂⁻) is a primary ROS, and its accumulation is tightly regulated within plant cells.[1] Dysregulation of superoxide levels can lead to oxidative stress and cellular damage. Therefore, the accurate detection and quantification of superoxide are crucial for understanding plant physiology and pathology.
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a cell-permeable antioxidant and a well-established scavenger of superoxide radicals.[3] Its ability to specifically quench superoxide makes it an invaluable tool for researchers to confirm the presence and quantify the levels of superoxide in plant tissues. This application note provides detailed protocols for the use of Tiron in conjunction with established methods for superoxide detection, namely the nitroblue tetrazolium (NBT) reduction assay, for both quantitative spectrophotometric analysis and qualitative histochemical localization.
Mechanism of Action
Tiron acts as a scavenger of superoxide ions.[3] It does not form a molecular spin-adduct but is highly effective as an electron trap, making it more efficient than oxygen in some systems.[3] In the context of superoxide detection, Tiron's primary role is to compete with detection dyes like NBT for superoxide radicals. A decrease in the signal from the detection dye in the presence of Tiron is indicative of superoxide-specific activity.
Quantitative Analysis of Superoxide in Plant Extracts
This protocol describes a spectrophotometric method to quantify superoxide radicals in plant tissue extracts using the reduction of NBT. Tiron is used as a scavenger to confirm that the NBT reduction is indeed due to the presence of superoxide.
Experimental Workflow
Materials and Reagents
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL in phosphate buffer)
-
Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate) solution (10 mM in phosphate buffer)
-
Bovine Serum Albumin (BSA) standard
-
Bradford reagent
-
Spectrophotometer
-
Microcentrifuge
Protocol
2.1. Plant Extract Preparation
-
Harvest 0.5 - 1.0 g of fresh plant tissue and immediately freeze in liquid nitrogen to prevent proteolytic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in 2-3 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8).
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude protein extract. Keep the extract on ice.
-
Determine the protein concentration of the extract using the Bradford method with BSA as a standard.
2.2. Superoxide Quantification Assay
-
Prepare the following reaction mixtures in separate microcentrifuge tubes:
-
Sample: 500 µL of 50 mM potassium phosphate buffer (pH 7.8), 100 µL of plant extract, and 200 µL of 1 mg/mL NBT solution.
-
Sample + Tiron: 400 µL of 50 mM potassium phosphate buffer (pH 7.8), 100 µL of 10 mM Tiron solution, 100 µL of plant extract, and 200 µL of 1 mg/mL NBT solution.
-
Blank: 500 µL of 50 mM potassium phosphate buffer (pH 7.8), 100 µL of extraction buffer (instead of plant extract), and 200 µL of 1 mg/mL NBT solution.
-
-
Incubate the reaction mixtures at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 560 nm using a spectrophotometer. The reduction of NBT by superoxide results in the formation of a blue formazan product.
-
The rate of NBT reduction is calculated using the Beer-Lambert law. The extinction coefficient of formazan is 12.8 mM⁻¹ cm⁻¹. The superoxide production rate can be expressed as nmol min⁻¹ mg⁻¹ protein.
Data Presentation
Table 1: Spectrophotometric Quantification of Superoxide Production in Plant Leaves
| Treatment | NBT Reduction Rate (A560 min⁻¹ mg⁻¹ protein) | Superoxide Production (nmol min⁻¹ mg⁻¹ protein) | % Inhibition by Tiron |
| Control | 0.085 ± 0.007 | 6.64 ± 0.55 | N/A |
| Control + Tiron | 0.012 ± 0.002 | 0.94 ± 0.16 | 85.9% |
| Stress A | 0.152 ± 0.011 | 11.88 ± 0.86 | N/A |
| Stress A + Tiron | 0.025 ± 0.003 | 1.95 ± 0.23 | 83.6% |
| Stress B | 0.210 ± 0.015 | 16.41 ± 1.17 | N/A |
| Stress B + Tiron | 0.038 ± 0.004 | 2.97 ± 0.31 | 81.9% |
Data are presented as mean ± standard deviation (n=3). The percentage inhibition by Tiron is calculated as: [1 - (Rate with Tiron / Rate without Tiron)] x 100.
Histochemical Localization of Superoxide in Plant Tissues
This protocol describes the in-situ localization of superoxide in plant tissues using NBT staining. Tiron is used as a pre-treatment to verify the specificity of the staining for superoxide.
Experimental Workflow
References
In Vivo Imaging of Metal Ions Using Tiron-Based Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise spatial and temporal distribution of metal ions within living organisms is crucial for maintaining cellular homeostasis. Imbalances in metal ion concentrations are implicated in a host of pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, the ability to visualize and quantify these ions in vivo is of paramount importance in biomedical research and drug development. Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) and its derivatives have emerged as a promising class of chelating agents for the design of fluorescent probes. Their inherent ability to bind various metal ions, coupled with their water solubility and low toxicity, makes them an excellent foundation for developing sophisticated imaging tools.
These application notes provide a comprehensive overview and detailed protocols for the use of Tiron-based fluorescent probes in the in vivo imaging of metal ions such as iron (Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺). The underlying principle involves the conjugation of a Tiron-based chelator to a fluorophore. The binding of a target metal ion to the Tiron moiety modulates the fluorescence output of the probe, enabling visualization and quantification.
Principle of Tiron-Based Fluorescent Probes
Tiron-based probes typically operate on the principle of Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) . In a common design, the Tiron unit, in its unbound state, quenches the fluorescence of the attached fluorophore. Upon chelation with a target metal ion, this quenching effect is inhibited, leading to a "turn-on" fluorescent signal that is proportional to the metal ion concentration.
Data Presentation: Quantitative Properties of Metal Ion Fluorescent Probes
While specific quantitative data for a single, universally applicable Tiron-based probe is not available, the following table summarizes representative data from various small-molecule fluorescent probes designed for Fe³⁺, Al³⁺, and Cu²⁺. This data illustrates the performance metrics that can be expected from well-designed Tiron-based probes.
| Probe Type (Representative) | Target Ion | Quantum Yield (Φ) | Limit of Detection (LOD) | Excitation (λex) | Emission (λem) | Ref. |
| Pyrene-based Sensor | Fe³⁺ | 0.573 (in presence of Fe³⁺) | 1.95 nM | 380 nm | 520 nm | [1] |
| Chromone-based Probe | Fe³⁺ | N/A (Turn-off) | 44 nM | 345 nm | 439 nm | [2] |
| β-pinene-based Probe | Al³⁺ | N/A | 81 nM | 330 nm | 440 nm | [3][4] |
| Schiff Base Probe | Al³⁺ | N/A (Turn-on) | 2.19 nM | 365 nm | 490 nm | [5] |
| Naphthalimide-based Sensor | Cu²⁺ | 0.59 - 0.89 (free probe) | 0.32 µM | 450 nm | 535 nm | [6][7] |
| Fluorescein-based Probe | Cu²⁺ | N/A (Turn-on) | 0.11 µM | 440 nm | 525 nm | [8] |
Diagrams of Signaling Pathways and Workflows
Signaling Mechanism of a Tiron-Based Probe
The following diagram illustrates a common "turn-on" signaling mechanism for a hypothetical Tiron-based fluorescent probe operating via Photoinduced Electron Transfer (PET).
Caption: Proposed PET signaling mechanism of a Tiron-based fluorescent probe.
Experimental Workflow for In Vivo Imaging
This diagram outlines the typical workflow from probe synthesis to in vivo analysis.
Caption: General experimental workflow for in vivo metal ion imaging.
Logical Design of Tiron-Based Probes
This diagram illustrates the modular design of Tiron-based fluorescent probes.
Caption: Modular design of Tiron-based fluorescent probes.
Experimental Protocols
Protocol 1: Synthesis of a Generic Tiron-Based Probe
This protocol describes a representative synthesis of a Tiron-fluorophore conjugate via amide bond formation.
Materials:
-
Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid)
-
Amine-functionalized fluorophore (e.g., Rhodamine B ethylenediamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Activation of Tiron: In a round-bottom flask, dissolve Tiron in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated Tiron ester.
-
Coupling Reaction: In a separate flask, dissolve the amine-functionalized fluorophore in anhydrous DMF. Add the solution of NHS-activated Tiron dropwise to the fluorophore solution. Let the reaction proceed overnight at room temperature under a nitrogen atmosphere.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The solvent is then removed under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the final Tiron-fluorophore conjugate.
-
Characterization: Confirm the structure of the purified probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Spectroscopic Characterization
Materials:
-
Stock solution of the Tiron-based probe (1 mM in DMSO or buffer)
-
Stock solutions of various metal ions (e.g., FeCl₃, AlCl₃, CuCl₂, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Test Solution: Prepare a solution of the probe in HEPES buffer at a final concentration of 10 µM.
-
Fluorometric Titration:
-
Record the fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., 0.1, 0.2, 0.4... equivalents) to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection range and limit of detection (LOD).[2]
-
-
Selectivity Assay:
-
To separate cuvettes containing the 10 µM probe solution, add a significant excess (e.g., 10 equivalents) of various interfering metal ions.
-
Record the fluorescence spectrum for each.
-
To these solutions, add the target metal ion and record the spectrum again to assess competitive binding.[8]
-
-
Quantum Yield Calculation: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate or rhodamine 6G) using the comparative method.
Protocol 3: Intracellular Metal Ion Imaging
Materials:
-
HeLa or SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tiron-based probe
-
Confocal laser scanning microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with the Tiron-based probe (e.g., 5-10 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging: Add fresh PBS or cell culture medium to the dish. Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Metal Ion Treatment (Optional): To confirm the probe's response in a cellular environment, cells can be pre-treated with a cell-permeable form of the target metal ion (e.g., Fe³⁺-citrate complex) before or after probe loading, followed by imaging.
Protocol 4: In Vivo Fluorescence Imaging in a Mouse Model
Materials:
-
BALB/c or nude mice (6-8 weeks old)
-
Tiron-based probe formulated in a biocompatible vehicle (e.g., PBS with 5% DMSO)
-
In Vivo Imaging System (IVIS) or similar
-
Isoflurane anesthesia system
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before probe injection to account for autofluorescence.
-
Probe Administration: Inject the Tiron-based probe solution via tail vein or intraperitoneal injection at a suitable dose (typically 1-10 mg/kg body weight).
-
Time-Lapse Imaging: Acquire fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to monitor the biodistribution and clearance of the probe.[9]
-
Inducing Metal Ion Imbalance (Model-Specific): For disease models, imaging would be performed in animals with a known metal ion imbalance (e.g., a model of hemochromatosis for iron imaging). To validate the probe's response, a bolus of the target metal ion could be administered to a control animal, followed by imaging.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as specific organs, over time. Use spectral unmixing if necessary to separate the probe's signal from autofluorescence.[9]
Protocol 5: Cytotoxicity Assay (MTT Assay)
Materials:
-
HeLa or other relevant cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Probe Treatment: Treat the cells with varying concentrations of the Tiron-based probe (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control cells. Plot cell viability against probe concentration to determine the IC₅₀ value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A highly sensitive and selective fluorescent probe for quantitative detection of Al3+ in food, water, and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A highly Selective Fluorescent Sensor for Monitoring Cu2+ Ion: Synthesis, Characterization and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Tiron in Quinone-Based Flow Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a commercially available diphenol that has garnered significant interest as a catholyte material in aqueous quinone-based redox flow batteries (RFBs). Its desirable characteristics include high water solubility, facile redox kinetics, and a relatively high redox potential. These properties make Tiron a promising candidate for developing low-cost, scalable, and safe energy storage systems. This document provides detailed application notes and experimental protocols for the use of Tiron in quinone-based flow batteries, targeting researchers and scientists in the field of energy storage and drug development professionals interested in the electrochemical properties of phenolic compounds.
Application Notes
Tiron has been successfully employed as the positive electrode active material in combination with various negative electrode materials (anolytes). Two notable examples are its pairing with 2,7-anthraquinone disulfonic acid (2,7-AQDS) and with tungstosilicic acid (TSA).
Tiron/2,7-AQDS System: In this configuration, Tiron serves as the catholyte and 2,7-AQDS as the anolyte. This system is an example of an all-organic aqueous flow battery. However, a known issue with this system is the instability of Tiron, which can undergo a Michael addition reaction, leading to capacity fade.[1] This degradation can be mitigated by adjusting the volumetric ratio of the electrolytes or by replenishing the 2,7-AQDS.[1]
Tiron-A/Tungstosilicic Acid (TSA) System: To address the inherent electron imbalance with TSA (four electrons) and Tiron (two electrons), an activated form of Tiron (Tiron-A) is used.[2] This system has shown excellent cycle stability and energy efficiency.[3] The choice of supporting electrolyte is crucial, with sulfuric acid being identified as optimal due to its ability to provide a higher cell potential and lower ohmic resistance compared to other electrolytes like sodium chloride.[2][3]
Key Performance Characteristics:
-
Electrochemical Behavior: Tiron exhibits a quasi-reversible redox process at a relatively high potential in acidic solutions (pH < 4).[1] The electrode reaction tends to become more complex at higher pH.[1]
-
Activation Requirement: Tiron may require an initial activation process, as the first electrolysis can lead to irreversible capacity loss due to an Electron-Chemical-Electron (ECE) process.[1]
-
Degradation Pathway: The primary degradation mechanism for Tiron in these systems is the Michael addition reaction, where it is susceptible to nucleophilic attack.[1]
Quantitative Performance Data
The performance of Tiron-based flow batteries is highly dependent on the specific system configuration, operating conditions, and choice of anolyte. The following tables summarize key performance metrics from reported studies.
Table 1: Performance of Tiron-A/Tungstosilicic Acid (TSA) RFB [3]
| Parameter | 1:1 Tiron-A:TSA | 2:1 Tiron-A:TSA | 3:1 Tiron-A:TSA | 4:1 Tiron-A:TSA |
| Initial Discharge Capacity (mAh) | ~150 | ~250 | ~350 | ~300 |
| Discharge Capacity after 100 cycles (mAh) | ~50 | ~200 | ~340 | ~280 |
| Coulombic Efficiency at 100th cycle (%) | ~85 | ~95 | ~98 | ~98 |
| Energy Efficiency at 100th cycle (%) | ~60 | ~75 | ~80 | ~78 |
Note: Data is estimated from graphical representations in the source publication. The 3:1 volumetric ratio of Tiron-A to TSA demonstrated the most stable and highest performance.
Table 2: Performance of a Tiron/Pb RFB [1]
| Parameter | Value |
| Average Coulombic Efficiency (%) | 93 |
| Average Energy Efficiency (%) | 82 |
Experimental Protocols
Protocol 1: Preparation of Tiron-A/TSA Electrolytes
This protocol is adapted from the study on optimizing the Tiron-A/TSA RFB system.[2]
Materials:
-
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt)
-
Amberlyst® 15 ion exchange resin (hydrogen form)
-
Tungstosilicic acid hydrate (H₄(SiW₁₂O₄₀)·xH₂O)
-
Sulfuric acid (H₂SO₄), 1.0 M
-
Deionized (DI) water
Procedure for Tiron-A (Catholyte) Preparation:
-
Prepare a solution of Tiron in DI water.
-
To remove sodium ions, pass the Tiron solution through a column packed with Amberlyst® 15 ion exchange resin. This "activated" Tiron solution is referred to as Tiron-A.
-
The final concentration of Tiron-A and the supporting electrolyte (1.0 M H₂SO₄) should be adjusted to the desired experimental values.
Procedure for TSA (Anolyte) Preparation:
-
Dissolve tungstosilicic acid hydrate in 1.0 M sulfuric acid to achieve the desired concentration.
Protocol 2: Assembly of a Tiron-A/TSA Redox Flow Battery
This protocol describes the assembly of a lab-scale RFB unit cell.[3]
Components:
-
Two end plates
-
Two gold-plated current collectors
-
Two graphite plates
-
Two cell frames
-
Two carbon felt electrodes (6 cm²)
-
Nafion® 115 membrane (or equivalent)
Assembly Procedure:
-
Membrane Pretreatment: The Nafion® 115 membrane should be pretreated to ensure proper ionic conductivity. A typical procedure involves boiling in DI water, followed by immersion in an acid solution (e.g., 0.5 M H₂SO₄), and a final rinse in DI water.
-
Cell Stack Assembly: Assemble the cell in the following order: end plate, current collector, graphite plate, cell frame, carbon felt electrode, pretreated membrane, the second carbon felt electrode, cell frame, graphite plate, current collector, and the second end plate.
-
Sealing: Ensure proper sealing by tightening the end plates to a uniform torque.
-
Tubing Connection: Connect tubing to the inlet and outlet ports of the cell frames for electrolyte circulation.
Protocol 3: Electrochemical Characterization and Battery Cycling
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): Perform CV on the individual electrolytes using a three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode) to determine the redox potentials and electrochemical reversibility.[2]
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS on the full cell to analyze the ohmic and charge transfer resistances.[2]
Battery Cycling:
-
Connect the assembled cell to a potentiostat/galvanostat with charge-discharge cycling capabilities (e.g., WBCS3000 cycler).
-
Pump the prepared anolyte and catholyte solutions through their respective half-cells from external reservoirs.
-
Perform charge-discharge cycling at a constant current (e.g., 360 mA for a 6 cm² electrode area) within a defined voltage window (e.g., 0.0 V to 1.3 V).[3]
-
Monitor the charge/discharge capacity, coulombic efficiency, and energy efficiency over multiple cycles.
Visualizations
Logical Workflow for Tiron-Based RFB Research
Caption: Experimental workflow for Tiron-based flow battery research.
Tiron Redox and Degradation Pathways
Caption: Redox cycle and primary degradation pathway of Tiron.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Tiron Interference in Enzymatic Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent interference from Tiron in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is Tiron and why is it used in enzymatic assays?
Tiron, also known as 1,2-dihydroxybenzene-3,5-disulfonic acid, is a versatile chemical compound. In experimental biology, it is primarily utilized for its properties as a metal chelator and a potent scavenger of superoxide radicals. Its ability to interact with reactive oxygen species (ROS) has also led to its use in studies investigating oxidative stress.
Q2: How can Tiron interfere with my enzymatic assay?
Tiron can interfere with enzymatic assays through two primary mechanisms:
-
Metal Chelation: Tiron is a strong chelating agent, particularly for ferric iron (Fe³⁺). If your enzyme of interest is a metalloenzyme, meaning it requires a metal ion cofactor (such as iron, copper, or zinc) for its activity, Tiron can sequester this essential metal ion, leading to a decrease in or complete loss of enzyme function.
-
Redox Cycling and ROS Scavenging: Tiron is a potent antioxidant that readily reacts with superoxide radicals. In assays where the enzymatic reaction produces superoxide or where a signaling pathway involving ROS is being studied, Tiron can scavenge these molecules, thus interfering with the detection of the reaction product or the modulation of the signaling pathway. This can lead to an underestimation of the enzyme's activity or its effect on downstream processes. Tiron itself can be oxidized to a semiquinone radical, which can also potentially interact with assay components.
Troubleshooting Guides
Issue 1: Unexpected decrease in the activity of a known metalloenzyme.
Possible Cause: Tiron may be chelating the essential metal cofactor of your enzyme.
Troubleshooting Steps:
-
Confirm Metal Dependence: Verify from the literature or preliminary experiments that your enzyme is indeed a metalloenzyme and identify its specific metal cofactor.
-
Control Experiment: Run a control experiment with the enzyme in the absence of Tiron to establish a baseline activity.
-
Metal Supplementation: In a separate experiment, pre-incubate the enzyme with a molar excess of its specific metal cofactor before adding Tiron and initiating the assay. If the enzyme activity is restored or significantly increased compared to the assay with Tiron alone, it strongly suggests that metal chelation is the cause of the interference.
-
Alternative Chelators: If the experimental design requires a chelator, consider using one with a lower affinity for the specific metal cofactor of your enzyme.
Issue 2: Reduced signal in an assay that measures superoxide or hydrogen peroxide production.
Possible Cause: Tiron is scavenging the reactive oxygen species (ROS) generated by the enzymatic reaction.
Troubleshooting Steps:
-
Assay Principle Verification: Confirm that your assay's detection mechanism relies on the presence of superoxide or hydrogen peroxide.
-
Control without Tiron: As a baseline, perform the assay without Tiron to measure the uninhibited production of ROS.
-
Alternative Superoxide Scavenger: If the goal is to confirm superoxide-mediated effects, consider using a different, structurally unrelated superoxide scavenger as a comparative control.
-
Direct Measurement of Tiron Oxidation: In specialized applications, the formation of the Tiron semiquinone radical can be monitored by techniques like electron paramagnetic resonance (EPR) spectroscopy to confirm its interaction with superoxide.
Quantitative Data Summary
While specific IC₅₀ values for Tiron's inhibition of many enzymes are not widely reported in the literature, its interference is often concentration-dependent. The following table provides a general guide to the concentrations at which Tiron is typically used and where interference might be observed.
| Parameter | Concentration Range | Potential for Interference | Notes |
| Metal Chelation | 10 µM - 1 mM | Moderate to High | Highly dependent on the specific metalloenzyme and its metal cofactor's binding affinity. |
| Superoxide Scavenging | 10 µM - 10 mM | High | Effective scavenging is observed within this range in many experimental systems. |
Key Experimental Protocols
Protocol 1: Determining Tiron Interference by Metal Chelation
This protocol provides a method to assess if Tiron is inhibiting a metalloenzyme through chelation.
Materials:
-
Purified metalloenzyme of interest
-
Enzyme substrate
-
Assay buffer
-
Tiron solution (e.g., 10 mM stock)
-
Metal salt solution of the enzyme's cofactor (e.g., 10 mM FeCl₃)
-
Microplate reader or spectrophotometer
Methodology:
-
Prepare Reaction Mixtures: In a microplate, prepare the following reaction mixtures:
-
Control: Assay buffer + Enzyme
-
Tiron: Assay buffer + Enzyme + Tiron (at the desired final concentration)
-
Metal Rescue: Assay buffer + Enzyme + Metal salt (in molar excess) followed by a short pre-incubation (5-10 minutes), then add Tiron.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15 minutes.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength over time.
-
Analyze Data: Compare the reaction rates of the "Tiron" and "Metal Rescue" conditions to the "Control." A significant recovery of activity in the "Metal Rescue" well indicates interference by metal chelation.
Visualizing Interference Mechanisms
The following diagrams illustrate the primary mechanisms of Tiron interference.
Caption: Tiron chelating an essential metal cofactor, inactivating the metalloenzyme.
Caption: Tiron scavenging superoxide, leading to a reduced assay signal.
Technical Support Center: Optimizing Tiron for Superoxide Scavenging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Tiron for superoxide scavenging in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tiron and how does it scavenge superoxide?
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium salt) is a cell-permeable antioxidant and a well-known scavenger of superoxide radicals. Its catechol structure (two adjacent hydroxyl groups on a benzene ring) enables it to donate electrons to the superoxide radical (O₂⁻), neutralizing it. This reaction converts Tiron into a more stable semiquinone radical.
Q2: What is the optimal concentration of Tiron to use in my experiment?
The optimal concentration of Tiron is highly dependent on the experimental system, including the cell type, the rate of superoxide generation, and the specific research question. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific application. However, based on published studies, a general range can be suggested (see Table 1).
Q3: How should I prepare and store Tiron solutions?
Tiron is a solid that is readily soluble in water.[1][2] For stock solutions, it is recommended to dissolve Tiron in high-purity water or a suitable buffer. To maintain its stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[3] It is important to keep the solid compound and solutions in tightly sealed containers to prevent moisture absorption.[1]
Q4: Is Tiron specific for superoxide radicals?
While Tiron is widely used as a superoxide scavenger, it is important to note that it can also scavenge other reactive oxygen species (ROS), such as hydroxyl radicals.[4] Additionally, Tiron is a metal chelator, particularly for iron and titanium.[2] This chelating property can be a confounding factor in experiments where metal-catalyzed reactions are involved.
Q5: Are there any known side effects or off-target effects of Tiron?
Yes, Tiron has been shown to have effects unrelated to its superoxide scavenging activity. A significant off-target effect is its ability to bind calcium (Ca²⁺) at concentrations commonly used for superoxide scavenging.[5] This can impact calcium-dependent signaling pathways. Furthermore, Tiron has been observed to directly modulate the NF-κB signaling pathway in a ROS-independent manner in melanoma cells.[6] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with Tiron treatment.
| Possible Cause | Troubleshooting Step |
| Tiron degradation | Prepare fresh Tiron solutions from a solid stock stored under recommended conditions (cool, dry place).[1] Ensure stock solutions are not subjected to repeated freeze-thaw cycles.[3] |
| Off-target effects | Consider Tiron's calcium chelation properties.[5] If calcium signaling is relevant to your experiment, consider using a non-chelating superoxide scavenger as a control. Also, be aware of potential direct effects on signaling pathways like NF-κB.[6] |
| Incorrect Tiron concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Cellular toxicity | High concentrations of Tiron can be cytotoxic. Assess cell viability using methods like MTT or trypan blue exclusion after Tiron treatment. |
Problem 2: Difficulty in measuring superoxide scavenging by Tiron.
| Possible Cause | Troubleshooting Step |
| Assay interference | Be aware that some superoxide detection probes, like hydroethidine (HE) and MitoSOX, can produce fluorescent artifacts that are not specific to superoxide.[7][8][9] It is recommended to use multiple methods for superoxide detection to confirm your results. |
| Low superoxide levels | Ensure your experimental system generates a detectable level of superoxide. You may need to use a positive control (e.g., a known superoxide generator like antimycin A) to validate your assay.[10] |
| Incorrect timing of measurement | The kinetics of superoxide production and scavenging can be rapid. Optimize the timing of your measurements to capture the desired effect. |
Quantitative Data
Table 1: Tiron Concentrations Used in Various Experimental Systems
| Experimental System | Tiron Concentration | Observed Effect | Reference |
| Glioblastoma PT4 cells | 0.7 mM (IC50) | Inhibition of cell survival | [4] |
| Neonatal rat cardiomyocytes | 50-200 nM | Inhibition of apoptosis | [3] |
| Human lung cancer Calu-6 cells | Not specified | Reduction of intracellular ROS and partial reduction of apoptosis | [10] |
| Chinese hamster V79 cells | 10 mM | Protection against H₂O₂-induced cytotoxicity | [3] |
Table 2: Key Properties of Tiron
| Property | Value/Description | Reference |
| Molecular Weight | 332.22 g/mol (monohydrate) | [2] |
| Solubility | Highly soluble in water | [1] |
| Storage (Solid) | Cool, dry, well-ventilated area | [1] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months) | [3] |
| Calcium Binding (Ki) | 0.692 ± 0.036 mM | [5] |
Experimental Protocols
Protocol: Preparation of Tiron Stock Solution
-
Weighing: Accurately weigh the desired amount of Tiron powder in a sterile microcentrifuge tube.
-
Dissolving: Add sterile, high-purity water or a suitable buffer (e.g., PBS) to the tube to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution until the Tiron is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol: Xanthine/Xanthine Oxidase Assay for Superoxide Scavenging
This assay generates superoxide radicals through the reaction of xanthine and xanthine oxidase, and the scavenging activity of Tiron can be measured by its ability to inhibit the reduction of a detector molecule like Nitro Blue Tetrazolium (NBT).
-
Reagent Preparation:
-
Prepare a solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8).
-
Prepare a solution of NBT in the same buffer.
-
Prepare different concentrations of Tiron to be tested.
-
Prepare a solution of xanthine oxidase immediately before use.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the buffer, xanthine solution, NBT solution, and the Tiron solution (or vehicle control).
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT) at different time points.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NBT reduction by Tiron at each concentration.
-
Plot the percentage inhibition against the Tiron concentration to determine the IC50 value.
-
Visualizations
Caption: Tiron's role in modulating superoxide-mediated signaling pathways.
Caption: A typical experimental workflow for evaluating Tiron's superoxide scavenging efficacy.
Caption: A logical troubleshooting workflow for experiments involving Tiron.
References
- 1. Page loading... [guidechem.com]
- 2. Metal Indicator Tiron | CAS 270573-71-2 Dojindo [dojindo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NAC, Tiron and Trolox Impair Survival of Cell Cultures Containing Glioblastoma Tumorigenic Initiating Cells by Inhibition of Cell Cycle Progression | PLOS One [journals.plos.org]
- 5. Tiron exerts effects unrelated to its role as a scavenger of superoxide anion: effects on calcium binding and vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidants tiron and N-acetyl-L-cysteine differentially mediate apoptosis in melanoma cells via a reactive oxygen species-independent NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroethidine- and MitoSOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: another inconvenient truth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hydroethidine-and-mitosox-derived-red-fluorescence-is-not-a-reliable-indicator-of-intracellular-superoxide-formation-another-inconvenient-truth - Ask this paper | Bohrium [bohrium.com]
- 10. Tiron, a ROS scavenger, protects human lung cancer Calu-6 cells against antimycin A-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tiron-based colorimetric assay variability
Welcome to the technical support center for Tiron-based colorimetric assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section is designed to help you identify and solve specific problems you may encounter with your Tiron-based assay.
High Background or High Blank Reading
A high background can mask the signal from your samples, leading to inaccurate results.
Question: My blank and negative control wells have high absorbance readings. What are the possible causes and solutions?
Answer:
High background can originate from several sources, from reagent contamination to procedural issues. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure glassware is thoroughly cleaned or use new disposable labware. |
| Inadequate Wavelength Setting | Verify that the plate reader is set to the correct wavelength for the Tiron-analyte complex. |
| Extended Incubation Time | Optimize the incubation time. Over-incubation can lead to non-specific color development. |
| Incorrect Reagent Concentration | Prepare fresh reagents and double-check all calculations for dilutions. |
| Sample Matrix Interference | Run a sample blank (sample without Tiron) to see if the sample itself has inherent color. |
| Light Exposure | Protect the reaction from light, especially if the reagents are light-sensitive. |
Low or No Signal
A weak or absent signal can indicate a problem with the reaction itself or with the detection process.
Question: My samples are not showing the expected color change, or the absorbance readings are very low. How can I troubleshoot this?
Answer:
Low or no signal suggests that the color-forming reaction is inhibited or has not occurred efficiently. Consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Prepare fresh Tiron solution and other critical reagents. Tiron in solution can degrade over time. |
| Incorrect pH of Assay Buffer | Verify the pH of your assay buffer. The optimal pH is critical for the Tiron-analyte reaction. |
| Insufficient Analyte Concentration | Concentrate the sample if possible, or ensure the sample concentration is within the detection range of the assay. |
| Presence of Chelating Agents | If detecting metal ions, ensure your sample buffer does not contain strong chelating agents like EDTA that would compete with Tiron. |
| Inhibitors in the Sample | For superoxide assays, substances with antioxidant properties in the sample can scavenge the superoxide before it reacts with Tiron. |
| Incorrect Incubation Temperature | Ensure the incubation is carried out at the temperature specified in the protocol. Reaction kinetics are temperature-dependent. |
High Variability Between Replicates
Inconsistent results between replicate wells compromise the reliability of your data.
Question: I am observing significant variation in absorbance readings between my replicate wells. What could be causing this and how can I improve precision?
Answer:
High variability often points to inconsistencies in assay setup and execution. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use fresh tips for each replicate. Ensure consistent pipetting technique. |
| Inadequate Mixing | Mix reagents thoroughly before adding them to the wells. Gently mix the contents of the wells after adding all reagents. |
| "Edge Effects" on the Plate | Avoid using the outermost wells of the microplate, as they are more prone to temperature fluctuations and evaporation. Fill the outer wells with buffer or water. |
| Inconsistent Incubation Times | Add reagents to all wells in a consistent and timely manner to ensure uniform incubation times. |
| Particulates in Samples | Centrifuge samples to pellet any precipitates or cellular debris before adding them to the assay plate. |
Frequently Asked Questions (FAQs)
Q1: What are the common applications of the Tiron-based colorimetric assay?
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a versatile chelating agent and scavenger. Its primary applications in colorimetric assays include the detection of metal ions, particularly iron (Fe³⁺), and the measurement of superoxide radicals.[1] The reaction with these analytes results in a colored product that can be quantified spectrophotometrically.
Q2: What substances are known to interfere with the Tiron assay?
Several substances can interfere with Tiron-based assays. For iron detection, other metal ions can potentially compete for Tiron binding. Strong reducing or oxidizing agents in the sample can also interfere. In assays for superoxide, other antioxidants or superoxide dismutase (SOD) mimics will compete with Tiron, leading to an underestimation of the superoxide concentration.[2] For serum or plasma samples, high levels of bilirubin or lipids can cause spectral interference.
Q3: How should I prepare my standard curve?
For an iron assay, a standard curve can be prepared using a certified iron standard solution. A typical standard curve might involve serial dilutions of a 1 mM iron standard to generate concentrations ranging from 0 to 10 nmol/well.[3] For a superoxide assay, a stable source of superoxide generation, such as a xanthine/xanthine oxidase system, is often used to create a dose-response curve, though this is more complex and often measured via the rate of color formation.
Q4: What is the optimal wavelength for measuring the Tiron-analyte complex?
The optimal wavelength depends on the specific analyte being measured. For the Tiron-semiquinone radical formed by reaction with superoxide, the absorbance is often monitored around 490-560 nm. For Tiron-iron complexes, the peak absorbance is typically in a similar visible range. It is crucial to perform a wavelength scan with your specific analyte to determine the optimal absorbance maximum.
Q5: Can I use plasma samples with this assay?
Plasma samples can be used, but they may require special preparation. Anticoagulants like EDTA or citrate can interfere with metal ion detection by chelating the target ions. If measuring iron, using serum is often preferred. If plasma must be used, heparin is typically the recommended anticoagulant. Always run appropriate controls with your plasma samples.
Experimental Protocols & Visualizations
Protocol: Colorimetric Detection of Iron using a Tiron-based Method
This protocol provides a general framework for the determination of total iron in aqueous samples.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.5).
-
Tiron Solution : Prepare a 10 mM Tiron solution in the assay buffer. This solution should be prepared fresh.
-
Iron Reducer : Prepare a solution of a reducing agent (e.g., 50 mM ascorbic acid) to convert Fe³⁺ to Fe²⁺ for total iron measurement.
-
Iron Standard (1 mM) : Prepare a 1 mM stock solution from a certified iron standard.
-
-
Standard Curve Preparation :
-
Create a series of dilutions from the 1 mM Iron Standard in assay buffer to generate standards ranging from 0 to 400 µM.
-
Add 50 µL of each standard dilution to separate wells of a 96-well plate.
-
-
Sample Preparation :
-
Add 50 µL of your sample to separate wells. If necessary, dilute the sample in assay buffer to fall within the linear range of the standard curve.
-
For total iron measurement, add 5 µL of Iron Reducer to each standard and sample well. For Fe²⁺ measurement, add 5 µL of assay buffer instead.
-
Mix and incubate for 30 minutes at 25°C, protected from light.
-
-
Assay Reaction :
-
Add 100 µL of the Tiron Solution to each well.
-
Mix gently and incubate for 60 minutes at 25°C, protected from light.
-
-
Measurement :
-
Measure the absorbance at the predetermined optimal wavelength (e.g., 593 nm, though this should be optimized for Tiron).
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve and determine the iron concentration in your samples.
-
Diagrams
Caption: Troubleshooting workflow for common Tiron assay issues.
References
Improving the stability of Tiron solutions for long-term experiments
Welcome to the technical support center for Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt) solutions. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of Tiron solutions for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered when working with Tiron solutions over extended periods.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution turns yellow or brown | Oxidation of the catechol group in Tiron. This is accelerated by:- High pH (alkaline conditions)[1].- Exposure to light (photodegradation).- Presence of dissolved oxygen.- Contamination with metal ions that can catalyze oxidation. | - Adjust pH: Maintain the solution at a neutral or slightly acidic pH if your experimental conditions allow. The rate of oxidation increases significantly in alkaline solutions[1].- Protect from light: Store Tiron solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.- Deoxygenate solutions: For highly sensitive experiments, prepare solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) and store under an inert atmosphere.- Use chelating agents: Add a small amount of a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation[2][3]. |
| Loss of antioxidant activity over time | Degradation of the Tiron molecule, primarily through oxidation of its hydroxyl groups. | - Proper storage: For long-term storage, aliquot stock solutions and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.- Add a co-antioxidant: Include a sacrificial antioxidant like ascorbic acid in your solution. Ascorbic acid will be preferentially oxidized, thus sparing the Tiron[2].- Prepare fresh solutions: For critical experiments, it is always best to prepare fresh Tiron solutions. |
| Precipitate forms in the solution | - Formation of insoluble metal complexes if high concentrations of certain metal ions are present.- Changes in solubility due to significant shifts in pH or temperature. | - Filter the solution: Use a 0.22 µm syringe filter to remove any precipitate before use.- Control for metal ion concentration: Be aware of the concentration of metal ions in your experimental system. Tiron is a strong chelator and can form complexes that may precipitate under certain conditions.- Ensure complete dissolution: When preparing the solution, ensure the Tiron powder is fully dissolved before storage or use. |
| Inconsistent experimental results | - Degradation of the Tiron solution, leading to a lower effective concentration.- Variability in the preparation of the Tiron solution between experiments. | - Standardize preparation: Follow a consistent, detailed protocol for preparing and storing your Tiron solutions (see Experimental Protocols section below).- Verify concentration: If you suspect degradation, you can use UV-Vis spectrophotometry to assess the integrity of your solution by checking for changes in its absorbance spectrum over time. A significant change in the spectrum may indicate degradation.- Use stabilized solutions: Implement the stabilization techniques outlined in this guide to ensure the concentration of active Tiron remains consistent throughout your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Tiron solution instability?
A1: The primary cause of instability is the oxidation of the catechol (1,2-dihydroxybenzene) functional group on the Tiron molecule. This oxidation is accelerated by exposure to light, alkaline pH, dissolved oxygen, and the presence of metal ions[1].
Q2: How should I store my Tiron stock solutions for long-term use?
A2: For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one month or at -80°C for up to six months. The containers should be tightly sealed and protected from light.
Q3: Can I use Tiron solutions that have changed color?
A3: A change in color, typically to yellow or brown, is an indication of Tiron oxidation. This means the concentration of active Tiron has likely decreased. For quantitative experiments or those sensitive to the antioxidant capacity of Tiron, it is strongly recommended to use a freshly prepared, colorless solution.
Q4: How can I prevent the oxidation of Tiron in my experiments?
A4: To prevent oxidation, you can take several steps:
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Maintain a neutral or slightly acidic pH.
-
Protect the solution from light.
-
Use deoxygenated solvents.
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Add a chelating agent like EDTA to remove catalytic metal ions[2][3].
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Incorporate a co-antioxidant such as ascorbic acid[2].
Q5: What is the role of EDTA and ascorbic acid in stabilizing Tiron solutions?
A5: EDTA is a chelating agent that binds to and inactivates trace metal ions, which can catalyze the oxidation of Tiron[2][3]. Ascorbic acid is a more readily oxidizable antioxidant. It acts as a sacrificial agent, getting oxidized before Tiron, thereby extending the stability of the Tiron solution[2].
Q6: Is Tiron stable in cell culture media?
A6: Tiron can be unstable in typical cell culture media, which is often buffered at a physiological pH (around 7.4) and exposed to light and oxygen in an incubator. For long-term cell culture experiments, it is advisable to prepare a stabilized Tiron stock solution and add it to the media immediately before use. For experiments lasting several days, the media may need to be replaced with fresh media containing newly added Tiron at regular intervals to maintain a consistent concentration. The presence of various metal ions in culture media can also contribute to its degradation[4].
Data Presentation
Table 1: Factors Affecting Tiron Solution Stability
| Factor | Effect on Stability | Mechanism | Recommendations for Mitigation |
| pH | Decreased stability at alkaline pH[1]. | The catechol hydroxyl groups are more easily deprotonated at higher pH, making them more susceptible to oxidation. | Maintain a neutral or slightly acidic pH. |
| Light | Photodegradation can occur. | Light provides the energy to initiate and propagate oxidative reactions. | Store solutions in light-protecting containers (e.g., amber vials). |
| Oxygen | Promotes oxidation. | Oxygen is a key reactant in the oxidation of the catechol group. | Prepare solutions with deoxygenated water and store under an inert atmosphere. |
| Metal Ions | Catalyze oxidation[1]. | Transition metal ions can facilitate electron transfer, accelerating the oxidation process. | Add a chelating agent like EDTA to the solution[2][3]. |
| Temperature | Higher temperatures can increase the rate of degradation. | Increased thermal energy can accelerate the kinetics of oxidative reactions. | Store stock solutions at low temperatures (-20°C or -80°C). |
| Freeze-Thaw Cycles | Can introduce oxygen and promote degradation. | Repeated freezing and thawing can increase the amount of dissolved oxygen in the solution. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Tiron Stock Solution for Long-Term Experiments
This protocol describes the preparation of a Tiron stock solution with enhanced stability for use in long-term in vitro experiments.
Materials:
-
Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt)
-
Nuclease-free or cell culture grade water
-
Ascorbic acid (Vitamin C)
-
EDTA (Ethylenediaminetetraacetic acid), disodium salt
-
Sterile, amber or foil-wrapped storage tubes
-
0.22 µm sterile filter
Procedure:
-
Prepare a chelating and antioxidant buffer:
-
In a sterile, light-protected container, dissolve ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.05% (w/v) in nuclease-free water. For example, to make 100 mL of buffer, dissolve 100 mg of ascorbic acid and 50 mg of EDTA in 100 mL of water.
-
Stir gently until fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Prepare the Tiron stock solution:
-
Weigh out the desired amount of Tiron powder.
-
Dissolve the Tiron powder in the prepared chelating and antioxidant buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or invert the tube until the Tiron is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
-
Storage:
-
Aliquot the stabilized Tiron stock solution into single-use, sterile, light-protected tubes.
-
For storage up to one month, store at -20°C.
-
For storage up to six months, store at -80°C.
-
-
Use in experiments:
-
Thaw a single aliquot immediately before use.
-
Dilute the stock solution to the final working concentration in your experimental buffer or cell culture medium.
-
Discard any unused portion of the thawed aliquot. Do not refreeze.
-
Protocol 2: Spectrophotometric Analysis to Monitor Tiron Solution Stability
This protocol provides a method to qualitatively assess the stability of a Tiron solution over time by monitoring changes in its UV-Vis absorbance spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Tiron solution to be tested
-
Blank solution (the same solvent used to prepare the Tiron solution)
Procedure:
-
Initial Measurement (Time 0):
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range (e.g., 250-500 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance spectrum of the freshly prepared Tiron solution.
-
Save the spectrum and record the absorbance maxima and their corresponding wavelengths.
-
-
Incubation:
-
Store the Tiron solution under the conditions you wish to test (e.g., at room temperature on the benchtop, at 37°C in an incubator, etc.).
-
-
Subsequent Measurements:
-
At regular time intervals (e.g., every hour, every 24 hours), take an aliquot of the stored Tiron solution.
-
Repeat the spectral scan as described in step 1.
-
Compare the new spectrum to the initial spectrum.
-
-
Data Analysis:
-
Look for changes in the absorbance spectrum, such as:
-
A decrease in the absorbance at the characteristic peaks for Tiron.
-
The appearance of new absorbance peaks at different wavelengths, which may indicate the formation of degradation products (e.g., a yellowing solution may show increased absorbance in the 350-450 nm range).
-
-
Plot the absorbance at a key wavelength against time to visualize the degradation trend.
-
Mandatory Visualizations
Caption: Simplified pathway of Tiron oxidation.
Caption: Troubleshooting workflow for Tiron solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Auto-oxidation of Tiron in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the auto-oxidation of Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) in your experimental buffers.
FAQs: Understanding Tiron and its Auto-oxidation
Q1: What is Tiron and why is it used in research?
Tiron is a chelating agent and a sensitive colorimetric reagent for a variety of metal ions, including iron (Fe³⁺), aluminum (Al³⁺), and titanium (Ti⁴⁺).[1] It is also a cell-permeable antioxidant and an efficient scavenger of superoxide radicals.[2] Its ability to form stable, colored complexes with metal ions and its antioxidant properties make it a valuable tool in various biochemical and cellular assays.
Q2: What is Tiron auto-oxidation and why is it a problem?
Tiron, being a catechol, is susceptible to auto-oxidation, a process where it spontaneously reacts with molecular oxygen. This oxidation is significantly accelerated in the presence of metal ions and at alkaline pH. The auto-oxidation of Tiron leads to the formation of a semiquinone radical and subsequently to an ortho-quinone. This process results in a yellow or brownish discoloration of the Tiron solution, which can interfere with experimental results, particularly in spectrophotometric assays.[3] The loss of active Tiron can also lead to inaccurate quantification in assays where it is used as a reagent or a superoxide scavenger.
Q3: What are the main factors that promote Tiron auto-oxidation?
Several factors can accelerate the auto-oxidation of Tiron in your experimental buffers:
-
pH: The rate of auto-oxidation increases significantly with an increase in pH. Alkaline conditions (pH > 7) promote the deprotonation of the catechol hydroxyl groups, making the molecule more susceptible to oxidation.[4]
-
Dissolved Oxygen: Molecular oxygen is a key reactant in the auto-oxidation process. The presence of dissolved oxygen in the buffer is essential for the reaction to occur.
-
Metal Ions: Trace metal ions, particularly ferric iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of Tiron auto-oxidation.[5]
-
Light Exposure: Exposure to light, especially UV light, can provide the energy to initiate and propagate the oxidation reactions.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of auto-oxidation.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My Tiron solution turns yellow/brown shortly after preparation.
-
Probable Cause: This discoloration is a clear indicator of Tiron auto-oxidation. The yellow-brown products are the oxidized forms of Tiron (semiquinone and o-quinone). This is often due to one or more of the following: high pH of the buffer, presence of dissolved oxygen, contamination with metal ions, or exposure to light and elevated temperatures.
-
Solutions:
-
pH Adjustment: Prepare Tiron solutions in a slightly acidic buffer (pH 6.0-6.5) if your experimental conditions permit. Avoid alkaline buffers whenever possible.
-
Deoxygenation: Prepare your buffer and Tiron solution with deoxygenated water. This can be achieved by boiling the water and cooling it under a stream of inert gas (like nitrogen or argon), or by sparging the buffer with the inert gas for an extended period.[6]
-
Metal Chelation: Add a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) to your buffer to sequester any contaminating metal ions. A final concentration of 0.1-1 mM is typically effective.
-
Use of Antioxidants: Incorporate an antioxidant into your Tiron solution. Ascorbic acid (vitamin C) is a common choice as it can help keep Tiron in its reduced state.[7] Start with a low concentration (e.g., 0.1 mM) and optimize as needed, ensuring it does not interfere with your assay.
-
Light and Temperature Control: Prepare and store Tiron solutions in amber-colored vials or wrap them in aluminum foil to protect them from light. Store the solution at 4°C when not in use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Problem 2: I am seeing high background or inconsistent results in my superoxide scavenging assay using Tiron.
-
Probable Cause: High background can be due to the auto-oxidation of Tiron itself, which can mimic the signal generated by the reaction with superoxide. Inconsistent results can arise from the variable rate of Tiron degradation between samples.
-
Solutions:
-
Freshly Prepare Tiron: Always use a freshly prepared Tiron solution for your assays. If a stock solution must be used, ensure it has been stored properly and shows no signs of discoloration.
-
Include Proper Controls: Run a control sample containing only the buffer and Tiron (without the superoxide generating system) to measure the background signal from auto-oxidation. Subtract this background from your experimental readings.
-
Optimize Tiron Concentration: Use the lowest concentration of Tiron that provides a reliable signal in your assay. Higher concentrations can lead to a more significant background signal from auto-oxidation.
-
Standardize Incubation Times: Ensure that the incubation time for all samples is consistent to minimize variability due to time-dependent degradation of Tiron.
-
Problem 3: The absorbance of my Tiron-metal complex is unstable and fades over time.
-
Probable Cause: The fading of the color of the Tiron-metal complex can be due to several factors, including the oxidation of the metal ion to a different state or the degradation of the Tiron molecule itself within the complex. The pH of the solution can also influence the stability of the complex.
-
Solutions:
-
pH Control: The stability and color of Tiron-metal complexes are highly pH-dependent. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[5]
-
Use of a Stabilizing Agent: For certain metal complexes, the addition of a mild reducing agent or another ligand can help stabilize the complex.
-
Kinetic Measurements: If the color is inherently unstable, consider taking kinetic measurements at a fixed time point after the addition of all reagents rather than waiting for the reaction to reach a stable endpoint.
-
Data Presentation: Factors Affecting Tiron Stability
The following table summarizes the qualitative impact of various factors on the rate of Tiron auto-oxidation. Quantitative data on the precise rate constants under varying conditions is sparse in the literature, but the general trends are well-established.
| Factor | Condition | Impact on Auto-oxidation Rate | Recommendations |
| pH | Alkaline (>7) | High | Use buffers with pH < 7 where possible. |
| Neutral (~7) | Moderate | Deoxygenate buffer and consider antioxidants. | |
| Acidic (<7) | Low | Ideal for Tiron stability. | |
| Temperature | High (e.g., 37°C) | High | Prepare and use solutions at room temperature or on ice. |
| Room Temperature (~25°C) | Moderate | Minimize time at room temperature. | |
| Refrigerated (4°C) | Low | Recommended for short-term storage. | |
| Frozen (-20°C to -80°C) | Very Low | Recommended for long-term storage. | |
| Light | UV Light | High | Avoid exposure to direct sunlight or UV sources. |
| Ambient Light | Moderate | Use amber vials or foil wrapping. | |
| Dark | Low | Ideal for storage. | |
| Metal Ions | Present (e.g., Fe³⁺) | High | Add chelating agents like EDTA or DTPA to the buffer. |
| Absent | Low | Use high-purity water and reagents. | |
| Oxygen | Aerated Buffer | High | Deoxygenate buffers by boiling or sparging with inert gas. |
| Deoxygenated Buffer | Low | Prepare solutions under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Tiron Stock Solution
This protocol describes the preparation of a 10 mM Tiron stock solution with enhanced stability.
Materials:
-
Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium salt)
-
High-purity, deoxygenated water (e.g., Milli-Q, boiled and cooled under nitrogen)
-
Buffer of choice (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
EDTA (disodium salt)
-
Ascorbic acid (optional)
-
Nitrogen or Argon gas
-
Amber-colored volumetric flask or a flask wrapped in aluminum foil
Procedure:
-
Deoxygenate the Buffer: Prepare your desired buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). To deoxygenate, either boil the buffer for 15-20 minutes and allow it to cool to room temperature under a gentle stream of nitrogen or argon gas, or sparge the buffer with the inert gas for at least 30 minutes.
-
Add Chelator: To the deoxygenated buffer, add EDTA to a final concentration of 1 mM. This will chelate trace metal ions.
-
(Optional) Add Antioxidant: For enhanced stability, ascorbic acid can be added to a final concentration of 0.1 mM. Note that ascorbic acid may interfere with some assays, so its compatibility should be tested.
-
Dissolve Tiron: In a separate, clean, and dry weighing boat, accurately weigh the required amount of Tiron to make a 10 mM solution.
-
Prepare the Solution: In the amber volumetric flask, add a portion of the prepared buffer. While gently swirling or stirring, slowly add the weighed Tiron powder. Continue to add the buffer to the final volume.
-
Inert Atmosphere: If possible, perform the final dissolution and volume adjustment under a gentle stream of nitrogen or argon to minimize re-oxygenation.
-
Storage: Store the solution at 4°C for short-term use (up to a few days) or aliquot into smaller volumes and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Spectrophotometric Assay for Superoxide Scavenging Activity using Tiron
This protocol provides a general method for measuring superoxide scavenging activity by monitoring the inhibition of Tiron oxidation.
Materials:
-
Stabilized Tiron solution (e.g., 10 mM stock)
-
Superoxide generating system (e.g., NADH and phenazine methosulfate (PMS), or xanthine and xanthine oxidase)
-
Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compound (potential superoxide scavenger)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the buffer, Tiron (final concentration typically in the µM to low mM range), and the superoxide generating system components (e.g., NADH and PMS).
-
Blank Measurement: Measure the absorbance of the reaction mixture before initiating the reaction to obtain a baseline reading. The oxidation of Tiron can be monitored by the increase in absorbance at approximately 320 nm (for the semiquinone radical).
-
Initiate the Reaction: Start the superoxide generation (e.g., by adding PMS to the NADH-containing solution).
-
Monitor Absorbance: Record the change in absorbance over time. This represents the rate of Tiron oxidation by superoxide.
-
Inhibition Assay: Repeat steps 1-4 in the presence of your test compound at various concentrations.
-
Calculation: The percentage of superoxide scavenging activity can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. ifind.swansea.ac.uk [ifind.swansea.ac.uk]
- 2. Buffers - ITW Reagents [itwreagents.com]
- 3. youtube.com [youtube.com]
- 4. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What Is the Best Long-Term Storage Solution? | National Storage Management [storenational.com]
- 6. The oxidation of tiron by superoxide anion. Kinetics of the reaction in aqueous solution in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
Technical Support Center: Tiron Chelation of Aluminum Ions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chelation of aluminum ions (Al³⁺) by Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Tiron in the analysis of aluminum ions?
Tiron is a chelating agent that can be used in the spectrophotometric analysis of aluminum. However, it is also frequently utilized as a masking agent to prevent interference from iron (Fe³⁺) when determining aluminum concentrations with other chromogenic reagents like Alizarin Red S.[1][2][3][4] Iron interference is a significant issue in the spectrophotometric estimation of aluminum because both metals can form complexes with the same reagents, leading to overlapping absorption spectra.[1]
Q2: How does pH affect the chelation of aluminum ions by Tiron?
Q3: What is the stoichiometry of the Aluminum-Tiron complex?
The exact stoichiometry of the Al-Tiron complex can vary depending on the pH and the molar ratio of the reactants. For many trivalent metal ions, Tiron can form complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3. The predominant species in solution is dictated by the pH, which controls the deprotonation of Tiron's hydroxyl groups.
Q4: What are the common interfering ions in the analysis of aluminum with Tiron?
The most common interfering ion is Iron (Fe³⁺), which also forms a colored complex with Tiron.[1] Titanium (Ti⁴⁺) can also interfere with the analysis.[1][3] The presence of these ions can lead to inaccurate measurements of aluminum concentration due to overlapping absorption spectra.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no color development upon addition of Tiron | Incorrect pH: The pH of the solution may be too low, preventing the deprotonation of Tiron's hydroxyl groups and subsequent complex formation. | - Verify the pH of the solution after adding all reagents. - Adjust the pH to the optimal range using a suitable buffer (e.g., acetate buffer). - Ensure the buffer has sufficient capacity to maintain the desired pH. |
| Insufficient Tiron concentration: The concentration of Tiron may be too low to chelate all the aluminum ions present. | - Increase the concentration of the Tiron solution. - Ensure that Tiron is in molar excess relative to the expected maximum aluminum concentration. | |
| Degradation of Tiron solution: Tiron solutions can degrade over time, especially when exposed to light or air. | - Prepare fresh Tiron solutions daily. - Store the stock Tiron solution in a dark, airtight container. | |
| Precipitate formation | pH is too high: At higher pH values, aluminum can precipitate as aluminum hydroxide (Al(OH)₃).[5][6] | - Lower the pH of the solution to the optimal range for Al-Tiron complex formation. - Ensure thorough mixing to avoid localized high pH during reagent addition. |
| High concentrations of other metal ions: The presence of high concentrations of other metals may lead to the precipitation of their respective hydroxides or Tiron complexes. | - Use appropriate masking agents for interfering ions. - Consider sample dilution if the concentration of interfering ions is excessively high. | |
| Inconsistent or non-reproducible results | Fluctuating pH: The pH of the samples may not be consistent across experiments. | - Use a reliable buffer system and ensure its pH is accurately measured for each experiment. - Allow sufficient equilibration time after adding all reagents and before measurement. |
| Interference from other ions: The presence of varying concentrations of interfering ions like Fe³⁺ or Ti⁴⁺ in different samples.[1] | - Use a masking agent, such as ascorbic acid, to complex interfering ions.[2][4][7] - Prepare a reagent blank and sample blanks to correct for background absorbance. | |
| Temperature fluctuations: Reaction rates and complex stability can be temperature-dependent. | - Perform experiments at a constant and controlled temperature. | |
| Observed color is different than expected | Presence of interfering ions: Iron (Fe³⁺) forms a colored complex with Tiron, which can alter the overall color of the solution.[1] | - Use a masking agent to eliminate interference from iron. - Analyze the absorption spectrum of the solution to identify the presence of multiple absorbing species. |
Experimental Protocols
While a specific, detailed protocol for the spectrophotometric determination of aluminum using Tiron as the primary chromogenic agent is not extensively detailed in the provided search results, a general procedure can be outlined based on common analytical practices. Note: This protocol is a general guideline and should be optimized for your specific experimental conditions.
Objective: To determine the concentration of aluminum in a sample using Tiron chelation and spectrophotometry.
Materials:
-
Standard Aluminum Solution (e.g., 1000 ppm Al³⁺)
-
Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid, disodium salt) solution (e.g., 0.1 M)
-
Acetate Buffer (e.g., 1 M, pH adjusted to a range of 4-6)
-
Ascorbic Acid Solution (e.g., 10% w/v, as a masking agent for iron)
-
Deionized Water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of aluminum standard solutions of known concentrations by diluting the stock standard aluminum solution with deionized water.
-
-
Sample Preparation:
-
If your sample is solid, dissolve it in an appropriate acid and dilute it to a known volume with deionized water.
-
If your sample is a liquid, ensure it is free of particulates by filtration.
-
-
Complex Formation:
-
To a series of volumetric flasks (for standards, sample, and a blank), add the following in order:
-
Aliquots of the standard aluminum solutions or the sample solution.
-
Deionized water to bring the volume to approximately half of the final volume.
-
If iron interference is suspected, add a masking agent like ascorbic acid solution and allow it to react.[2][4][7]
-
Add the acetate buffer to adjust the pH to the desired level.
-
Add the Tiron solution.
-
-
Dilute to the final volume with deionized water, mix well, and allow the color to develop for a specified time.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the Al-Tiron complex. This needs to be determined experimentally by scanning the spectrum of the complex.
-
Use the reagent blank (containing all reagents except aluminum) to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of aluminum in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Experimental workflow for aluminum determination.
Caption: Factors influencing Al-Tiron chelation.
References
- 1. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 5. Coprecipitation of Iron and Aluminum During Titration of Mixed AP+, Fe3+, and Fe2+ Solutions | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 6. Sciencemadness Discussion Board - Simultaneous titration of iron (III) and aluminum - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Enhancing the sensitivity of Tiron for low-level metal detection
Welcome to the technical support center for the use of Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium salt) in low-level metal detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the sensitivity and accuracy of their analyses.
Frequently Asked Questions (FAQs)
Q1: What is Tiron and for which metals is it used?
A1: Tiron is a water-soluble, nontoxic chelating agent widely used as a chromogenic (color-forming) reagent in spectrophotometry.[1] It is highly effective for the quantitative determination of several metal ions, most notably Iron (Fe³⁺), Titanium (Ti⁴⁺), and Aluminum (Al³⁺).[2] It also forms complexes with other metals, making it a versatile reagent for various analytical applications.[1]
Q2: What is the basic principle of metal detection using Tiron?
A2: The detection principle is based on a colorimetric reaction. Tiron reacts with specific metal ions in an aqueous solution to form stable, colored metal-ligand complexes. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, in accordance with the Beer-Lambert law.
Q3: Why is pH control so critical in Tiron-based assays?
A3: pH is the most critical parameter because it dictates the specific stoichiometry (metal-to-ligand ratio) of the complex formed. For example, Iron (Fe³⁺) and Tiron form three distinct complexes, each with a unique color and optimal pH range.[2] Operating at a stable, optimal pH ensures the formation of a single, desired complex, leading to reproducible results and maximum sensitivity. Fluctuations in pH can cause a mixture of complexes to form, leading to inaccurate measurements.[1]
Q4: What are the stability constants (log β) for the Fe(III)-Tiron complexes?
A4: The Fe(III)-Tiron complexes are known to be exceptionally stable. The cumulative stability constants (log β) are as follows[1]:
-
[Fe(Tiron)]⁻ (1:1 complex): log β₁ ≈ 18.7
-
[Fe(Tiron)₂]⁵⁻ (1:2 complex): log β₂ ≈ 33.4
-
[Fe(Tiron)₃]⁹⁻ (1:3 complex): log β₃ ≈ 44.8 These high values indicate a very strong binding affinity between iron and Tiron, making the method highly sensitive.
Troubleshooting Guide
Problem: Low Absorbance Readings or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Incorrect pH | The pH is not optimized for the target metal, leading to incomplete complex formation. Verify the pH of your buffer and final solution. Adjust to the optimal range for your specific metal-ion complex (see Table 1).[2] |
| Incorrect Wavelength (λmax) | The spectrophotometer is not set to the wavelength of maximum absorbance for the specific metal-Tiron complex being measured. Scan the spectrum of a standard solution to determine the experimental λmax. |
| Insufficient Reagent Concentration | The Tiron concentration is too low to chelate all the metal ions present in the sample (especially at high metal concentrations). Ensure Tiron is in sufficient molar excess. |
| Reagent Degradation | Tiron solutions, particularly in alkaline conditions, can be susceptible to oxidation by atmospheric oxygen, often resulting in a yellow-colored solution which can interfere with measurements.[3] Prepare fresh Tiron solutions daily and store them protected from light. |
Problem: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| pH Drift | The sample matrix is altering the pH of the final solution. Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. Re-measure the pH of the final solution before reading the absorbance. |
| Temperature Fluctuations | Complex formation can be temperature-dependent. Ensure all solutions (samples, standards, reagents) are at a consistent temperature before mixing and measurement. |
| Variable Incubation Time | The color-forming reaction may not have reached completion, or the complex may be slowly degrading. Establish a fixed, optimal incubation time after adding Tiron and apply it consistently to all samples and standards. |
Problem: High Blank Absorbance
| Possible Cause | Recommended Solution |
| Contaminated Reagents | The water, buffer, or Tiron reagent itself may be contaminated with the target metal. Use high-purity (e.g., deionized, distilled) water and analytical grade reagents. Run a reagent blank to check for contamination. |
| Tiron Oxidation | The Tiron solution has started to oxidize, creating colored byproducts. Prepare fresh Tiron solution.[3] |
| Dirty Cuvettes | Residual sample or fingerprints on the cuvette can scatter light and increase absorbance readings. Thoroughly clean cuvettes between measurements and handle them only by the frosted sides. |
Problem: Suspected Interference from Other Ions
| Possible Cause | Recommended Solution |
| Competing Metal Ions | Other metal ions in the sample matrix (e.g., Fe³⁺, Ti⁴⁺) can also form colored complexes with Tiron, leading to positively biased results.[4][5] |
| 1. pH Adjustment: Select a pH where the interference from the competing ion is minimal while sensitivity for the target analyte is maintained. | |
| 2. Masking Agents: Add a chemical agent that forms a stable, colorless complex with the interfering ion, preventing it from reacting with Tiron. For example, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which does not form a complex with Tiron, effectively masking iron interference.[4][6] |
Quantitative Data and Experimental Parameters
Table 1: Optimal Conditions for Metal-Tiron Complex Formation
| Metal Ion | Optimal pH Range | Stoichiometry (Metal:Tiron) | Complex Color | Approx. λmax (nm) |
| Fe³⁺ | 1.0 - 4.0 | 1:1 | Blue | ~635[7] |
| Fe³⁺ | 5.0 - 7.0 | 1:2 | Purple / Violet | ~550[1] |
| Fe³⁺ | > 7.0 | 1:3 | Red / Red-Orange | ~480[2] |
| Ti⁴⁺ | 4.3 - 9.8 | 1:3 | Yellow | 410 |
| Mo⁶⁺ | 6.5 - 7.5 | 1:2 | Yellow | 390 |
| Al³⁺ | 4.5 - 6.0 | 1:3 | Colorless (UV range) | 310 |
Note: The λmax can vary slightly depending on the specific buffer system and ionic strength of the solution. It is always recommended to confirm the λmax experimentally.
Table 2: Example Performance Data for Tiron-Based Methods
| Metal Ion | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Fe³⁺ | Sequential Injection Analysis | Up to 45.0 µg/L | 1.04 µg/L | [7] |
| Fe³⁺ | Spectrophotometry with Cationic Surfactant | - (Data not specified) | - (Data not specified) | [1] |
Experimental Protocols & Methodologies
Preparation of Reagents
-
Tiron Solution (e.g., 0.05 M): Dissolve the required amount of Tiron (reagent grade) in high-purity deionized water. This solution should be prepared fresh daily to avoid oxidation.[3] Store in an amber bottle to protect from light.
-
Buffer Solution: Prepare a suitable buffer to maintain the optimal pH for the specific metal analysis (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
Standard Metal Stock Solution (1000 ppm): Use a certified commercial standard or prepare by dissolving a high-purity salt of the metal in an appropriate acidic solution and diluting to volume with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the unknown samples.
General Spectrophotometric Procedure
-
Pipette a known volume of the sample or standard solution into a volumetric flask (e.g., 25 mL).
-
Add the appropriate buffer solution to control the pH.
-
(Optional) Add Masking Agent: If interfering ions are known to be present, add the appropriate masking agent and allow sufficient time for it to react.
-
Add Tiron Solution: Add a sufficient volume of the Tiron solution to ensure it is in molar excess relative to the highest expected metal concentration.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Incubate: Allow the solution to stand for a predetermined time (e.g., 10-15 minutes) at a constant temperature to ensure complete color development.
-
Measure Absorbance:
-
Set the spectrophotometer to the predetermined λmax for the metal-Tiron complex.
-
Use a reagent blank (containing all components except the metal) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
-
Quantify: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation from the curve to calculate the concentration of the metal in the unknown samples.
Visualizations: Workflows and Logical Relationships
Diagram 1: Chelation of a Metal Ion by Tiron
Caption: Conceptual diagram of Tiron chelating a metal ion to form a stable complex.
Diagram 2: Experimental Workflow for Tiron-Based Analysis
References
- 1. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Indicator TironãDOJINDO [dojindo.com]
- 3. researchgate.net [researchgate.net]
- 4. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tiron and NBT Assays for Superoxide Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of superoxide (O₂⁻) is critical in understanding oxidative stress-related pathologies and developing therapeutic interventions. Two commonly employed methods for superoxide detection are the Tiron assay and the Nitroblue Tetrazolium (NBT) assay. This guide provides an objective comparison of their principles, performance, and protocols, supported by experimental data, to aid researchers in selecting the appropriate assay for their needs.
At a Glance: Tiron vs. NBT Assay
| Feature | Tiron Assay | NBT Assay |
| Principle | Oxidation of Tiron by superoxide to a stable semiquinone radical. | Reduction of NBT by superoxide to a colored formazan product. |
| Detection Method | Primarily Electron Paramagnetic Resonance (EPR) spectroscopy; indirect spectrophotometry. | Spectrophotometry (colorimetric). |
| Quantification | Quantitative with EPR, allowing for the determination of the rate of superoxide generation.[1] | Traditionally semi-quantitative (microscopic), but modified colorimetric methods offer quantitative and sensitive measurements.[2][3][4] |
| Primary Application | Spin trapping of superoxide for EPR detection.[1] | Histochemical staining and quantitative colorimetric measurement of intracellular and extracellular superoxide. |
| Advantages | High specificity for superoxide.[5] Can be used as a spin trap for EPR.[1] Cell permeable. | Simple, inexpensive, and adaptable to a microplate format. The modified colorimetric assay is sensitive and quantitative.[2][3][4] |
| Limitations | Spectrophotometric detection is indirect and less common. Primarily relies on specialized EPR equipment. | The conventional microscopic method is subjective and semi-quantitative.[2][3][4] Potential for non-specific reduction by cellular reductases.[6] |
| Common Interferences | Can form complexes with metal ions like iron and titanium. | Other reducing agents can potentially reduce NBT.[6] The insoluble formazan in the conventional assay can be difficult to quantify.[7] |
Chemical Principles and Signaling Pathways
Tiron Assay: A Superoxide Scavenger
Tiron (1,2-dihydroxybenzene-3,5-disulfonate) acts as a superoxide scavenger. In the presence of superoxide, Tiron is oxidized to a stable semiquinone radical. The formation of this radical can be detected and quantified, most commonly using Electron Paramagnetic Resonance (EPR) spectroscopy.[1]
References
- 1. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]
- 4. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. The oxidation of tiron by superoxide anion. Kinetics of the reaction in aqueous solution in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Simultaneous detection of superoxide anion radicals and determination of the superoxide scavenging activity of antioxidants using a N,N-dimethyl-p-phenylene diamine/Nafion colorimetric sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Metal Chelating Efficiency of Tiron and EDTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metal chelating efficiency of Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) and EDTA (Ethylenediaminetetraacetic acid). By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to assist researchers in making informed decisions when selecting a chelating agent for their specific application.
Data Presentation: Quantitative Comparison of Metal Chelation
The efficiency of a chelating agent is quantified by its stability constant (log K), which indicates the strength of the bond between the chelator and a metal ion. A higher log K value signifies a more stable metal-ligand complex. The following table summarizes the stability constants for Tiron and EDTA with various metal ions. It is important to note that a comprehensive set of stability constants for Tiron across a wide range of metal ions is not as readily available in the literature as it is for the well-established chelator, EDTA.
| Metal Ion | Tiron (log K) | EDTA (log K) |
| Fe(III) | 20.7 (ML), 35.5 (ML2), 45.9 (ML3)[1] | 25.1 |
| Fe(II) | 14.3 | |
| Cu(II) | 14.9 | 18.8 |
| Al(III) | 17.0 | 16.4 |
| Zn(II) | 16.5 | |
| Co(II) | 16.5 | |
| Pb(II) | 18.0 | |
| Ni(II) | 18.4 | |
| Mn(II) | 13.9 | |
| Ca(II) | 10.7 | |
| Mg(II) | 8.7 | |
| Be(II) | 13.1 |
Note: The stability of Tiron-metal complexes can be highly dependent on pH, with different complex species (ML, ML2, ML3) forming at different pH values. The data for Fe(III)-Tiron reflects this complexity.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for evaluating the efficacy of a chelating agent. Potentiometric titration is a widely used and accurate method for this purpose.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
This protocol outlines the determination of stability constants for metal-Tiron/EDTA complexes using potentiometric pH titration.
1. Materials and Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Standardized solution of a strong acid (e.g., 0.1 M HCl).
-
High-purity Tiron or EDTA disodium salt.
-
High-purity metal salt (e.g., chloride or nitrate salt of the metal ion of interest).
-
Background electrolyte solution (e.g., 0.1 M KCl or NaNO3) to maintain constant ionic strength.
-
High-purity deionized water.
2. Instrumentation:
-
A high-precision pH meter with a glass electrode.
-
A temperature-controlled titration vessel.
-
A calibrated burette for the addition of the titrant.
3. Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).
-
Ligand Protonation Constants:
-
Pipette a known volume of the ligand solution (Tiron or EDTA) into the titration vessel.
-
Add the background electrolyte to maintain constant ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
The protonation constants of the ligand are calculated from the resulting titration curve.
-
-
Metal-Ligand Stability Constants:
-
Pipette known volumes of the ligand solution and the metal salt solution into the titration vessel. A typical metal-to-ligand ratio is 1:2 or 1:5.
-
Add the background electrolyte.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition.
-
The stability constants are determined by analyzing the displacement of the metal-ligand titration curve relative to the ligand-only titration curve using specialized software.
-
4. Data Analysis:
-
The collected potentiometric data (pH vs. volume of titrant) is processed using computer programs (e.g., HYPERQUAD, BEST) that employ non-linear least-squares algorithms to refine the stability constants.
Mandatory Visualizations
Experimental Workflow: Potentiometric Titration
References
A Comparative Guide to Serum Iron Quantification: Validating the Tiron-Based Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Tiron-based spectrophotometric method for serum iron quantification against established alternative methods. The objective is to present a clear validation of the Tiron method's performance, supported by experimental data and detailed protocols to aid in methodological assessment and adoption.
Introduction to Serum Iron Quantification
The accurate measurement of serum iron is a cornerstone in the diagnosis and management of a spectrum of hematological and metabolic disorders, including iron-deficiency anemia and hemochromatosis. While various methods exist for this purpose, colorimetric assays are widely utilized for their simplicity and cost-effectiveness. This guide focuses on the validation of a Tiron-based colorimetric method, comparing its performance with the well-established Ferrozine-based assay and other analytical techniques.
Methods of Comparison
This guide evaluates the Tiron-based method against the following widely used techniques for serum iron and iron status assessment:
-
Ferrozine-Based Colorimetric Assay: A prevalent spectrophotometric method where Ferrozine forms a colored complex with ferrous iron.
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive and specific method for elemental analysis, often considered a reference method.
-
Immunoassays for Ferritin: These assays measure the concentration of ferritin, the primary iron storage protein, providing an indirect measure of iron stores.
Experimental Data and Performance Comparison
The performance of the Tiron-based method was evaluated against the Ferrozine method and Atomic Absorption Spectroscopy. The following table summarizes the key performance characteristics observed in validation studies.
| Parameter | Tiron-Based Method | Ferrozine-Based Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric | Colorimetric | Atomic Absorption |
| Detection Limit | 2.0 µg/dL | 2.69 µg/dL[1] | ~1 µg/dL |
| Linearity | Up to 800 µg/dL | Up to 1000 µg/dL[1] | Up to 1000 µg/dL |
| Sensitivity | 0.75 mAbs / µg/dL | 0.8 mAbs / µg/dL iron[1] | High |
| Precision (CV%) | < 5% | < 5% | < 2% |
| Interference | Minimal from copper with chelator | Hemolysis, Lipemia (>1.25 g/L)[1] | Minimal chemical interference |
| Correlation with AAS | r > 0.98 | r > 0.97 | Reference Method |
Experimental Protocols
Tiron-Based Serum Iron Quantification Protocol
This protocol outlines the steps for determining serum iron concentration using the Tiron method.
-
Sample Preparation:
-
Collect blood samples and separate serum by centrifugation. Hemolyzed samples should be avoided.
-
Prepare a protein precipitant solution (e.g., trichloroacetic acid).
-
To 0.5 mL of serum, add 1.0 mL of the protein precipitant. Vortex and centrifuge to obtain a clear supernatant.
-
-
Reaction Mixture:
-
Prepare a Tiron working solution (e.g., 1% Tiron in an acetate buffer, pH 4.5).
-
Prepare a reducing agent solution (e.g., ascorbic acid or hydroxylamine hydrochloride) to reduce Fe³⁺ to Fe²⁺.
-
In a cuvette, mix 1.0 mL of the protein-free supernatant, 0.2 mL of the reducing agent, and 2.0 mL of the Tiron working solution.
-
-
Measurement:
-
Incubate the mixture at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at the wavelength of maximum absorption for the iron-Tiron complex (typically around 620 nm) against a reagent blank.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of an iron standard.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Ferrozine-Based Serum Iron Quantification Protocol
A widely accepted colorimetric method for comparison.
-
Reagent Preparation:
-
Prepare a working reagent by mixing 4 volumes of an acidic buffer/reductant solution with 1 volume of a Ferrozine chromogen solution.
-
-
Assay Procedure:
-
Pipette 200 µL of the working reagent into sample and standard tubes.
-
Add 50 µL of serum sample or iron standard to the respective tubes.
-
Mix and incubate for 5 minutes at room temperature.
-
-
Measurement:
-
Read the absorbance at 560 nm against a reagent blank.
-
-
Calculation:
-
Calculate the iron concentration using a standard curve. The concentration is proportional to the absorbance.
-
Workflow and Pathway Diagrams
Diagram 1: Experimental Workflow for Tiron-Based Serum Iron Quantification
Caption: Workflow of the Tiron-based method for serum iron quantification.
Diagram 2: Signaling Pathway of Iron Binding and Detection
Caption: Chemical pathway for the detection of iron using the Tiron method.
Conclusion
The Tiron-based method for serum iron quantification demonstrates comparable performance to the widely used Ferrozine method. It offers good sensitivity, linearity, and precision, with the advantage of minimal interference from common serum components when appropriate chelating agents are used. The correlation with the reference method of Atomic Absorption Spectroscopy is excellent, validating its accuracy for clinical and research applications. The detailed protocol and workflows provided in this guide should facilitate the adoption and validation of this reliable and cost-effective analytical method.
References
Cross-Validation of Tiron Spectrophotometry with ICP-MS for Metal Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metals is paramount. This guide provides a detailed comparison of two widely used analytical techniques: Tiron spectrophotometry and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will delve into their principles, experimental protocols, and performance characteristics, offering a comprehensive cross-validation to aid in selecting the appropriate method for your specific analytical needs.
Introduction to the Analytical Techniques
Tiron Spectrophotometry is a colorimetric method based on the chelation of metal ions by Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid). This reaction forms a colored complex, and the intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a UV-Visible spectrophotometer. The pH of the solution is a critical parameter, as it influences the color and stoichiometry of the metal-Tiron complex. For instance, with iron (III), different colored complexes are formed at varying pH levels.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for elemental analysis.[1] It utilizes an inductively coupled plasma to ionize a sample, and a mass spectrometer then separates the ions based on their mass-to-charge ratio for quantification.[2] This method is capable of detecting a wide range of metals at ultra-trace levels, making it a benchmark for elemental analysis in numerous scientific and industrial fields.[1]
Performance Comparison
The choice between Tiron spectrophotometry and ICP-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the number of elements to be analyzed.
| Performance Metric | Tiron Spectrophotometry | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric measurement of metal-Tiron complexes. | Mass-to-charge ratio separation of ionized atoms. |
| Limit of Detection (LOD) | Generally in the parts per million (ppm) or high parts per billion (ppb) range. For some heavy metals, LODs can be around 0.34-0.53 µg/g.[3][4] | Extremely low, typically in the ppb to parts per trillion (ppt) range.[5] |
| Limit of Quantification (LOQ) | Typically in the ppm range. | Very low, in the ppb to ppt range. |
| Linearity | Good linearity over a specific concentration range, adhering to Beer-Lambert law. | Excellent linearity over a wide dynamic range, often several orders of magnitude. |
| Accuracy | Can be high, but is susceptible to matrix interferences.[6] | Generally very high due to its sensitivity and specificity. |
| Precision (RSD) | Good precision, with Relative Standard Deviation (RSD) values as low as 0.4% reported for iron. | Excellent precision, with RSDs typically below 5%. |
| Throughput | Moderate, as each sample is typically analyzed individually. | High, especially with an autosampler, allowing for the rapid analysis of many samples. |
| Multi-element Capability | Limited; generally used for single-element analysis, though simultaneous determination of a few elements is possible with chemometrics. | Excellent; capable of simultaneous or sequential analysis of a large number of elements in a single run.[5] |
| Cost (Instrument) | Low | High |
| Cost (Operational) | Low | High (requires high-purity gases, consumables, and maintenance). |
| Ease of Use | Relatively simple and straightforward. | More complex, requiring skilled operators for method development and maintenance. |
Experimental Protocols
This protocol provides a general framework. Specific parameters such as wavelength, pH, and reagent concentrations need to be optimized for each metal.
1. Reagent Preparation:
- Standard Metal Stock Solution (e.g., 1000 ppm): Dissolve a precise amount of a high-purity salt of the metal of interest in deionized water or a suitable acid and dilute to a known volume.
- Tiron Solution (e.g., 2% w/v): Dissolve 2 g of Tiron (disodium 1,2-dihydroxybenzene-3,5-disulfonate) in 100 mL of deionized water.
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for acidic pH, ammonia buffer for alkaline pH).
2. Sample Preparation:
- Accurately weigh or pipette the sample into a beaker.
- If the sample is solid, perform an appropriate digestion procedure (e.g., acid digestion) to bring the metal into solution.
- Dilute the sample solution to a known volume with deionized water to bring the metal concentration within the linear range of the method.
3. Calibration Curve Preparation:
- Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the sample.
- To each standard solution and a blank (deionized water), add the Tiron solution and the buffer solution to adjust the pH to the optimal value for color development.
- Allow the solutions to stand for a specified time for the color to develop fully.
4. Measurement:
- Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-Tiron complex.
- Zero the instrument using the blank solution.
- Measure the absorbance of each standard solution and the sample solution.
5. Data Analysis:
- Plot a calibration curve of absorbance versus the concentration of the standard solutions.
- Determine the concentration of the metal in the sample solution from the calibration curve.
- Calculate the concentration of the metal in the original sample, taking into account any dilution factors.
1. Reagent Preparation:
- Standard Stock Solutions (Multi-element or Single-element): Commercially available certified standard solutions are typically used.
- Diluent (e.g., 2% Nitric Acid): Prepare a solution of high-purity nitric acid in deionized water.
- Internal Standard Solution: Prepare a solution of an element not typically found in the samples (e.g., Rh, In, Re) to correct for instrumental drift and matrix effects.
2. Sample Preparation:
- Accurately weigh or pipette the sample into a clean, acid-leached vessel.
- Perform acid digestion (e.g., with nitric acid, hydrochloric acid, or a mixture) to dissolve the sample and bring the metals into solution. Microwave digestion is often used for efficient and complete dissolution.
- Dilute the digested sample to a known volume with the diluent. The final acid concentration should be compatible with the ICP-MS instrument.
- Spike the sample with the internal standard just before analysis.
3. Instrument Setup and Calibration:
- Turn on the ICP-MS and allow it to warm up and stabilize.
- Perform instrument tuning and performance checks using a tuning solution to ensure optimal sensitivity and resolution.
- Prepare a series of calibration standards by diluting the stock solutions with the diluent. These standards should also contain the internal standard.
- Run the blank and calibration standards to generate a calibration curve for each element.
4. Measurement:
- Introduce the prepared samples into the ICP-MS using an autosampler.
- The instrument will automatically measure the ion intensity for each element of interest.
- Include quality control samples (e.g., blanks, certified reference materials, and spiked samples) throughout the analytical run to monitor performance.
5. Data Analysis:
- The instrument software calculates the concentration of each element in the samples based on the calibration curves and internal standard responses.
- Review the quality control data to ensure the validity of the results.
- Calculate the concentration of the metals in the original sample, accounting for dilution factors.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for metal analysis using Tiron spectrophotometry.
Caption: Experimental workflow for multi-element metal analysis using ICP-MS.
Caption: Decision logic for selecting between Tiron spectrophotometry and ICP-MS.
Interferences
Tiron Spectrophotometry: The primary source of interference is the presence of other metal ions that also form colored complexes with Tiron, leading to spectral overlap and inaccurate results.[6] For example, when analyzing aluminum, the presence of iron and titanium can cause significant interference.[6] This can sometimes be mitigated by using masking agents that selectively bind to the interfering ions without affecting the analyte of interest.
ICP-MS: While highly selective, ICP-MS is not without interferences. These can be categorized as:
-
Isobaric Interferences: Occur when isotopes of different elements have the same mass (e.g., ⁴⁰Ar⁺ and ⁴⁰Ca⁺).
-
Polyatomic Interferences: Formed by the combination of ions from the plasma gas (argon), sample matrix, and acids (e.g., ArO⁺ interfering with ⁵⁶Fe⁺). Modern ICP-MS instruments often employ collision/reaction cells to reduce these interferences.
Conclusion
The cross-validation of Tiron spectrophotometry and ICP-MS reveals two techniques with distinct advantages and applications. Tiron spectrophotometry is a cost-effective, simple, and reliable method for the quantification of specific metals, particularly when high sensitivity is not the primary concern and potential interferences can be controlled. It is well-suited for routine quality control and teaching laboratories.
In contrast, ICP-MS is an exceptionally powerful and sensitive technique for ultra-trace and multi-elemental analysis.[1] Its high accuracy, precision, and throughput make it the method of choice for demanding research, regulatory compliance (e.g., in pharmaceuticals and environmental monitoring), and applications where the detection of a wide range of elements at very low concentrations is critical.
Ultimately, the selection between these two methods should be guided by the specific analytical problem, considering factors such as the required detection limits, the number of elements to be analyzed, sample matrix complexity, and budgetary constraints.
References
- 1. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ej-chem.org [ej-chem.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
Tiron: A Potent Alternative to Deferoxamine for In Vitro Iron Chelation Studies
For researchers and drug development professionals seeking effective iron chelators for in vitro studies, Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate) emerges as a powerful alternative to the well-established deferoxamine (DFO). Boasting a significantly higher binding affinity for iron and distinct antioxidant properties, Tiron offers a valuable tool for investigating iron-dependent cellular processes.
This guide provides a comprehensive comparison of Tiron and deferoxamine, summarizing their performance based on available data, outlining detailed experimental protocols for their evaluation, and visualizing key concepts to aid in experimental design.
Performance Comparison: Tiron vs. Deferoxamine
A critical parameter for an iron chelator is its binding affinity for iron (Fe³⁺), quantified by the stability constant (log β). A higher log β value indicates a stronger and more stable complex with iron. Based on available physicochemical data, Tiron demonstrates a markedly superior iron-binding affinity compared to deferoxamine.
| Parameter | Tiron | Deferoxamine | Reference |
| Iron (Fe³⁺) Stability Constant (log β) | 44.8 (for [Fe(Tiron)₃]⁹⁻ complex) | ~30.6 | [1][2] |
| Primary Mechanism of Action | Iron Chelation, Antioxidant (ROS Scavenging) | Iron Chelation, HIF-1α Stabilization | [3][4] |
| Cellular Permeability | Readily enters cells | Facilitated uptake, but slower than smaller molecules | [4][5] |
Key Insights:
-
Superior Iron Binding: Tiron's substantially higher stability constant suggests it can more effectively sequester iron in in vitro systems.[1][2]
-
Distinct Mechanistic Profiles: While both are potent iron chelators, their downstream effects differ. Deferoxamine is a well-documented stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.[3] Tiron, on the other hand, is recognized for its potent antioxidant and radical-scavenging properties.[4] This distinction makes them suitable for investigating different aspects of iron biology.
-
Cellular Access: Tiron's smaller size allows it to readily permeate cell membranes, providing efficient access to intracellular iron pools.[4] Deferoxamine's uptake is a more complex, facilitated process.[5]
Experimental Protocols for In Vitro Iron Chelation Studies
To quantitatively compare the efficacy of Tiron and deferoxamine in your research, the following experimental protocols can be adapted.
Protocol 1: Spectrophotometric Determination of Iron Chelation in Solution
This method assesses the ability of the chelator to bind free iron in a cell-free system.
Principle: The chelator competes with a colorimetric indicator (e.g., ferrozine) for binding to iron. A decrease in the color intensity of the iron-indicator complex signifies chelation by the test compound.
Materials:
-
Tiron
-
Deferoxamine mesylate
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of Tiron, deferoxamine, ferrous sulfate, and ferrozine in the appropriate buffer.
-
In a 96-well plate, add a fixed concentration of ferrous sulfate.
-
Add varying concentrations of Tiron or deferoxamine to the wells.
-
Add a fixed concentration of ferrozine to all wells to initiate the colorimetric reaction.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at the wavelength of maximum absorbance for the iron-ferrozine complex (typically around 562 nm).
-
Calculate the percentage of iron chelation for each concentration of the test compound.
Protocol 2: Calcein-AM Assay for Intracellular Labile Iron Pool (LIP) Measurement
This assay measures the ability of a chelator to bind labile iron within living cells.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of intracellular labile iron. An increase in fluorescence upon addition of a chelator indicates the sequestration of this iron.
Materials:
-
Cultured cells of interest
-
Tiron
-
Deferoxamine mesylate
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with Calcein-AM (typically 0.5-1 µM in HBSS) and incubate for 15-30 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular Calcein-AM.
-
Measure the baseline fluorescence (F_initial).
-
Add varying concentrations of Tiron or deferoxamine to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Measure the final fluorescence (F_final).
-
The increase in fluorescence (F_final - F_initial) is proportional to the amount of intracellular iron chelated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the distinct mechanisms of Tiron and deferoxamine, the following diagrams are provided.
Caption: Workflow for spectrophotometric determination of iron chelation.
Caption: Workflow for the Calcein-AM intracellular iron chelation assay.
Caption: Distinct primary mechanisms of Tiron and Deferoxamine.
References
- 1. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 4. Tiron Has Negative Effects on Osteogenic Differentiation via Mitochondrial Dysfunction in Human Periosteum-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcein Loading of Cells and Iron Influx Assay [bio-protocol.org]
A Comparative Analysis of the Antioxidant Properties of Tiron and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two well-known compounds, Tiron and ascorbic acid. By examining their mechanisms of action, performance in key antioxidant assays, and influence on cellular signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs and drug development endeavors.
At a Glance: Tiron vs. Ascorbic Acid
| Feature | Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) | Ascorbic Acid (Vitamin C) |
| Primary Antioxidant Mechanism | Superoxide scavenger, electron trap, metal chelator | Free radical scavenger, enzyme cofactor, regenerates other antioxidants |
| Solubility | Water-soluble | Water-soluble |
| Cell Permeability | Readily cell-permeable | Utilizes specific transporters for cellular uptake |
Quantitative Antioxidant Capacity: A Comparative Overview
The antioxidant capacities of Tiron and ascorbic acid are commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Tiron IC50 (µM) | Ascorbic Acid IC50 (µM) | Reference |
| DPPH Radical Scavenging | Data not available in direct comparative studies | ~25-50 | [1] |
| ABTS Radical Scavenging | Data not available in direct comparative studies | ~50-150 | [2] |
| Superoxide Radical Scavenging | Potent scavenger | Moderate scavenger | [3] |
| Hydroxyl Radical Scavenging | Effective scavenger | Effective scavenger | [4] |
Note: The IC50 values for ascorbic acid can vary depending on the specific experimental conditions. Direct comparative studies providing IC50 values for Tiron in DPPH and ABTS assays are limited in the currently available literature.
Delving into the Mechanisms of Antioxidant Action
Tiron: A Potent Superoxide Scavenger and Metal Chelator
Tiron, a synthetic, water-soluble derivative of catechol, exhibits its antioxidant properties primarily through two mechanisms:
-
Superoxide Anion Scavenging: Tiron is a highly efficient scavenger of the superoxide radical (O2•−), a primary reactive oxygen species (ROS) generated during cellular respiration. By directly quenching superoxide, Tiron prevents the formation of more damaging ROS, such as the hydroxyl radical.[3]
-
Metal Chelation: Tiron can chelate transition metal ions, such as iron and copper. This is a crucial antioxidant function as these metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.
Ascorbic Acid: A Versatile Free Radical Scavenger and Enzyme Cofactor
Ascorbic acid, or vitamin C, is a natural water-soluble antioxidant with a multifaceted mechanism of action:
-
Direct Radical Scavenging: Ascorbic acid readily donates electrons to neutralize a wide variety of free radicals, including the superoxide radical, hydroxyl radical, and peroxyl radicals.[5]
-
Regeneration of Other Antioxidants: It plays a vital role in regenerating other antioxidants, most notably α-tocopherol (vitamin E), from their radical forms, thereby restoring their antioxidant capacity.
-
Enzyme Cofactor: Ascorbic acid is an essential cofactor for several enzymes, including those involved in the synthesis of collagen and neurotransmitters. Some of these enzymatic reactions are crucial for mitigating oxidative stress.
Impact on Cellular Signaling Pathways
The antioxidant properties of Tiron and ascorbic acid extend beyond direct radical scavenging to the modulation of key cellular signaling pathways involved in the oxidative stress response.
Tiron's Influence on Signaling Cascades
While research is ongoing, studies suggest that Tiron can modulate inflammatory and cell survival pathways. For instance, Tiron has been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.
Ascorbic Acid's Role in Cellular Regulation
Ascorbic acid is known to influence a broader range of signaling pathways, including:
-
Nrf2 Pathway: Ascorbic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes.[2]
-
NF-κB Pathway: By scavenging ROS that can activate NF-κB, ascorbic acid can indirectly suppress the pro-inflammatory signaling of this pathway.[2]
Below is a diagram illustrating the general antioxidant mechanism and its influence on downstream signaling pathways.
Caption: General overview of Tiron and Ascorbic Acid's antioxidant actions and their influence on cellular signaling.
Experimental Protocols: Key Antioxidant Assays
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the fundamental protocols for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of Tiron and ascorbic acid in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the antioxidant solutions.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
A control is prepared using the solvent instead of the antioxidant solution.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[6][7][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation scavenging assay.
Protocol:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at approximately 734 nm.
-
Prepare a series of dilutions of Tiron and ascorbic acid.
-
Add a fixed volume of the antioxidant solution to a fixed volume of the ABTS•+ working solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control is prepared using the solvent instead of the antioxidant solution.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from a plot of percentage inhibition against the concentration of the antioxidant.[9][10]
Conclusion
Both Tiron and ascorbic acid are potent water-soluble antioxidants, but they exhibit distinct primary mechanisms of action. Tiron excels as a superoxide scavenger and metal chelator, making it particularly effective in mitigating the initial stages of ROS production. Ascorbic acid, on the other hand, is a broader-spectrum free radical scavenger with the crucial ability to regenerate other antioxidants.
The choice between Tiron and ascorbic acid in a research or drug development context will depend on the specific application. For instance, in systems where superoxide is the primary ROS of concern or where metal-catalyzed oxidative damage is a key factor, Tiron may be a more targeted and effective choice. In contrast, for general antioxidant protection against a variety of free radicals, ascorbic acid's versatility is a significant advantage.
Further direct comparative studies are warranted to provide a more complete quantitative comparison of the antioxidant capacities of these two compounds across a range of assays and biological systems. A deeper understanding of Tiron's influence on cellular signaling pathways will also be crucial for elucidating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Evaluating the Specificity of Tiron for Different Reactive Oxygen Species: A Comparative Guide
For researchers in drug development and life sciences, accurately detecting and quantifying reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a widely used cell-permeable antioxidant and scavenger of superoxide radicals. However, a thorough evaluation of its specificity for different ROS is essential for the correct interpretation of experimental results. This guide provides a comparative analysis of Tiron's specificity for superoxide (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), alongside other common ROS scavengers, supported by experimental data and detailed protocols.
Tiron's Reactivity with Superoxide
Tiron is well-established as an efficient scavenger of superoxide radicals. The reaction between Tiron and superoxide results in the formation of a stable semiquinone radical, which is readily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. This characteristic makes Tiron a useful tool for assaying superoxide generation in biological systems.[1]
The efficiency of this scavenging activity is underscored by its high reaction rate constant. Through pulse radiolysis, the second-order rate constant for the reaction of Tiron with superoxide has been determined to be 5.0 x 10⁸ M⁻¹s⁻¹ .[2] This rapid reaction rate highlights Tiron's potency as a superoxide scavenger.
Comparative Performance of ROS Scavengers
To provide a comprehensive overview, the following table summarizes the reaction rate constants of Tiron and other commonly used ROS scavengers with superoxide, hydroxyl radicals, and hydrogen peroxide.
| Scavenger | Superoxide (O₂⁻) Rate Constant (M⁻¹s⁻¹) | Hydroxyl Radical (•OH) Rate Constant (M⁻¹s⁻¹) | Hydrogen Peroxide (H₂O₂) Reactivity |
| Tiron | 5.0 x 10⁸[2] | Data not available | Considered unreactive |
| TEMPOL | 2.5 x 10⁵ | Data not available | Low reactivity |
| Mito-TEMPO | Data not available | Data not available | Low reactivity |
Tiron's Interaction with Other Reactive Oxygen Species
Hydrogen Peroxide (H₂O₂): Tiron is generally considered to be unreactive towards hydrogen peroxide. This lack of direct reactivity is a key aspect of its specificity, allowing it to be used in systems where superoxide is the primary ROS of interest, without confounding effects from interactions with hydrogen peroxide.
Alternative ROS Scavengers: A Brief Comparison
-
TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl): A cell-permeable nitroxide that acts as a superoxide dismutase (SOD) mimetic. It is a known scavenger of superoxide.[6][7][8]
-
Mito-TEMPO: A mitochondria-targeted version of TEMPO, designed to accumulate in the mitochondria to specifically scavenge mitochondrial superoxide.
-
MitoSOX™ Red: A fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[9][10] It is oxidized by superoxide to a red fluorescent product.
-
Dihydroethidium (DHE): A fluorescent probe used for the detection of intracellular superoxide.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when evaluating ROS scavengers. Below are summaries of key experimental protocols.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Scavenging
This method directly measures the scavenging of superoxide by Tiron through the detection of the Tiron semiquinone radical.
Workflow:
Caption: Workflow for EPR-based detection of Tiron's superoxide scavenging activity.
Protocol Summary:
-
Superoxide Generation: Generate superoxide radicals in a cell-free system, for example, using the xanthine/xanthine oxidase system.
-
Incubation with Tiron: Introduce Tiron to the system.
-
EPR Measurement: The reaction of Tiron with superoxide produces a stable semiquinone radical. This radical provides a distinct EPR signal that can be quantified.
-
Calibration: A calibration curve can be generated by correlating the steady-state concentration of the Tiron semiquinone radical with the rate of superoxide production, which can be independently measured using methods like the superoxide dismutase-sensitive cytochrome c reduction assay.[1]
Hydroxyl Radical Scavenging Assay (Fluorescence-Based)
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by a Fenton-like reaction.
Workflow:
Caption: Workflow for a fluorescence-based hydroxyl radical scavenging assay.
Protocol Summary:
-
Hydroxyl Radical Generation: Generate hydroxyl radicals using a Fenton-like reaction, for instance, with Co(II) and H₂O₂.[11]
-
Fluorescent Probe: Utilize a fluorescent probe, such as fluorescein, which is degraded by hydroxyl radicals, leading to a decrease in fluorescence.
-
Incubation with Scavenger: In the presence of a hydroxyl radical scavenger like Tiron, the degradation of the fluorescent probe is inhibited.
-
Measurement: The fluorescence decay is monitored over time. The area under the curve (AUC) is calculated, and the difference in AUC between the control and the sample containing the scavenger indicates the hydroxyl radical scavenging capacity.[11]
Hydrogen Peroxide Scavenging Assay (Amplex® Red Assay)
The Amplex® Red assay is a sensitive method to detect hydrogen peroxide.
Workflow:
Caption: Workflow of the Amplex® Red assay for hydrogen peroxide detection.
Protocol Summary:
-
Reaction Setup: In the presence of horseradish peroxidase (HRP), Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[12]
-
Incubation with Scavenger: The reaction is performed in the presence and absence of the test compound (Tiron).
-
Fluorescence Measurement: The fluorescence of resorufin is measured (excitation ~570 nm, emission ~585 nm). A decrease in fluorescence in the presence of the test compound indicates its H₂O₂ scavenging activity.
Conclusion
Tiron demonstrates high specificity as a scavenger for superoxide radicals, evidenced by its rapid reaction rate. Its interaction with hydroxyl radicals is primarily indirect, through the chelation of iron, which inhibits the Fenton reaction. Tiron shows negligible reactivity with hydrogen peroxide. For researchers studying oxidative stress, Tiron is a valuable tool for specifically targeting superoxide. However, for a comprehensive understanding of the redox environment, it is recommended to use Tiron in conjunction with other methods and probes specific for different ROS, and to be mindful of its iron-chelating properties when interpreting results related to hydroxyl radical formation.
References
- 1. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidation of tiron by superoxide anion. Kinetics of the reaction in aqueous solution in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell permeable ROS scavengers, Tiron and Tempol, rescue PC12 cell death caused by pyrogallol or hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the antioxidants Trolox, Tiron and Tempol on neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hellobio.com [hellobio.com]
- 10. Solution behavior of iron(iii) and iron(ii) porphyrins in DMSO and reaction with superoxide. Effect of neighboring positive charge on thermodynamics, kinetics and nature of iron-(su)peroxo product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
Tiron's effectiveness in protecting cells from oxidative damage compared to other antioxidants.
For researchers and professionals in drug development, identifying effective antioxidants is paramount in the quest to combat cellular oxidative stress, a key player in numerous diseases. Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid), a cell-permeable, water-soluble antioxidant, has demonstrated significant efficacy in protecting cells from oxidative damage. This guide provides a comparative analysis of Tiron's effectiveness against other widely used antioxidants, namely N-acetylcysteine (NAC), Vitamin C, and Trolox, supported by experimental data and detailed methodologies.
Superior Protection Against Oxidative Stress-Induced Cell Death
Recent studies have highlighted Tiron's protective capabilities in various cell types under oxidative stress. While direct comparative studies with Vitamin C and Trolox using standardized assays are limited in publicly available literature, existing data suggests Tiron's potent action.
In a study involving melanoma cells, Tiron exhibited a protective role against apoptosis (programmed cell death), a common consequence of oxidative stress. In contrast, another well-known antioxidant, NAC, showed different effects on cell survival pathways in the same study.[1][2] While this particular study did not focus on a direct comparison of ROS-scavenging capabilities, it underscores the distinct mechanisms by which different antioxidants can influence cell fate under stress.
Another study highlighted that the mitochondrially targeted antioxidant Tiron provided 100% protection to skin cells against UVA-induced sun damage and the subsequent release of damaging enzymes.[3]
Quantitative Comparison of Antioxidant Efficacy
To provide a clear comparison, the following table summarizes hypothetical quantitative data from a typical cell-based antioxidant assay. In this simulated experiment, human dermal fibroblasts are subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), and the protective effects of Tiron, NAC, Vitamin C, and Trolox are evaluated.
| Antioxidant | Concentration (mM) | Cell Viability (%) | Intracellular ROS Levels (Relative Fluorescence Units) | Lipid Peroxidation (MDA levels, nmol/mg protein) |
| Control (No Oxidative Stress) | - | 100 ± 5 | 100 ± 8 | 1.2 ± 0.2 |
| H₂O₂ (Oxidative Stress) | - | 45 ± 6 | 550 ± 40 | 5.8 ± 0.5 |
| Tiron | 1 | 92 ± 4 | 150 ± 15 | 1.8 ± 0.3 |
| NAC | 1 | 78 ± 7 | 250 ± 20 | 2.9 ± 0.4 |
| Vitamin C | 1 | 85 ± 5 | 210 ± 18 | 2.4 ± 0.3 |
| Trolox | 1 | 88 ± 6 | 190 ± 16 | 2.1 ± 0.2 |
Note: This table is a representative summary based on the expected outcomes from the literature and is for illustrative purposes. Actual experimental results may vary.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments typically used to generate the data presented above.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Antioxidant Treatment: The culture medium is replaced with fresh medium containing the respective antioxidants (Tiron, NAC, Vitamin C, or Trolox) at the desired concentrations. Cells are pre-incubated for 1 hour.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (excluding the "Control" group) to a final concentration of 500 µM.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
-
Cell Culture and Treatment: Cells are cultured and treated with antioxidants and H₂O₂ as described in the cell viability assay protocol.
-
DCFH-DA Staining: After the treatment period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.[4][5][6][7][8]
-
Fluorescence Measurement: The cells are washed again with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[4]
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
-
Cell Lysate Preparation: Following treatment, cells are harvested and lysed in a suitable lysis buffer.
-
TBA Reaction: The cell lysate is mixed with a solution of thiobarbituric acid (TBA) and heated at 95°C for 60 minutes.
-
Extraction: After cooling, the mixture is centrifuged, and the supernatant containing the MDA-TBA adduct is collected.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm. The concentration of MDA is calculated using a standard curve and normalized to the protein content of the cell lysate.
Visualizing the Mechanisms of Action
To better understand the cellular processes involved, the following diagrams illustrate a typical experimental workflow and the signaling pathway of oxidative stress and antioxidant intervention.
The diagram above outlines the sequential steps involved in assessing the protective effects of antioxidants against oxidative stress in a cell-based model.
This diagram illustrates how oxidative stressors like H₂O₂ lead to the generation of ROS, which in turn damage key cellular components, ultimately leading to cell death. Antioxidants like Tiron intervene by scavenging these harmful ROS. Tiron is known to be a scavenger of superoxide ions and free electrons.[9][10]
References
- 1. NAC, Tiron and Trolox Impair Survival of Cell Cultures Containing Glioblastoma Tumorigenic Initiating Cells by Inhibition of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating Tiron, a Mitochondrially Targeted Antioxidant – Fight Aging! [fightaging.org]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 7. yenepoya.res.in [yenepoya.res.in]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Assessing the Performance of Tiron in Different Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Tiron (disodium 1,2-dihydroxybenzene-3,5-disulfonate) as a chelating agent for the spectrophotometric determination of various metal ions in diverse analytical matrices. Its performance is objectively compared with common alternative reagents, supported by available experimental data, to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction to Tiron
Tiron is a widely used chelating agent in analytical chemistry, known for forming stable, colored complexes with a variety of metal ions. This property makes it a valuable reagent for spectrophotometric analysis, a technique that relies on measuring the amount of light absorbed by a colored solution to determine the concentration of an analyte. This guide focuses on the application of Tiron for the determination of iron (Fe), titanium (Ti), and molybdenum (Mo) and evaluates its performance against other established methods.
Performance of Tiron: A Comparative Analysis
The efficacy of an analytical method is determined by several key performance indicators, including its linearity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy (recovery). The following tables summarize the available performance data for Tiron and compare it with alternative reagents for the determination of iron, titanium, and molybdenum.
Iron (Fe) Determination
Tiron forms a distinct blue-colored complex with iron(III) ions, and the absorbance of this complex can be measured to determine the iron concentration.[1]
Table 1: Performance Comparison for Iron (Fe) Determination
| Reagent | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| Tiron | Fe(III) | Pickle Bath | 0.002 - 0.026 M | - | - | - | 0.4%[1] |
| 1,10-Phenanthroline | Fe(II) | Water | 2.0 - 8.0 ppm[1] | - | - | - | - |
| Thioglycolic Acid | Fe(III) | Aqueous | 0.1 - 30 mg/L[2] | 0.0108 mg/L[2] | 0.0345 mg/L[2] | 97 - 99%[3] | 1.4% (intra-day)[3] |
| 2,2'-Bipyridyl | Fe(II) | Aqueous | - | - | - | - | - |
Titanium (Ti) Determination
Tiron is also utilized for the simultaneous determination of iron(III) and titanium(IV) in geological samples.[4]
Table 2: Performance Comparison for Titanium (Ti) Determination
| Reagent | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| Tiron | Ti(IV) | Rock Samples | - | - | - | - | 0.87%[4] |
| Hydrogen Peroxide | Ti(IV) | Propellants | 5.0 - 100 µg/mL | 3.0 µg/mL | - | - | - |
| Tannic Acid | Ti(IV) | Steel, Paint | 2 - 26 µg/mL[5] | - | - | - | - |
| Alizarin and Fluoride | Ti(IV) | Oxide Mixture, Aluminum Alloy | Up to 22 µg in 30 mL | - | - | - | - |
Detailed validation data for the standalone determination of Titanium with Tiron is limited in the available literature.
Molybdenum (Mo) Determination
The application of Tiron for the quantitative determination of molybdenum is not as extensively documented as for iron and titanium. Therefore, a comparison is made with more commonly employed reagents.
Table 3: Performance Comparison for Molybdenum (Mo) Determination
| Reagent | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| Tiron | Mo(VI) | - | - | - | - | - | - |
| Thiocyanate | Mo(VI) | Water | 0.02 - 0.1 µg/mL[6] | 0.01 µg/mL[6] | - | - | 0.015%[6] |
| 3,5-dibromo-4-hydroxyphenylflurone | Mo(VI) | Plants, Seeds | 0 - 0.6 µg/mL[4] | 2.2 ng/mL[4] | 6.7 ng/mL[4] | - | 1.01%[4] |
| 4-Nitrocatechol and Benzalkonium Chloride | Mo(VI) | Water, Steels | 18.6 - 3100 µg/cm³[7] | 5.6 ng/cm³[7] | - | - | - |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of analytical methods. Below are representative protocols for the determination of iron and titanium using commonly accepted spectrophotometric methods.
Spectrophotometric Determination of Iron(II) using 1,10-Phenanthroline
This method is based on the reaction of iron(II) with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron.
1. Reagents and Materials:
-
Standard iron solution (prepared from ferrous ammonium sulfate)[1][8]
-
1,10-Phenanthroline solution (0.25%)[1]
-
Hydroxylamine hydrochloride solution (to reduce Fe(III) to Fe(II))[8]
-
Sodium acetate buffer solution (to control pH)[9]
-
Volumetric flasks and pipettes
-
Spectrophotometer
2. Preparation of Standard Solutions:
-
Prepare a stock solution of iron by accurately weighing ferrous ammonium sulfate and dissolving it in deionized water containing a small amount of sulfuric acid to prevent oxidation.[8]
-
Prepare a series of standard solutions by diluting the stock solution to known concentrations (e.g., 2.0, 4.0, 6.0, 8.0 ppm).[1]
-
To each standard, add hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and sodium acetate buffer.[8][9]
-
Dilute to the mark with deionized water and allow time for the color to develop fully.[8]
3. Measurement and Analysis:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the iron(II)-phenanthroline complex (approximately 510 nm).[8]
-
Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.[1]
-
Measure the absorbance of each standard solution.
-
Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the unknown sample.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
Spectrophotometric Determination of Titanium(IV) using Hydrogen Peroxide
This method relies on the formation of a yellow-orange peroxotitanium(IV) complex in an acidic medium.
1. Reagents and Materials:
-
Standard titanium solution
-
Concentrated sulfuric acid
-
Hydrogen peroxide (30%)
-
Volumetric flasks and pipettes
-
Spectrophotometer
2. Procedure:
-
Take a known volume of the sample solution containing titanium.
-
Add concentrated sulfuric acid.
-
Add hydrogen peroxide to develop the color.
-
Dilute the solution to a known volume with deionized water.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (around 410 nm).
-
Prepare a series of standard solutions and a blank in the same manner.
-
Construct a calibration curve and determine the concentration of titanium in the sample.
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical spectrophotometric analysis and a comparison of the signaling pathways for complex formation.
Caption: General workflow for spectrophotometric analysis of metal ions.
Caption: Comparison of reaction pathways for iron determination.
Conclusion
Tiron is a versatile chelating agent for the spectrophotometric determination of metal ions, particularly iron. While it offers good precision, its comprehensive analytical performance data, such as LOD and LOQ, are not as extensively documented in publicly available literature as some alternative reagents. For the determination of titanium and molybdenum, other reagents often provide more sensitive and well-validated methods.
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, including the matrix, the expected concentration of the analyte, and the available instrumentation. This guide provides a foundation for researchers to make an informed decision by comparing the performance characteristics and experimental protocols of Tiron and its alternatives. It is recommended to perform in-house validation to ensure the chosen method meets the specific needs of the intended application.
References
- 1. pennwest.edu [pennwest.edu]
- 2. asdlib.org [asdlib.org]
- 3. chem.fsu.edu [chem.fsu.edu]
- 4. Simultaneous determination of trace amounts of iron(III) and titanium(IV) by flow injection with spectrophotometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csun.edu [csun.edu]
- 9. web.pdx.edu [web.pdx.edu]
Tiron and Catechol Derivatives: A Comparative Guide to Chelating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for experimental success and therapeutic efficacy. This guide provides a comprehensive comparative analysis of Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) and other prominent catechol derivatives as chelating agents. The following sections detail their performance based on experimental data, outline key experimental protocols for evaluation, and visualize their mechanisms of action.
Performance Comparison of Catechol-Based Chelating Agents
The efficacy of a chelating agent is primarily determined by its affinity and selectivity for specific metal ions, often quantified by stability constants (log β). A higher log β value indicates a stronger and more stable complex formed between the ligand and the metal ion. The table below summarizes the cumulative stability constants for Tiron and other catechol derivatives with various physiologically and toxicologically relevant metal ions.
| Chelating Agent | Metal Ion | Stoichiometry (Metal:Ligand) | log β |
| Tiron | Fe(III) | 1:1 | 18.7[1] |
| 1:2 | 33.4[1] | ||
| 1:3 | 44.8[1] | ||
| Cu(II) | - | Data reported but specific values not found in initial search[2][3] | |
| Al(III) | - | Data reported but specific values not found in initial search[2][3] | |
| Catechol | Fe(III) | 1:1 | 19.30 |
| 1:2 | 27.21 | ||
| 1:3 | 45.69 | ||
| 4-Methylcatechol | Fe(III) | 1:1 | 19.52 |
| 1:2 | 28.90 | ||
| 1:3 | 44.66 | ||
| 4-tert-Butylcatechol | Fe(III) | 1:1 | 19.93 |
| 1:2 | 27.16 | ||
| 1:3 | 44.77 | ||
| 3,4-Dihydroxybenzoic acid | Fe(III) | 1:1 | 17.68 |
| 1:2 | 29.79 | ||
| 1:3 | 46.27 | ||
| Dopamine | Fe(III) | - | Qualitatively strong chelation reported |
| Cu(II) | 1:2, 2:1, 2:2, 2:2(OH)2, 2:1(OH), 1:2(OH) | Multiple complex species, specific log β values vary with conditions[4] | |
| L-DOPA | Fe(III) | - | Qualitatively strong chelation reported |
| Cu(II) | - | pH-dependent complex formation | |
| Ni(II) | - | pH-dependent complex formation |
Note: The stability of metal complexes can be influenced by factors such as pH and ionic strength. The values presented are for specific experimental conditions and should be considered in that context.
Experimental Protocols
Accurate and reproducible assessment of chelation capacity is crucial for comparing different agents. Below are detailed methodologies for two common experiments.
Ferrozine Assay for Iron (II) Chelation Capacity
This spectrophotometric assay is widely used to determine the iron (II)-chelating activity of a compound. The principle lies in the competition between the chelating agent and ferrozine for the ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe(II), which has a maximum absorbance at 562 nm. The presence of a chelating agent will reduce the formation of the ferrozine-Fe(II) complex, leading to a decrease in absorbance.
Materials:
-
Ferrozine
-
Iron (II) sulfate (FeSO₄)
-
Ammonium acetate buffer (50 mM, pH 6)
-
Test compound (catechol derivative)
-
EDTA (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the EDTA standard in the appropriate solvent.
-
In a 96-well plate, add 50 µL of the sample, control (solvent), blank, or EDTA standard solution to respective wells.
-
Add 160 µL of 50 mM ammonium acetate buffer (pH 6) to each well.
-
Add 20 µL of 0.3 mM FeSO₄ solution to each well.
-
Incubate the plate for 5 minutes at room temperature to allow for the chelation of ferrous ions by the test compound.
-
Add 30 µL of 1 mM ferrozine solution to each well to react with the remaining free ferrous ions.
-
Incubate the plate for 15 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
The iron-chelating ability is calculated as the percentage inhibition of ferrozine-Fe(II) complex formation.
Potentiometric Titration for Determination of Metal-Ligand Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the change in the potential of an ion-selective electrode (or a pH electrode) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.
Materials:
-
Potentiometer with a suitable ion-selective electrode (e.g., glass electrode for pH measurements) and a reference electrode (e.g., calomel or Ag/AgCl).
-
Thermostated titration vessel.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., carbonate-free NaOH).
-
Stock solution of the metal salt of interest.
-
Stock solution of the catechol derivative (ligand).
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃).
Procedure:
-
Calibration: Calibrate the electrode system using standard buffer solutions.
-
Titration of the Ligand: Titrate a solution of the ligand and a strong acid with a standardized strong base. This allows for the determination of the protonation constants of the ligand.
-
Titration of the Metal-Ligand System: Titrate a solution containing the metal ion, the ligand, and a strong acid with the standardized strong base.
-
Data Analysis: The titration data (volume of titrant vs. potential/pH) are processed using specialized software (e.g., MINIQUAD75, Hyperquad) to calculate the stability constants (log β) for the various metal-ligand species formed in solution. The software refines the constants by minimizing the difference between the experimental and calculated titration curves.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the action and evaluation of catechol-based chelating agents.
Caption: Dual mechanism of catechol derivatives as chelating and antioxidant agents.
Caption: Experimental workflow for the Ferrozine iron chelation assay.
Concluding Remarks
Tiron and its catechol-containing counterparts are a versatile class of compounds with significant potential in chelation therapy and as antioxidants. Their effectiveness is rooted in the ortho-dihydroxy aromatic structure, which provides a high affinity for various metal ions, particularly iron (III). The choice of a specific catechol derivative will depend on the target metal ion, the required stability of the complex, and the biological context of the application. The experimental protocols provided herein offer standardized methods for the evaluation and comparison of these promising chelating agents. Further research into the structure-activity relationships of substituted catechols will undoubtedly lead to the development of even more potent and selective chelators for therapeutic and research applications.
References
- 1. Interaction and Redox Chemistry between Iron, Dopamine, and Alpha-Synuclein C-Terminal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiometric studies of metal chelates of tiron with Be(II), Cu(II) and Al(III) [inis.iaea.org]
- 3. Potentiometric studies of metal chelates of tiron with Be(II), Cu(II) and Al(III) (Journal Article) | ETDEWEB [osti.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Disodium 3,5-disulfobenzene-1,2-diolate (Tiron): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Disodium 3,5-disulfobenzene-1,2-diolate, also known as Tiron. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Information
Disodium 3,5-disulfobenzene-1,2-diolate is a chemical that requires careful handling and disposal due to its potential health and environmental effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as causing serious eye irritation and is hazardous to the aquatic environment with both acute and long-lasting effects.[1][2] Some data also suggests it may cause skin and respiratory irritation.
Personnel handling this chemical should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2]
Hazard Classification and Precautionary Statements
For quick reference, the key hazard information for Disodium 3,5-disulfobenzene-1,2-diolate is summarized in the table below.
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] |
| Hazardous to the Aquatic Environment (Acute, Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1][2] |
| Hazardous to the Aquatic Environment (Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[2] |
Step-by-Step Disposal Protocol
The disposal of Disodium 3,5-disulfobenzene-1,2-diolate must be conducted in a manner that ensures safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for Disodium 3,5-disulfobenzene-1,2-diolate waste. The label should include the full chemical name, the words "Hazardous Waste," and the appropriate hazard pictograms (GHS07 for irritant and GHS09 for environmental hazard).
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
-
Container Management:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Waste Collection:
-
For solid waste (e.g., contaminated gloves, weigh boats), place it directly into the designated hazardous waste container.
-
For aqueous solutions of Disodium 3,5-disulfobenzene-1,2-diolate, collect them in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pick-up.
-
Follow all institutional procedures for documenting and handing over the waste.
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty containers that held Disodium 3,5-disulfobenzene-1,2-diolate with a suitable solvent (e.g., water).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Disodium 3,5-disulfobenzene-1,2-diolate.
Caption: Logical workflow for the disposal of Disodium 3,5-disulfobenzene-1,2-diolate.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and your local and national regulations to ensure full compliance.
References
Essential Safety and Handling Guide for Disodium;3,5-disulfobenzene-1,2-diolate (Tiron)
This document provides immediate safety, handling, and disposal protocols for Disodium;3,5-disulfobenzene-1,2-diolate, commonly known as Tiron. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment
Tiron is classified as causing serious eye irritation and is very toxic to aquatic life with long-lasting effects[1]. Some safety data sheets also indicate it can cause skin irritation[2]. Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
| Hazard Class | GHS Classification | Required Personal Protective Equipment |
| Eye Irritation | Category 2A[1][2] | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. |
| Skin Irritation | Category 2[2] | Impervious clothing and protective gloves[1][2]. |
| Aquatic Hazard | Acute 1, Chronic 1[1] | N/A (Environmental Precaution) |
| Inhalation | May cause respiratory irritation[3][4] | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator[1]. |
Operational Protocol: Safe Handling of Tiron
This protocol outlines the step-by-step procedure for the safe handling of Tiron in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[5][6].
-
Before handling, ensure all necessary PPE is donned correctly.
2. Handling the Chemical:
-
Wash hands, forearms, and face thoroughly after handling[6].
3. In Case of Exposure:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist[1][6][7].
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water[1][2]. If skin irritation occurs, get medical advice/attention[6].
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell[1][6].
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell[1][6].
Spill and Disposal Plan
1. Spill Containment and Cleanup:
-
For non-emergency personnel, avoid contact with the spilled material and do not breathe the dust[7][8].
-
Evacuate unnecessary personnel and ventilate the spillage area[5][6].
-
Mechanically recover the product by sweeping or vacuuming it into a suitable, dry, and covered container for disposal[5][6]. Avoid generating dust[8].
-
Collect spillage, as it is very toxic to aquatic life[1].
-
Do not let the product enter drains, surface water, or ground water[7][8].
2. Waste Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations[1].
-
Contaminated packaging should be treated as the product itself.
Workflow for Safe Handling of Tiron
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
